molecular formula C6H12ClNO2 B132711 Chloromethyl Diethylcarbamate CAS No. 133217-92-2

Chloromethyl Diethylcarbamate

Cat. No.: B132711
CAS No.: 133217-92-2
M. Wt: 165.62 g/mol
InChI Key: INYBDSYHTPGUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl Diethylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethyl N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2/c1-3-8(4-2)6(9)10-5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYBDSYHTPGUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564193
Record name Chloromethyl diethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133217-92-2
Record name Chloromethyl diethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloromethyl diethylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Chloromethyl Diethylcarbamate (CAS: 133217-92-2) for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Chloromethyl Diethylcarbamate, a pivotal reagent in the design and synthesis of prodrugs. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, strategic applications, and detailed methodologies necessary for the effective utilization of this compound.

Introduction: The Strategic Role of this compound in Prodrug Design

This compound (CAS: 133217-92-2) is a reactive chemical intermediate primarily employed in the synthesis of prodrugs.[1] Its bifunctional nature, possessing both a reactive chloromethyl group and a stable diethylcarbamate moiety, allows for the temporary masking of functional groups in parent drug molecules. This strategy is instrumental in overcoming numerous pharmacokinetic challenges, including poor solubility, extensive first-pass metabolism, and low bioavailability.[2]

The carbamate linkage introduced by this reagent is designed to be stable under physiological conditions but susceptible to enzymatic cleavage in vivo, releasing the active pharmaceutical ingredient (API) at the desired site of action.[3][4] This controlled release mechanism can significantly enhance the therapeutic index of a drug by improving its pharmacokinetic profile and reducing off-target toxicity.[5]

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of this compound is essential for its safe and effective handling in a laboratory setting.

PropertyValueSource
CAS Number 133217-92-2[6]
Molecular Formula C₆H₁₂ClNO₂[6]
Molecular Weight 165.62 g/mol [6]
Appearance Colourless to Pale Yellow Oil[7]
Synonyms Diethyl-carbamic Acid Chloromethyl Ester, Chloromethyl N,N-diethylcarbamate[6]
Storage 2-8°C, Refrigerator, Under Inert Atmosphere[7]

Synthesis of this compound: A Step-by-Step Protocol

The most common and well-documented method for synthesizing this compound involves the reaction of diethylamine with chloromethyl chloroformate.[6] This nucleophilic substitution reaction requires careful control of reaction parameters to ensure high yield and purity.

Reaction Scheme:

Synthesis of this compound diethylamine Diethylamine reaction + diethylamine->reaction cmcf Chloromethyl Chloroformate cmcf->reaction product Chloromethyl Diethylcarbamate hcl HCl reaction->product reaction->hcl

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

Materials:

  • Diethylamine

  • Chloromethyl chloroformate

  • Anhydrous chlorinated hydrocarbon solvent (e.g., dichloromethane)

  • Base (e.g., sodium acetate or a tertiary amine like triethylamine)

  • Reaction vessel with stirring and cooling capabilities

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve diethylamine in an anhydrous chlorinated hydrocarbon solvent.

  • Cool the solution to a temperature between -15°C and 5°C using an appropriate cooling bath.[6] This low temperature is crucial to minimize side reactions such as hydrolysis.[6]

  • Slowly add chloromethyl chloroformate to the cooled solution via a dropping funnel with vigorous stirring. The addition should be controlled to maintain the low reaction temperature.

  • Concurrently or subsequently, add a base to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct that is formed.[6] This drives the reaction to completion.

  • After the addition is complete, allow the reaction to stir at the low temperature for a specified period, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is typically worked up by washing with water and brine to remove the salt byproduct and any remaining base.

  • The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation if necessary.

Reactivity and Application in Prodrug Synthesis

The cornerstone of this compound's utility lies in the high reactivity of its chloromethyl group towards nucleophiles.[6] This allows for the covalent attachment of the diethylcarbamoyloxymethyl promoiety to various functional groups present in drug molecules, such as hydroxyls, amines, and thiols.

Reactivity_of_Chloromethyl_Diethylcarbamate cluster_reactants Reactants cluster_product Prodrug CMD Chloromethyl Diethylcarbamate Prodrug Diethylcarbamate Prodrug CMD->Prodrug Base Nu Drug-Nucleophile (R-OH, R-NH₂, R-SH) Nu->Prodrug Nucleophilic Attack

Caption: General reaction of this compound with a drug nucleophile.

Reaction with Hydroxyl Groups (Alcohols and Phenols)

This compound reacts with the hydroxyl groups of alcohols and phenols in the presence of a base to form stable carbamate-linked prodrugs.

General Protocol:

  • Dissolve the hydroxyl-containing drug molecule in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile).

  • Add a non-nucleophilic base, such as potassium carbonate or sodium hydride, to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide or phenoxide.

  • To this mixture, add this compound dropwise at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up typically involves quenching the reaction with water, extracting the product into an organic solvent, washing, drying, and concentrating.

  • Purify the resulting prodrug by column chromatography or recrystallization.

Reaction with Amino Groups (Primary and Secondary Amines)

The reaction with primary and secondary amines proceeds readily to form N-alkylated products.

General Protocol:

  • Dissolve the amine-containing drug and this compound in an appropriate solvent like acetonitrile or DMF.

  • Add a base, such as potassium carbonate or triethylamine, to act as an acid scavenger for the HCl produced.

  • Stir the reaction at room temperature or with mild heating.

  • Monitor the reaction's progress.

  • Upon completion, filter to remove inorganic salts and concentrate the filtrate.

  • Purify the crude product as needed.

Reaction with Thiol Groups

Thiols are excellent nucleophiles and react efficiently with this compound to form thioethers.

General Protocol:

  • Dissolve the thiol-containing drug in a solvent such as ethanol or DMF.

  • Add a base (e.g., sodium hydroxide or potassium carbonate) to generate the more reactive thiolate anion.

  • Add this compound to the solution and stir at room temperature.

  • Monitor the reaction until completion.

  • Work-up and purify the product using standard techniques.

In Vivo Cleavage: The Mechanism of Action

The therapeutic efficacy of a prodrug synthesized using this compound is contingent upon its efficient in vivo conversion to the active drug. The diethylcarbamate linker is primarily cleaved by carboxylesterases, a class of enzymes abundant in the liver and plasma.[4][8][9]

In_Vivo_Cleavage Prodrug Diethylcarbamate Prodrug ActiveDrug Active Drug Prodrug->ActiveDrug Carboxylesterases (e.g., CES1, CES2) Byproducts Diethylcarbamic Acid (unstable) Prodrug->Byproducts Hydrolysis Final_Byproducts Diethylamine + CO₂ Byproducts->Final_Byproducts Spontaneous Decomposition

Sources

An In-depth Technical Guide to Chloromethyl Diethylcarbamate (C6H12ClNO2)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chloromethyl Diethylcarbamate (CAS No. 133217-92-2) is a bifunctional organic compound of significant interest in modern medicinal chemistry and synthetic organic chemistry.[1] Possessing both a reactive chloromethyl group and a stable N,N-diethylcarbamate moiety, it serves as a crucial intermediate, particularly in the strategic design of prodrugs.[1][2][3] The carbamate structure, a hybrid of an ester and an amide, confers notable chemical and proteolytic stability, making it an ideal linker to enhance the pharmacokinetic properties of parent drug molecules.[2][4][5] This guide provides a comprehensive technical overview of its chemical properties, synthesis, mechanistic applications in drug development, and essential safety and handling protocols, grounded in established scientific principles and authoritative data.

Core Chemical Identity and Physicochemical Properties

This compound is a specialized reagent valued for its dual functionality. The chloromethyl group acts as a reactive electrophilic site for nucleophilic substitution, while the diethylcarbamate group provides stability and modulates the physicochemical properties of the resulting molecule.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name chloromethyl N,N-diethylcarbamate[6][7]
Synonyms Diethyl-carbamic Acid Chloromethyl Ester, Chloromethyl n,n-diethyl carbamate[3][7]
CAS Number 133217-92-2[1][6][7]
Molecular Formula C6H12ClNO2[1][6][7][8]
Molecular Weight 165.62 g/mol [1][6][7]
Appearance Colourless to Pale Yellow Oil[3]
Canonical SMILES CCN(CC)C(=O)OCCl[7][8]
InChI Key INYBDSYHTPGUKO-UHFFFAOYSA-N[6][8]

Synthesis and Reaction Mechanism

The principal and most direct synthesis of this compound involves the reaction between diethylamine and chloromethyl chloroformate.[9] This reaction is a classic example of nucleophilic acyl substitution.

Synthesis Pathway

The nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloromethyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, forming the final carbamate product. An acid scavenger, such as a tertiary amine or excess diethylamine, is typically required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

G R1 Chloromethyl Chloroformate Cl-C(=O)O-CH2-Cl P1 This compound (CH3CH2)2N-C(=O)O-CH2-Cl R1->P1 + Diethylamine R2 Diethylamine (CH3CH2)2NH B1 Hydrogen Chloride HCl

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

  • Reactor Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

  • Reagent Preparation: Dissolve diethylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) in the reaction flask.

  • Controlled Addition: Cool the solution to 0-5 °C using an ice bath. Add a solution of chloromethyl chloroformate (1.0 equivalent) in the same solvent dropwise via the dropping funnel.

    • Causality: Maintaining a low temperature is critical to control the exothermic nature of the reaction and prevent the formation of unwanted byproducts.[10]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Workup and Purification: a. Quench the reaction by adding cold water. b. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. d. Filter and concentrate the solvent under reduced pressure. e. Purify the resulting crude oil via vacuum distillation or column chromatography to yield pure this compound.

Core Application: A Cornerstone of Prodrug Design

The primary utility of this compound is as a reactive intermediate for synthesizing carrier-linked prodrugs.[2] Prodrugs are inactive compounds that are metabolized in vivo to release the active parent drug, a strategy used to overcome issues of poor solubility, instability, or low bioavailability.[2]

Mechanism of Prodrug Linkage Formation

The compound's chloromethyl group is a potent electrophile. It readily reacts with nucleophilic functional groups (e.g., hydroxyls, amines, thiols) present on a parent drug molecule (Drug-XH) in a nucleophilic substitution reaction. This reaction covalently attaches the (diethylcarbamoyl)oxymethyl promoiety to the drug.

G Drug Parent Drug (with -OH, -NH2, or -SH group) Intermediate Nucleophilic Attack (SN2 Reaction) Drug->Intermediate + Reagent This compound Reagent->Intermediate Prodrug Carbamate-Linked Prodrug Intermediate->Prodrug Forms C-X Bond Byproduct HCl Intermediate->Byproduct Releases Cl-

Caption: General workflow for prodrug synthesis.

Rationale for Carbamate Linkers in Drug Development

The carbamate linkage is not merely a connector; its chemical nature provides several strategic advantages:

  • Enhanced Stability: Carbamates exhibit greater resistance to hydrolysis by esterases compared to simple esters, increasing the stability of the prodrug in the gastrointestinal tract and during first-pass metabolism.[4][5]

  • Modulated Lipophilicity: The diethylcarbamate moiety can increase the lipophilicity of a polar parent drug, which can improve its ability to permeate cellular membranes and enhance oral bioavailability.[2]

  • Controlled Release: The carbamate bond is designed to be cleaved in vivo by specific enzymes or under certain physiological conditions, ensuring the release of the active drug at the desired site of action.[2]

This compound is noted as a related substance or impurity in the synthesis of Tenofovir Alafenamide, highlighting its relevance in the manufacturing of modern antiviral therapeutics.[7][11]

Analytical Methods and Quality Control

As a high-purity reference standard, this compound is essential for analytical method development, validation, and routine quality control in pharmaceutical settings.[12] It is used to calibrate instruments and validate methods for impurity profiling and stability testing of active pharmaceutical ingredients (APIs).[12]

Common Analytical Techniques:

  • Chromatography: HPLC and GC are used for purity assessment and quantification.[12]

  • Mass Spectrometry: LC-MS is employed for identification and structural confirmation.[12]

  • Spectroscopy: NMR (¹H and ¹³C) and IR spectroscopy are used to elucidate and confirm the molecular structure.[10]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict adherence to safety protocols. It is classified as causing severe skin burns and eye damage.[6]

Table 2: GHS Hazard Information

Hazard ClassHazard StatementGHS Pictogram
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.Danger
Eye Damage/IrritationH319: Causes serious eye irritation.Warning
Carcinogenicity (Suspected)H351: Suspected of causing cancer.Warning

Source: ECHA C&L Inventory, Sigma-Aldrich SDS.[6]

Mandatory Handling and Emergency Procedures

1. Engineering Controls:

  • Always handle this substance within a certified chemical fume hood to avoid inhalation of vapors.[13]
  • Ensure an eyewash station and safety shower are immediately accessible.[14]

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
  • Eye Protection: Use chemical safety goggles or a face shield.[14]
  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[14]

3. First Aid Measures:

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13][14]
  • In Case of Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[13]
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13][14]
  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water at most. Seek immediate medical attention.[13]

4. Storage and Disposal:

  • Storage: Store in a tightly closed container in a dry, well-ventilated area.[14] Keep away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[14] Recommended storage is often in a refrigerator (2-8°C).[3]
  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14] Do not let the product enter drains.

Conclusion

This compound stands out as a highly valuable and versatile reagent in the field of drug development. Its unique bifunctional structure enables the strategic synthesis of carbamate-linked prodrugs, offering a reliable method to enhance the stability, permeability, and overall pharmacokinetic profile of therapeutic agents. While its reactivity makes it an effective synthetic tool, it also necessitates rigorous safety and handling protocols. A thorough understanding of its properties, synthesis, and applications is therefore essential for any researcher or scientist working to advance the frontiers of medicinal chemistry.

References

  • Chloromethyl N,N-Dimethylcarbam
  • This compound | C6H12ClNO2 | CID 14800940 - PubChem - NIH . (URL: [Link])

  • This compound (C6H12ClNO2) - PubChemLite . (URL: [Link])

  • CAS No : 133217-92-2 | Product Name : this compound | Pharmaffiliates . (URL: [Link])

  • Understanding the Synthesis and Chemical Properties of Diethylcarbamoyl Chloride . (URL: [Link])

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central . (URL: [Link])

  • Organic Syntheses Procedure (α-Halo Ethers) . (URL: [Link])

  • Diethylthiocarbamyl Chloride - Organic Syntheses Procedure . (URL: [Link])

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications . (URL: [Link])

Sources

Synthesis of Chloromethyl Diethylcarbamate: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chloromethyl Diethylcarbamate in Prodrug Design

In the landscape of modern drug development, the pursuit of optimized pharmacokinetic and pharmacodynamic profiles is paramount. This compound (C₆H₁₂ClNO₂) is a bifunctional reagent of significant interest, primarily serving as a critical intermediate in the synthesis of carbamate-based prodrugs.[1] The carbamate functional group is a cornerstone in medicinal chemistry, valued for its chemical stability and its ability to enhance cell membrane permeability.[2] This guide provides an in-depth exploration of the synthesis, mechanism, and application of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the synthetic process.

Molecular Profile:

PropertyValueSource
CAS Number 133217-92-2[3]
Molecular Formula C₆H₁₂ClNO₂[3]
Molecular Weight 165.62 g/mol [3]
IUPAC Name chloromethyl N,N-diethylcarbamate[3]
Physical Form Colourless to Pale Yellow Oil[4]

Core Synthesis: The Reaction of Diethylamine with Chloromethyl Chloroformate

The most established and widely utilized method for the synthesis of this compound involves the reaction of diethylamine with chloromethyl chloroformate. This reaction is a classic example of nucleophilic acyl substitution, a fundamental transformation in organic chemistry.

Reaction Mechanism: A Stepwise Perspective

The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism. The nitrogen atom of diethylamine, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloromethyl chloroformate. This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated carbamate. A base is typically added to neutralize the generated hydrochloric acid, driving the reaction to completion.

reaction_mechanism diethylamine Diethylamine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate diethylamine->tetrahedral_intermediate Nucleophilic Attack chloromethyl_chloroformate Chloromethyl Chloroformate (Electrophile) chloromethyl_chloroformate->tetrahedral_intermediate product This compound hcl HCl protonated_product Protonated Product tetrahedral_intermediate->protonated_product Collapse & Chloride Expulsion protonated_product->product -H+ (Base) protonated_product->hcl

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and justifications for each manipulation.

Materials and Equipment:

  • Diethylamine

  • Chloromethyl chloroformate

  • Anhydrous dichloromethane (DCM)

  • A suitable base (e.g., triethylamine or sodium bicarbonate)

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet

  • Ice-salt bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Step-by-Step Methodology:

  • Inert Atmosphere and Anhydrous Conditions: Assemble the three-necked flask under a nitrogen atmosphere. It is crucial to maintain anhydrous conditions as chloromethyl chloroformate is sensitive to moisture.

  • Reagent Preparation: In the dropping funnel, prepare a solution of chloromethyl chloroformate in anhydrous DCM. In the reaction flask, dissolve diethylamine and the base in anhydrous DCM.

  • Controlled Addition and Temperature Management: Cool the reaction flask to between -15°C and 5°C using an ice-salt bath. This low temperature is critical to minimize the formation of byproducts. Slowly add the chloromethyl chloroformate solution from the dropping funnel to the stirred diethylamine solution. The rate of addition should be controlled to maintain the low temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up Procedure: Once the reaction is complete, quench the reaction by adding cold water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a colorless to pale yellow oil.[4]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents in Anhydrous DCM cool_flask Cool Flask to -15°C to 5°C prep_reagents->cool_flask setup_apparatus Setup Apparatus under N2 setup_apparatus->prep_reagents slow_addition Slow Addition of Chloromethyl Chloroformate cool_flask->slow_addition stir_monitor Stir and Monitor (TLC) slow_addition->stir_monitor quench Quench with H2O or NaHCO3 stir_monitor->quench extract_dry Extract and Dry Organic Layer quench->extract_dry purify Purify by Distillation or Chromatography extract_dry->purify

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product. A combination of spectroscopic techniques is employed for this purpose.

TechniqueObserved FeatureTypical Range/Value
¹H NMR -CH₂Cl Protons (singlet)~5.0-5.5 ppm[5]
-CH₂- (quartet)~3.3 ppm
-CH₃ (triplet)~1.2 ppm
¹³C NMR C=O Carbon~170-180 ppm[5]
-CH₂Cl Carbon~70-80 ppm
-CH₂- Carbon~40-45 ppm
-CH₃ Carbon~13-15 ppm
IR Spectroscopy C=O Stretch~1700-1740 cm⁻¹[5]
Mass Spectrometry Molecular Ion Peak (M⁺)Isotopic pattern for Cl (3:1 ratio for M⁺ and M+2⁺)[4]

Application in Drug Development: A Case Study of Bambuterol

This compound is a key intermediate in the synthesis of bambuterol, a long-acting beta-adrenoceptor agonist used in the treatment of asthma. Bambuterol is a prodrug of terbutaline. The carbamate groups in bambuterol are designed to be slowly hydrolyzed in the body, releasing the active drug terbutaline over an extended period. This prodrug strategy improves the oral bioavailability and duration of action of terbutaline. The synthesis involves the reaction of terbutaline with a carbamoylating agent, which can be prepared using this compound.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2][6] Therefore, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Ventilation: All manipulations should be carried out in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases. The recommended storage temperature is 2-8°C.[4]

Conclusion: A Versatile Tool for the Medicinal Chemist

This compound is a valuable and versatile reagent in the arsenal of the medicinal chemist. Its synthesis, while requiring careful control of reaction conditions, is based on fundamental and well-understood chemical principles. The ability to introduce a diethylcarbamoyloxymethyl moiety makes it an essential tool for the development of innovative prodrugs, ultimately contributing to the creation of safer and more effective therapeutics. This guide provides the foundational knowledge for the successful synthesis and application of this important chemical intermediate.

References

  • PubChem. This compound | C6H12ClNO2 | CID 14800940. National Center for Biotechnology Information. Available from: [Link]

  • Pharmaffiliates. This compound | CAS No : 133217-92-2. Available from: [Link]

  • PubChem. This compound | C6H12ClNO2 | CID 14800940 - Structure. National Center for Biotechnology Information. Available from: [Link]

  • Chemical Label for this compound. Available from: [Link]

  • Organic Syntheses. Ethyl N-methylcarbamate. Available from: [Link]

Sources

Chloromethyl Diethylcarbamate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Chloromethyl Diethylcarbamate

Introduction

Chloromethyl N,N-diethylcarbamate (CAS No. 133217-92-2) is a bifunctional organic compound of significant interest to the fields of organic synthesis and medicinal chemistry.[1] Possessing both a reactive chloromethyl group and a stable diethylcarbamate moiety, it serves as a crucial chemical intermediate, primarily for the introduction of the (diethylcarbamoyl)oxymethyl group into various molecular scaffolds.[2] Its utility is most pronounced in the development of prodrugs, where the carbamate group can modify the pharmacokinetic properties of a parent drug molecule.[1][2]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the causality behind its reactivity, provide validated experimental insights, and ground all claims in authoritative references.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its proper handling, characterization, and use in synthetic applications.

PropertyValueSource
IUPAC Name chloromethyl N,N-diethylcarbamate[3]
CAS Number 133217-92-2[1][3][4][5]
Molecular Formula C₆H₁₂ClNO₂[1][3][4]
Molecular Weight 165.62 g/mol [1][3][4][5]
Appearance Colourless to Pale Yellow Oil[5]
Canonical SMILES CCN(CC)C(=O)OCCl[3][4]
InChI Key INYBDSYHTPGUKO-UHFFFAOYSA-N[3]
Storage 2-8°C Refrigerator[5]

Synthesis of this compound

The synthesis of this compound, like its dimethyl analog, typically involves the reaction of a suitable chlorinating agent with diethylamine. A common and effective method is the reaction between chloromethyl chloroformate and diethylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of chloromethyl chloroformate, leading to the formation of a tetrahedral intermediate which then collapses to yield the final product and hydrogen chloride.

G cluster_reactants Reactants cluster_products Products R1 Chloromethyl Chloroformate Cl-CH₂-O-C(=O)-Cl P1 This compound Cl-CH₂-O-C(=O)-N(CH₂CH₃)₂ R1->P1 + (CH₃CH₂)₂NH (Nucleophilic Acyl Substitution) R2 Diethylamine (CH₃CH₂)₂NH P2 Hydrogen Chloride HCl

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via Chloromethyl Chloroformate

Causality: This protocol is designed to control the exothermic reaction and neutralize the HCl byproduct in situ, maximizing yield and purity. The use of a non-nucleophilic base like triethylamine is critical to prevent competition with the primary nucleophile, diethylamine. Dichloromethane is chosen as the solvent for its inertness and ability to dissolve both reactants.

  • Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

  • Reactant Addition : Dissolve diethylamine and triethylamine (1.1 equivalents) in DCM and add the solution to the flask.

  • Cooling : Cool the reaction mixture to 0°C using an ice bath. This is crucial to manage the exothermicity of the reaction.

  • Slow Addition : Add a solution of chloromethyl chloroformate (1.0 equivalent) in DCM dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup :

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis and Structural Elucidation

The structure of this compound is unequivocally confirmed using a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework and functional groups.[6][7][8][9]

TechniqueObserved FeatureTypical Range/Value
¹H NMR -CH₂Cl Protons (singlet)~5.0-5.5 ppm
-NCH₂- Protons (quartet)~3.3-3.5 ppm
-CH₃ Protons (triplet)~1.1-1.3 ppm
¹³C NMR C=O Carbon~150-160 ppm
-CH₂Cl Carbon~70-80 ppm
-NCH₂- Carbon~40-45 ppm
IR Spectroscopy C=O Stretch (Carbamate)~1700-1740 cm⁻¹ (strong)
C-O Stretch~1200-1260 cm⁻¹
C-Cl Stretch~650-850 cm⁻¹
Mass Spectrometry Molecular Ion (M+)m/z = 165 (for ³⁵Cl), 167 (for ³⁷Cl)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR provides information on the proton environments.[2] The characteristic singlet for the chloromethyl protons is typically found downfield due to the deshielding effect of the adjacent oxygen and chlorine atoms.[2] ¹³C NMR confirms the presence of all unique carbon atoms, including the carbonyl carbon of the carbamate group.[2]

  • Infrared (IR) Spectroscopy : IR is instrumental in identifying functional groups. A strong absorption band in the 1700-1740 cm⁻¹ region is a definitive indicator of the carbamate's carbonyl (C=O) stretching vibration.[2][7]

  • Mass Spectrometry (MS) : MS provides the molecular weight and fragmentation pattern.[6] The presence of chlorine is readily identified by the characteristic M+ and M+2 isotopic pattern with a ratio of approximately 3:1.

Reactivity and Chemical Behavior

The synthetic utility of this compound stems from the high reactivity of the chloromethyl group, which acts as a potent electrophile.[10] This allows for the covalent attachment of the (diethylcarbamoyl)oxymethyl moiety to a wide array of nucleophiles.[2]

Nucleophilic Substitution

The primary reaction pathway is a nucleophilic substitution (S_N2) reaction, where the chloride ion, a good leaving group, is displaced by a nucleophile.[11] This reaction is fundamental to its application as an alkylating agent for alcohols, phenols, amines, and thiols.[2]

  • Mechanism : The reaction proceeds via a backside attack on the electrophilic carbon of the chloromethyl group by the nucleophile. This leads to a five-coordinate transition state, followed by the inversion of stereochemistry (though not relevant for this achiral substrate) and displacement of the chloride ion.[10]

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products R1 This compound TS [Nu---CH₂(R)---Cl]⁻ R1->TS + Nu⁻ (SN2 Attack) R2 Nucleophile (Nu⁻) P1 Substituted Product Nu-CH₂-O-C(=O)-N(Et)₂ TS->P1 P2 Chloride Ion (Cl⁻)

Caption: General S_N2 mechanism with this compound.

This reactivity is the cornerstone of its use in prodrug synthesis. By reacting this compound with a hydroxyl, amino, or thiol group on a parent drug molecule, a carbamate-linked prodrug is formed. This linkage is often designed to be cleaved in vivo, releasing the active drug.[10]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

GHS Classification :

  • Hazard : H314 - Causes severe skin burns and eye damage.[3][12]

  • Signal Word : Danger[3]

Protocol for Safe Handling

Causality: These measures are essential to mitigate the corrosive nature of the compound and prevent inhalation of potentially harmful vapors.

  • Ventilation : Always handle this compound in a well-ventilated chemical fume hood.[13][14]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[13][14]

    • Eye Protection : Use chemical safety goggles or a face shield.[13][14]

    • Lab Coat : A flame-retardant lab coat is mandatory to protect against splashes.[13][14]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[14][15] Store in a refrigerator at 2-8°C for long-term stability.[5]

  • Spill Management : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal.[13]

First-Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14]

  • Skin Contact : Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[13][14]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][14]

Applications in Research and Development

The primary application of this compound is as a versatile intermediate in organic synthesis.[1]

  • Prodrug Synthesis : It is a key reagent for creating prodrugs from parent molecules containing nucleophilic functional groups. The resulting (diethylcarbamoyl)oxymethyl linker can alter solubility, improve membrane permeability, and control the release of the active pharmaceutical ingredient (API).[2]

  • Building Block : Beyond prodrugs, it serves as a valuable building block for constructing more complex molecular frameworks.[2] The introduction of the diethylcarbamate group can influence the electronic and steric properties of a molecule, thereby tuning its reactivity and potential biological activity.[10]

  • Protecting Group Chemistry : The (diethylcarbamoyl)oxymethyl group can be used as a protecting group for alcohols and phenols, which can be cleaved under specific conditions.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14800940, this compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound | CAS No : 133217-92-2. Retrieved from [Link]

  • ECHA. (n.d.). Chemical Label for this compound. Retrieved from [Link]

  • Houghtaling, J., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62754, Chloromethyl chloroformate. Retrieved from [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

  • Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of Chloromethyl Diethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of Chloromethyl Diethylcarbamate (CMDC), a bifunctional chemical intermediate of significant interest in medicinal chemistry and drug development. We will dissect its core mechanism of action, which is rooted in its potent electrophilicity, and explore its primary application as a linking agent in the synthesis of carrier-linked prodrugs. This document is intended for researchers, chemists, and drug development professionals, offering a blend of fundamental chemical principles, practical applications, and detailed experimental considerations.

Introduction to Carbamates and this compound

The carbamate group is a cornerstone structural motif in modern medicinal chemistry, valued for its exceptional chemical and proteolytic stability, its ability to permeate cell membranes, and its resemblance to a peptide bond.[1][2][3] These properties have led to the widespread use of carbamates in approved therapeutic agents, where they can be integral to drug-target interactions or serve to enhance the biological and pharmacokinetic properties of a parent molecule.[1][3][4]

Within this chemical class, this compound (CMDC) emerges as a specialized reagent. It is a bifunctional molecule that marries the stability of the N,N-disubstituted carbamate moiety with the high reactivity of a chloromethyl group.[5] This unique duality makes CMDC not a therapeutic agent itself, but a critical intermediate used to covalently modify other molecules, particularly in the strategic design of prodrugs.[6][7][8] This guide will elucidate the chemical principles that govern its reactivity and demonstrate how this reactivity is harnessed to achieve specific therapeutic goals.

Physicochemical Properties and Core Reactivity

The mechanism of action of CMDC is a direct consequence of its molecular architecture. The molecule can be conceptually divided into two key functional domains: an electrophilic core responsible for reactivity and a modulating carbamate moiety that influences stability and physicochemical properties.

PropertyValue
IUPAC Name chloromethyl N,N-diethylcarbamate
CAS Number 133217-92-2
Molecular Formula C₆H₁₂ClNO₂
Molecular Weight 165.62 g/mol
Appearance Colorless to Pale Yellow Oil
Primary Classification Bifunctional Reagent / Alkylating Agent
Primary Application Intermediate in prodrug synthesis

(Data sourced from[7][8][9])

The Electrophilic Core: The Chloromethyl Group

The primary site of reactivity on CMDC is the carbon atom of the chloromethyl (-CH₂Cl) group.[5][6] The high electronegativity of the adjacent oxygen and the chlorine atom induces a significant partial positive charge (δ+) on this carbon, rendering it a potent electrophile. Furthermore, the chloride ion (Cl⁻) is an excellent leaving group, facilitating nucleophilic substitution reactions. This inherent reactivity is the cornerstone of its utility, allowing chemists to use CMDC to covalently attach the (diethylcarbamoyl)oxymethyl moiety to a variety of substrates.[6]

The Modulating Moiety: The Diethylcarbamate Group

In contrast to the reactive chloromethyl group, the N,N-diethylcarbamate portion of the molecule is characterized by its stability.[1][4] As a disubstituted carbamate, it is resistant to hydrolysis and enzymatic degradation by proteases.[1][6] This stability is crucial for its role in prodrug design, ensuring the linking promoiety remains intact until it reaches its intended biological target.[6] Additionally, the carbamate group can modulate the physicochemical properties of a molecule, such as lipophilicity, which can be fine-tuned to enhance membrane permeability and oral bioavailability.[1][6]

Figure 1: Structure of CMDC highlighting its functional domains.

Core Mechanism of Action: Nucleophilic Alkylation

The fundamental mechanism of action for this compound is that of an alkylating agent .[6][10] Alkylating agents are strong electrophiles that react with nucleophilic functional groups in biological macromolecules, forming stable covalent bonds.[11][12][13] This reaction, termed alkylation, can profoundly disrupt the normal function of the target molecule.

The reaction of CMDC with a nucleophile (Nu⁻) proceeds primarily via a bimolecular nucleophilic substitution (Sₙ2) mechanism .[5][14] In this one-step process, the nucleophile attacks the electrophilic carbon of the chloromethyl group, and the chloride leaving group departs simultaneously.[14]

Key biological nucleophiles susceptible to alkylation by CMDC include:

  • Thiolates (RS⁻): The deprotonated sulfhydryl groups of cysteine residues in proteins are soft, highly reactive nucleophiles that are common targets for alkylating agents.[15][16]

  • Amines (RNH₂): The side chains of lysine and arginine residues, as well as the N-termini of proteins and the nitrogen atoms on DNA bases (e.g., guanine), are potent nucleophiles.[15]

  • Hydroxyls (RO⁻): The deprotonated side chains of serine, threonine, and tyrosine residues can also act as nucleophiles.

The formation of a covalent adduct with these residues can lead to irreversible enzyme inhibition, disruption of protein-protein interactions, or DNA damage, which can trigger apoptosis in rapidly dividing cells.[10][11]

Figure 2: General Sₙ2 mechanism of CMDC with a nucleophile (Nu⁻).

Application in Prodrug Design

While CMDC is a potent alkylating agent, its primary utility in drug development is not direct cytotoxicity but rather its role as a linker for carrier-linked prodrugs .[5][6] A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active pharmaceutical ingredient (API).[1] This strategy is used to overcome limitations of the parent drug, such as poor solubility, rapid first-pass metabolism, or low bioavailability.[1][17]

CMDC is used to attach a (diethylcarbamoyl)oxymethyl promoiety to a nucleophilic functional group (e.g., a phenol, alcohol, or amine) on an API.[5][6] The reaction follows the Sₙ2 mechanism described previously, where the API acts as the nucleophile. The resulting prodrug is designed to be stable in the gastrointestinal tract and bloodstream but susceptible to cleavage by enzymes (primarily esterases) at the target site, releasing the active API, carbon dioxide, and diethylamine.[1]

This approach leverages the reactivity of CMDC in a controlled, synthetic context to create a stable, bioreversible linkage, effectively masking a functional group on the API until its release is biologically triggered.

Prodrug_Workflow API Active Drug (API-OH) (Nucleophile) Reaction Synthetic Step: Nucleophilic Substitution (Sₙ2) API->Reaction CMDC CMDC Reagent (Electrophile) CMDC->Reaction Prodrug Stable, Inactive Prodrug API-O-CH₂-O(CO)NEt₂ Reaction->Prodrug Forms Covalent Linkage Cleavage In Vivo Cleavage (e.g., Esterases) Prodrug->Cleavage Systemic Circulation Released_API Released Active Drug (API-OH) Cleavage->Released_API Releases API at Target Byproducts Byproducts: CO₂ + HNEt₂ Cleavage->Byproducts

Figure 3: Workflow for CMDC in prodrug synthesis and subsequent in vivo activation.

Experimental Protocols & Analysis

Protocol: Synthesis of a Diethylcarbamoyloxymethyl-Linked Prodrug from a Phenolic API

This protocol describes a general method for the O-alkylation of a phenol-containing API using CMDC. Causality: The choice of a polar aprotic solvent (DMF) facilitates the Sₙ2 reaction by solvating the cation of the base without hydrogen-bonding to the nucleophile, thus maximizing its reactivity. The base (K₂CO₃) is required to deprotonate the weakly acidic phenol, generating the more potent phenoxide nucleophile needed to attack the electrophilic CMDC.

Materials:

  • Phenol-containing API

  • This compound (CMDC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the phenol-containing API (1.0 eq) and anhydrous DMF.

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq) to the solution. Stir the suspension at room temperature for 20 minutes.

  • CMDC Addition: Add this compound (1.2 eq) dropwise to the suspension.

  • Reaction Monitoring: Heat the reaction to 60°C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench by slowly adding water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure prodrug.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

ParameterConditionRationale
Nucleophile Phenolic API (1.0 eq)The active drug to be modified.
Electrophile CMDC (1.2 eq)Provides the promoiety; slight excess ensures completion.
Base K₂CO₃ (1.5 eq)Deprotonates the phenol to generate the nucleophile.
Solvent Anhydrous DMFPolar aprotic solvent favors Sₙ2 kinetics.
Temperature 60°CProvides activation energy without degrading reagents.
Analysis HPLC, LC-MS, GC-MSTo monitor reaction and confirm product identity/purity.[6][18]
Analytical Characterization

The purity of CMDC and the success of synthetic reactions employing it are typically assessed using chromatographic techniques.[6] High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the conversion of a polar API to its more lipophilic prodrug derivative.[19] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can be used to analyze the volatile CMDC reagent itself.[20] Final confirmation of the synthesized prodrug's structure is essential and is achieved through mass spectrometry and NMR.

Safety and Handling

This compound is a hazardous substance that requires careful handling.

  • Hazards: It is classified as corrosive and is known to cause severe skin burns and eye damage.[9][21] Inhalation may cause irritation of the respiratory tract.[21]

  • Precautions: Always handle CMDC in a well-ventilated chemical fume hood.[21] Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and nitrile gloves.[21] Avoid contact with skin, eyes, and clothing.

Conclusion

This compound is a powerful and versatile chemical tool whose mechanism of action is defined by the electrophilic nature of its chloromethyl group. This inherent reactivity allows it to function as a potent alkylating agent, capable of forming covalent bonds with a wide range of biological and chemical nucleophiles. While this property underlies its potential toxicity, it is precisely this reactivity that is expertly harnessed in the field of medicinal chemistry. Its most prominent application—the synthesis of carrier-linked prodrugs—transforms a potentially disruptive alkylation reaction into a controlled, strategic method for enhancing the therapeutic potential of active pharmaceutical ingredients. A thorough understanding of its Sₙ2-driven mechanism is paramount for its safe handling and effective application in the development of next-generation therapeutics.

References

  • Kraljević, S. et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Kraljević, S. et al. (2021). Roles of the carbamate moiety in drugs and prodrugs. ResearchGate. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

  • Thorberg, S. O. et al. (1987). Carbamate ester derivatives as potential prodrugs of the presynaptic dopamine autoreceptor agonist (-)-3-(3-hydroxyphenyl)-N-propylpiperidine. PubMed. Available at: [Link]

  • PubChem - NIH (n.d.). This compound. Available at: [Link]

  • Valente, S. et al. (2011). Antimitotic Antitumor Agents: Synthesis, Structure-Activity Relationships, and Biological Characterization of N-aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. PubMed. Available at: [Link]

  • Pharmaffiliates (n.d.). CAS No : 133217-92-2 | Product Name : this compound. Available at: [Link]

  • Wikipedia (n.d.). Alkylating antineoplastic agent. Available at: [Link]

  • ResearchGate (n.d.). Alkylating Agents | Request PDF. Available at: [Link]

  • NIH (2015). Alkylating Agents - LiverTox - NCBI Bookshelf. Available at: [Link]

  • ResearchGate (n.d.). Alkylating Agents. Available at: [Link]

  • S V R Government Degree College (n.d.). Determination of genotoxic impurity chloromethyl chloroformate in tenofovir disoproxil succinate using RP-LC. Available at: [Link]

  • Chemistry LibreTexts (2020). 7.8: Biological Nucleophilic Substitution Reactions. Available at: [Link]

  • Encyclopedia.pub (2023). Analytical Methods for Dithiocarbamate Detection. Available at: [Link]

  • Parvez, S. et al. (2015). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. PubMed. Available at: [Link]

  • Google Patents (n.d.). US6911558B2 - Method for purifying chloromethyl chloroformate.

Sources

Chloromethyl Diethylcarbamate: A Bifunctional Intermediate for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Role of Reactive Intermediates in Modern Medicinal Chemistry

In the intricate landscape of drug discovery and development, the ability to precisely modify molecular structures is paramount. Reactive intermediates serve as the workhorses of synthetic organic chemistry, enabling the construction of complex therapeutic agents. Among these, bifunctional reagents—molecules possessing two distinct reactive centers—offer a streamlined approach to introducing critical functionalities. Chloromethyl diethylcarbamate stands out as a specialized yet highly valuable reagent, combining a reactive chloromethyl group with a stable diethylcarbamate moiety. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties to its strategic application in the design of innovative prodrugs. As Senior Application Scientists, our aim is to not only present established protocols but to also impart a deeper understanding of the underlying chemical principles that drive its utility in the pharmaceutical sciences.

Core Characteristics of this compound

This compound (C₆H₁₂ClNO₂) is a colorless to pale yellow oil at room temperature.[1] Its molecular structure features two key components that dictate its reactivity and utility: a highly electrophilic chloromethyl group and a chemically stable N,N-diethylcarbamate functional group.[2] This dual nature allows it to act as a versatile building block for introducing the (diethylcarbamoyl)oxymethyl moiety onto various substrates.[2]

PropertyValueSource
CAS Number 133217-92-2[1][3]
Molecular Formula C₆H₁₂ClNO₂[4]
Molecular Weight 165.62 g/mol [1][4]
Appearance Colourless to Pale Yellow Oil[1]

The carbamate group is a cornerstone in medicinal chemistry due to its excellent chemical and proteolytic stability and its ability to enhance cell membrane permeability.[5][6] This stability is a key attribute that makes this compound a valuable intermediate in the synthesis of prodrugs and other complex molecules.[5][7]

Synthesis and Purification: A Protocol Rooted in Controlled Reactivity

The synthesis of this compound is typically achieved through the reaction of chloromethyl chloroformate with diethylamine. This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the chloroformate. Careful control of reaction conditions is crucial to maximize yield and purity while minimizing side reactions.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from chloromethyl chloroformate and diethylamine.

Materials:

  • Chloromethyl chloroformate

  • Diethylamine

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, N,N-Diisopropylethylamine)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diethylamine (1.0 equivalent) and a tertiary amine base (1.1 equivalents) in an anhydrous aprotic solvent under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Addition of Chloroformate: Slowly add a solution of chloromethyl chloroformate (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution via the dropping funnel. The temperature should be maintained between 0°C and 10°C to control the exothermic nature of the reaction.[5]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[2]

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[2]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Chloromethyl chloroformate is highly susceptible to hydrolysis. The use of anhydrous solvents and an inert atmosphere prevents its decomposition.[8]

  • Low Temperature: The reaction is exothermic. Maintaining a low temperature minimizes the formation of byproducts and prevents the degradation of the product.[5]

  • Tertiary Amine Base: The reaction generates hydrochloric acid as a byproduct. The tertiary amine base neutralizes the acid, preventing side reactions and driving the reaction to completion.[5]

The Reactive Nature of this compound: A Mechanistic Perspective

The primary utility of this compound stems from the reactivity of its chloromethyl group. This group serves as an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles.

Nucleophilic_Substitution reagent This compound (Et₂NCOOCH₂Cl) product Substituted Product (Et₂NCOOCH₂-Nu) reagent->product nucleophile Nucleophile (Nu-H) nucleophile->product Sɴ2 Attack byproduct HCl

Caption: General workflow for the application of this compound.

This reactivity allows for the covalent attachment of the (diethylcarbamoyl)oxymethyl moiety to various functional groups present in drug molecules, such as hydroxyls, amines, and thiols.[2][5] The reaction proceeds via a classic Sɴ2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.[5]

Application in Drug Development: The Prodrug Strategy

A significant application of this compound is in the creation of prodrugs.[2][3] Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active pharmaceutical ingredient.[7] This strategy is employed to overcome various challenges in drug delivery, such as poor solubility, low bioavailability, and off-target toxicity.[7]

The (diethylcarbamoyl)oxymethyl group introduced by this compound can form a linker that is stable in the gastrointestinal tract and bloodstream but is susceptible to cleavage by enzymes at the target site, releasing the active drug.[5]

Prodrug_Activation Prodrug Drug-O-CH₂-O-C(=O)N(Et)₂ (Prodrug) ActiveDrug Drug-OH (Active Drug) Prodrug->ActiveDrug Enzymatic Cleavage Intermediate HO-CH₂-O-C(=O)N(Et)₂ (Unstable Intermediate) Prodrug->Intermediate Byproducts CH₂O + CO₂ + H₂N(Et)₂ Intermediate->Byproducts Spontaneous Decomposition

Caption: Prodrug activation via enzymatic cleavage of the carbamate linker.

Case Study: Carbamate-Linked Prodrugs in Chemotherapy

In the realm of oncology, prodrug strategies are often employed to enhance the therapeutic index of potent cytotoxic agents. For instance, the carbamoylating moiety can contribute to the overall antineoplastic activity.[9][10] In some cases, the carbamate linkage is designed to be cleaved by specific tumor-associated enzymes, leading to a targeted release of the active drug within the tumor microenvironment. This approach is exemplified in the development of duocarmycin-like prodrugs, where chloromethyl-containing building blocks are used to assemble complex molecular frameworks with potential therapeutic applications.[5][11]

Spectroscopic Characterization

The structure of this compound and its derivatives can be confirmed using a variety of spectroscopic techniques.

TechniqueObserved FeatureTypical Range/Value
¹H NMR -CH₂Cl Protons (singlet)~5.0-5.5 ppm[2]
¹³C NMR C=O Carbon~170-180 ppm[2]
IR Spectroscopy C=O Stretch~1700-1740 cm⁻¹[2]
Mass Spectrometry Molecular Ion Peak (M+)165.05565 Da (Monoisotopic)[4][12]

Safety and Handling

This compound is a reactive chemical and must be handled with appropriate safety precautions. It is classified as causing severe skin burns and eye damage.[4]

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[13]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[13]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[8][13] Keep away from heat, sparks, and open flames.[13]

  • Incompatibilities: Avoid contact with water, strong bases, oxidizing agents, alcohols, and amines.[8][13] Contact with water can liberate toxic gas.[13]

First Aid Measures:

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Skin Contact: If on skin, wash with plenty of soap and water. Take off contaminated clothing immediately.[13]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[13]

Conclusion: A Versatile Tool for the Medicinal Chemist

This compound is a powerful and versatile reactive intermediate with significant applications in drug development, particularly in the synthesis of prodrugs. Its bifunctional nature allows for the strategic introduction of the stable and membrane-permeable diethylcarbamate moiety onto drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory. As the demand for more sophisticated and targeted therapies continues to grow, the role of such specialized reagents in the medicinal chemist's toolbox will undoubtedly become even more critical.

References

  • Benchchem. (n.d.). Chloromethyl N,N-Dimethylcarbamate|CAS 49622-08-4.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Benchchem. (n.d.). This compound | 133217-92-2.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Pharmaffiliates. (n.d.). This compound | CAS No : 133217-92-2.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 133217-92-2.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • New Jersey Department of Health. (n.d.). DIETHYLCARBAMOYL CHLORIDE.
  • PubChemLite. (n.d.). This compound (C6H12ClNO2).
  • Penketh, P. A., Shyam, K., & Sartorelli, A. C. (2006). Mode of action of the chloroethylating and carbamoylating moieties of the prodrug cloretazine. Molecular Cancer Therapeutics, 5(4), 969–976. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
  • SRIRAMCHEM. (n.d.). This compound.
  • Penketh, P. A., Shyam, K., & Sartorelli, A. C. (2006). Mode of action of the chloroethylating and carbamoylating moieties of the prodrug cloretazine. PubMed.
  • Bengtsson, C., & Gravenfors, Y. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules, 28(12), 4818. [Link]

  • Talath, S., & Gadad, A. K. (2006). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 2(3), 299–313. [Link]

  • Penketh, P. A., Shyam, K., & Sartorelli, A. C. (2006). Mode of action of the chloroethylating and carbamoylating moieties of the prodrug cloretazine. ResearchGate.

Sources

An In-Depth Technical Guide to Chloromethyl Diethylcarbamate as a Prodrug Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of chloromethyl diethylcarbamate, a versatile moiety in prodrug design. We will delve into its synthesis, mechanism of action, and the critical experimental workflows required for its successful application in drug development. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding for researchers in the field.

The Strategic Imperative for Prodrugs: Overcoming Pharmaceutical Hurdles

The journey of a drug candidate from discovery to clinical application is often fraught with challenges related to its physicochemical and pharmacokinetic properties.[1] Poor aqueous solubility, limited membrane permeability, rapid first-pass metabolism, and undesirable taste or odor can all lead to suboptimal therapeutic outcomes.[2] The prodrug approach offers a strategic solution to these issues by masking the active pharmaceutical ingredient (API) with a bioreversible moiety.[1][2] This temporary modification enhances the drug's delivery and absorption, with the expectation that it will be cleaved in vivo to release the parent drug at the desired site of action.[1]

Carbamate linkages have emerged as a particularly effective and widely utilized tool in prodrug design due to their inherent stability and susceptibility to enzymatic hydrolysis.[3][4] The this compound moiety, the focus of this guide, offers a specific and tunable linker for creating prodrugs of amine-, hydroxyl-, and thiol-containing drugs.

Synthesis and Characterization of this compound

The synthesis of this compound is a critical first step and requires careful control of reaction conditions to ensure high purity and yield.

Synthetic Pathway: Nucleophilic Acyl Substitution

The most common and efficient method for synthesizing this compound involves the reaction of diethylamine with chloromethyl chloroformate . This reaction is a nucleophilic acyl substitution where the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of chloromethyl chloroformate.

G reagents Diethylamine + Chloromethyl Chloroformate reaction_arrow Reaction reagents->reaction_arrow Nucleophilic Acyl Substitution product This compound + Diethylamine Hydrochloride reaction_arrow->product

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials:

  • Diethylamine

  • Chloromethyl chloroformate

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice bath

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Separatory funnel

Procedure:

  • Reaction Setup: In a fume hood, dissolve diethylamine (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition of Chloromethyl Chloroformate: Slowly add chloromethyl chloroformate (1.0 equivalent), dissolved in anhydrous diethyl ether, to the stirred diethylamine solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The formation of a white precipitate (diethylamine hydrochloride) will be observed.

  • Workup: Filter the reaction mixture to remove the diethylamine hydrochloride precipitate. Wash the filtrate with a small amount of cold, saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Safety Precautions: Chloromethyl chloroformate is a corrosive and toxic compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic carbamate carbonyl stretch.

Mechanism of Prodrug Activation: A Tale of Two Enzymes

The efficacy of a this compound-based prodrug hinges on its efficient and selective cleavage in vivo to release the active drug. This bioactivation is primarily mediated by two major classes of enzymes: carboxylesterases and cytochrome P450s (CYPs) .

Carboxylesterase-Mediated Hydrolysis

Carboxylesterases are a family of serine hydrolases abundant in the liver, plasma, and intestine. They catalyze the hydrolysis of the carbamate bond, initiating the release of the parent drug.

G Prodrug This compound Prodrug R-X-C(O)N(Et)₂ Enzyme Carboxylesterase Prodrug->Enzyme Hydrolysis Intermediate1 Unstable Intermediate R-X-C(O)OH + HN(Et)₂ Enzyme->Intermediate1 Products Parent Drug (R-XH) + CO₂ + Diethylamine Intermediate1->Products Spontaneous Decarboxylation

Caption: Carboxylesterase-mediated activation of a this compound prodrug.

The hydrolysis of the carbamate bond by carboxylesterases generates an unstable carbamic acid intermediate, which then spontaneously decarboxylates to release the parent drug, carbon dioxide, and diethylamine.

Cytochrome P450-Mediated N-Dealkylation

For N,N-disubstituted carbamates, such as those derived from this compound, an alternative metabolic pathway involves oxidation by cytochrome P450 enzymes, primarily in the liver. This process, known as N-dealkylation, involves the hydroxylation of one of the ethyl groups.

G Prodrug This compound Prodrug R-X-C(O)N(CH₂CH₃)₂ CYP450 CYP450 (e.g., CYP3A4) Prodrug->CYP450 Oxidation Intermediate1 N-Hydroxyethyl Intermediate R-X-C(O)N(CH₂CH₃)(CHOHCH₃) CYP450->Intermediate1 Intermediate2 N-Ethyl Carbamate R-X-C(O)NH(CH₂CH₃) Intermediate1->Intermediate2 Spontaneous Elimination of Acetaldehyde Products Parent Drug (R-XH) + CO₂ + Ethylamine Intermediate2->Products Hydrolysis

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Chloromethyl Diethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the core spectroscopic methodologies for the structural elucidation and quality assessment of Chloromethyl Diethylcarbamate (CAS No. 133217-92-2). As a reactive chemical intermediate, particularly in the synthesis of prodrugs, rigorous and unambiguous characterization is paramount.[1] This document is structured to provide researchers, scientists, and drug development professionals with not only the data but also the underlying scientific rationale for the analytical choices made, ensuring a robust and self-validating approach to its characterization.

Introduction: The Molecular Profile of this compound

This compound is a bifunctional organic compound featuring a reactive chloromethyl group and a diethylcarbamate moiety. This structure makes it a valuable alkylating agent for introducing the (diethylcarbamoyl)oxymethyl group onto various nucleophilic substrates.[2][3]

Key Physicochemical Properties: [2][3][4]

  • Molecular Formula: C₆H₁₂ClNO₂

  • Molecular Weight: 165.62 g/mol

  • IUPAC Name: chloromethyl N,N-diethylcarbamate

  • Appearance: Expected to be a liquid

Due to its reactive nature, particularly the presence of an electrophilic chloromethyl group, handling requires significant care. It is classified as a corrosive substance that causes severe skin burns and eye damage, necessitating the use of appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2]

The Analytical Workflow: An Integrated Spectroscopic Approach

The complete structural confirmation of this compound relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer an unambiguous confirmation of the molecule's identity, purity, and integrity. The logical flow of this characterization is outlined below.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Prep High-Purity Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Parallel Analysis IR ATR-FTIR Spectroscopy Prep->IR Parallel Analysis MS Mass Spectrometry (GC-MS) Prep->MS Parallel Analysis NMR_Data Connectivity & Environment (H-C Framework) NMR->NMR_Data IR_Data Functional Group ID (C=O, C-O, C-Cl) IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Confirm Integrated Structural Elucidation NMR_Data->Confirm IR_Data->Confirm MS_Data->Confirm

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will confirm the presence and connectivity of the ethyl groups, the carbonyl group, and the unique chloromethyl moiety.

  • Expertise & Causality: The choice of deuterated chloroform (CDCl₃) as the solvent is based on its excellent solubilizing power for non-polar to moderately polar organic molecules and its relatively simple residual solvent signals that do not interfere with the expected analyte peaks.[5] Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shift to 0 ppm, a universal standard in organic chemistry.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~15-20 mg of this compound for ¹H NMR (~50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% TMS.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving high-resolution spectra.

  • ¹H Acquisition:

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Ensure the spectral width covers the expected range (e.g., 0-10 ppm).

    • Set the relaxation delay (d1) to at least 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.

  • ¹³C Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).

    • A wider spectral width (e.g., 0-200 ppm) is necessary to capture the carbonyl carbon.

    • A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm.[6]

Predicted ¹H and ¹³C NMR Data

Disclaimer: The following data are predicted based on established chemical shift principles and analysis of structural analogs, as experimental spectra for this specific compound are not publicly available.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~ 5.75Singlet2H-O-CH₂ -Cl
b~ 3.35Quartet4H-N-(CH₂ -CH₃)₂
c~ 1.18Triplet6H-N-(CH₂-CH₃ )₂

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

LabelPredicted Chemical Shift (δ, ppm)Assignment
d~ 155.0C =O (Carbamate)
e~ 70.0-O-C H₂-Cl
f~ 42.5-N-(C H₂-CH₃)₂
g~ 13.5-N-(CH₂-C H₃)₂
Spectral Interpretation
  • ¹H NMR: The most downfield signal is expected to be a singlet (a) for the two protons of the chloromethyl group (-O-CH₂-Cl). Its significant deshielding is due to the adjacent electron-withdrawing oxygen and chlorine atoms. The ethyl groups on the nitrogen should present as a quartet (b) for the four methylene protons and a triplet (c) for the six methyl protons, a classic ethyl group pattern. The chemical shifts are consistent with those observed in similar N,N-diethylamide structures.[7]

  • ¹³C NMR: The carbonyl carbon (d) of the carbamate functional group is expected at the lowest field (~155 ppm). The carbon of the chloromethyl group (e) will also be significantly downfield due to the attached heteroatoms. The two carbons of the ethyl groups (f, g) will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For this compound, the most prominent feature will be the strong carbonyl (C=O) stretch of the carbamate group.

  • Expertise & Causality: Attenuated Total Reflectance (ATR) is the chosen method as it requires virtually no sample preparation.[8] A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond), ensuring excellent sample contact and producing a high-quality spectrum with minimal effort. This is far more efficient than traditional transmission methods that require preparing KBr pellets or liquid cells.

Experimental Protocol: ATR-FTIR
  • Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft wipe. Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal surface with solvent and a soft wipe immediately after the measurement.

Predicted IR Absorption Data

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~ 2975-2850MediumC-H Stretch (sp³)-CH₃, -CH₂-
~ 1730-1715StrongC=O StretchCarbamate Carbonyl
~ 1260-1220StrongC-N StretchCarbamate
~ 1180-1140StrongC-O Stretch (ester-like)O=C-O -C
~ 780-740MediumC-Cl Stretch-CH₂-Cl
Spectral Interpretation

The definitive feature in the IR spectrum is the very strong absorption band around 1720 cm⁻¹ due to the carbonyl stretch of the carbamate group. The presence of strong C-N and C-O stretching bands further confirms the carbamate structure. Aliphatic C-H stretching bands below 3000 cm⁻¹ and a C-Cl stretching band in the fingerprint region provide additional evidence for the overall molecular structure. The spectrum for the analog Diethylcarbamoyl chloride shows a strong carbonyl peak, supporting this prediction.[9]

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.

  • Expertise & Causality: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an ideal technique for a relatively volatile and thermally stable small molecule like this. GC provides separation from any potential impurities before the pure compound enters the mass spectrometer. EI at a standard 70 eV provides reproducible fragmentation patterns that can be used to deduce structural information.[10]

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set to a temperature that ensures rapid vaporization without degradation (e.g., 250 °C). Inject a small volume (e.g., 1 µL) in split mode.

    • Column: Use a standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

  • MS Method:

    • Ion Source: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass-to-charge (m/z) range from ~40 to 300 amu to ensure capture of the molecular ion and all significant fragments.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Ions in the EI Mass Spectrum

m/z ValuePredicted IdentityComments
165/167[C₆H₁₂ClNO₂]⁺˙ (M⁺˙)Molecular Ion Peak . The 3:1 intensity ratio confirms the presence of one chlorine atom.
130[M - Cl]⁺Loss of the chlorine radical.
116[M - CH₂Cl]⁺Loss of the chloromethyl radical. A likely and stable fragment.
100[N(CH₂CH₃)₂C=O]⁺A key fragment indicative of the diethylcarbamoyl moiety.
72[N(CH₂CH₃)₂]⁺Diethylamino fragment.
Spectral Interpretation

The most crucial feature is the molecular ion peak (M⁺˙). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a pair of peaks at m/z 165 and 167 with a characteristic ~3:1 intensity ratio, which is a definitive indicator for a monochlorinated compound. The fragmentation pattern is dictated by the cleavage of the weakest bonds and the formation of the most stable carbocations. The loss of a chlorine radical (m/z 130) and the cleavage of the C-O bond to lose a chloromethyl radical (resulting in the stable diethylcarbamoyl cation at m/z 116) are expected to be prominent fragmentation pathways. The peak at m/z 100, seen in the spectrum of the analog Diethylcarbamoyl chloride, is a strong indicator of the core carbamate structure.[11]

Integrated Analysis and Structural Confirmation

No single technique provides the complete picture. The true power of this workflow lies in the integration of all spectroscopic data to build an unassailable structural argument.

Caption: Correlation of the molecular structure with key predicted signals from NMR, IR, and MS.

The collective evidence is compelling:

  • Mass Spectrometry establishes the correct molecular weight (165 g/mol ) and confirms the presence of one chlorine atom.

  • IR Spectroscopy confirms the presence of the key carbamate carbonyl group (C=O) and the associated C-N and C-O bonds.

  • NMR Spectroscopy pieces the entire framework together, confirming the presence and connectivity of the N,N-diethyl group and the unique -O-CH₂-Cl group, providing the final, unambiguous structural proof.

By following this rigorous, multi-technique workflow, researchers can confidently verify the identity, structure, and purity of this compound, ensuring the quality and reliability of this critical synthetic intermediate for its downstream applications.

References

  • PubChem . Diethylcarbamoyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase . Dimethylcarbamoyl chloride - Optional[1H NMR] - Spectrum. Available at: [Link]

  • NIST . Carbamic chloride, diethyl-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at: [Link]

  • SpectraBase . Compound Diethylcarbamoyl chloride. Available at: [Link]

  • PubChem . This compound. National Center for Biotechnology Information. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chemguide . Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

  • Zhang, Q., et al. Supporting Information for Direct Synthesis of Carbamate from CO2 Using a Task-Specific Ionic Liquid Catalyst. Available at: [Link]

  • Gribov, P. S., Suponitsky, K. Y., & Sheremetev, A. B. (2022). Efficient synthesis of N-(chloromethyl)nitramines via TiCl4-catalyzed chlorodeacetoxylation. New Journal of Chemistry, 46(37), 17548–17553.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • ResearchGate . Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry . NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • Human Metabolome Database . 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031219). Available at: [Link]

  • ResearchGate . Synthesis, characterization and crystal structures of dichlorotin Bis [N, N-(1, 5-pentylene)] dithiocarhamate and chlorodi (p-fluorobenzyl) tin N, N-(1, 5-pentylene) dithiocarbamate. Available at: [Link]

  • ResearchGate . Arylsulfonyl-N,N-diethyl-dithiocarbamates: A novel class of antitumor agents. Available at: [Link]

  • ResearchGate . Co(III) N,N′‐diarylformamidine dithiocarbamate complexes: Synthesis, characterization, crystal structures and biological studies. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of Phenolic Prodrugs Using Chloromethyl Diethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of chloromethyl diethylcarbamate for the synthesis of phenolic prodrugs. Phenolic moieties are common in many pharmacologically active agents, but their therapeutic potential can be limited by poor physicochemical properties, such as low aqueous solubility or rapid first-pass metabolism. The conversion of the phenolic hydroxyl group into a bioreversible carbamate ester is a well-established prodrug strategy to overcome these limitations.[1][2] This guide details the underlying chemical principles, a robust step-by-step synthesis protocol, methods for structural characterization, and protocols for evaluating the prodrug's stability and bioactivation.

Introduction: The Rationale for Phenolic Carbamate Prodrugs

The hydroxyl group of a phenol is a critical site for phase II metabolic conjugation (e.g., glucuronidation or sulfation), which often leads to rapid clearance and low oral bioavailability of the parent drug. Masking this functional group as a prodrug can protect it from premature metabolism, enhance its lipophilicity for improved membrane permeation, and ultimately increase its therapeutic efficacy.[1]

The carbamate linkage, particularly an N,N-disubstituted carbamate, offers an ideal balance of chemical stability and enzymatic lability.[2] Unlike more reactive esters, N,N-dialkyl carbamates exhibit significant stability against chemical hydrolysis under physiological conditions (pH 7.4).[3] However, they are susceptible to cleavage by endogenous enzymes, primarily carboxylesterases abundant in the liver, plasma, and other tissues, to release the active phenolic drug.[1][2] This enzymatic trigger ensures the targeted release of the active pharmaceutical ingredient (API). This compound serves as an efficient alkylating agent to introduce the diethylcarbamoyloxymethyl promoiety onto the phenolic oxygen.

Synthesis of Phenolic Diethylcarbamate Prodrugs

Reaction Principle and Mechanism

The synthesis is achieved via a nucleophilic substitution reaction. The phenolic hydroxyl group is first deprotonated by a suitable base to form a more nucleophilic phenoxide anion. This anion then attacks the electrophilic methylene carbon of this compound, displacing the chloride leaving group to form the desired O-alkylated carbamate product.

The choice of base and solvent is critical for reaction efficiency. A strong, non-nucleophilic base like sodium hydride (NaH) is often used in an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) to ensure complete deprotonation of the phenol without competing side reactions. Alternatively, a weaker base like potassium carbonate (K₂CO₃) in acetone or acetonitrile can be effective, particularly for more acidic phenols.

Figure 1: General reaction mechanism for the synthesis of phenolic carbamate prodrugs.
Detailed Experimental Protocol

This protocol provides a general method for the synthesis of a phenolic diethylcarbamate prodrug. Reagent quantities and reaction times should be optimized for the specific phenolic substrate.

Materials and Reagents:

  • Phenolic Parent Drug (1.0 eq)

  • This compound (1.2 - 1.5 eq)[4]

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Acetonitrile

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

  • Hexanes and Ethyl Acetate for chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the phenolic parent drug (1.0 eq).

  • Dissolution: Add anhydrous DMF (or acetonitrile) to dissolve the drug (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base portion-wise.

    • If using NaH: Add slowly and carefully. Effervescence (H₂ gas) will be observed. Stir at 0 °C for 30 minutes after the addition is complete.

    • If using K₂CO₃: Add the solid base and allow the suspension to stir vigorously.

  • Alkylation: Add this compound (1.2 - 1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure prodrug.

Synthesis Workflow

G A Dissolve Phenolic Drug in Anhydrous Solvent B Cool to 0 °C A->B C Add Base (e.g., NaH) Stir for 30 min B->C D Add Chloromethyl Diethylcarbamate C->D E Warm to RT Stir 12-24h D->E F Monitor by TLC/LC-MS E->F F->E Incomplete G Quench with aq. NH4Cl F->G Complete H Extract with EtOAc G->H I Wash with Water & Brine H->I J Dry (Na2SO4) & Concentrate I->J K Purify by Column Chromatography J->K L Characterize Pure Prodrug K->L

Figure 3: Bioactivation pathway of a phenolic carbamate prodrug.

Conclusion

The synthesis of phenolic prodrugs using this compound is a robust and effective strategy in medicinal chemistry to enhance the drug-like properties of phenolic APIs. The resulting N,N-diethylcarbamoyloxymethyl ethers provide a stable linkage that can be predictably cleaved by endogenous esterases, offering a reliable mechanism for targeted drug release. The protocols and analytical methods described herein provide a solid framework for the successful synthesis, characterization, and in vitro evaluation of these valuable prodrug candidates.

References

  • Perković, I., & Živković, A. (2023). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 74(2), 79-91. [Link]

  • Rautio, J., et al. (2000). Synthesis and Evaluation of Carbamate Prodrugs of a Phenolic Compound. Journal of Pharmacy and Pharmacology, 52(9), 1093-1099. [Link]

  • Trivedi, R., et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Current Medicinal Chemistry, 23(38), 4349-4389. [Link]

  • Kumar, V., et al. (2016). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science, 2(1), 34-41. [Link]

  • Li, P., et al. (2024). Ultrasound-triggered prodrug activation via sonochemically induced cleavage of a 3,5-dihydroxybenzyl carbamate scaffold. Chemical Science, 15(3), 856-864. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14800940, this compound. [Link]

  • Nishimura, K., et al. (2007). Synthesis and Evaluation of Carbamate Prodrugs of a Phenolic Compound. Chemical & Pharmaceutical Bulletin, 55(2), 328-333. [Link]

  • ResearchGate. (n.d.). A) Stepwise release mechanism of covalent prodrug systems... [Link]

  • Atwell, G. J., et al. (2000). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1, (10), 1579-1586. [Link]

  • Pai, S. G., et al. (1994). A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol. Journal of Pharmaceutical Sciences, 83(10), 1477-1481. [Link]

  • van der Neut, J. C. W., et al. (2022). Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl-Prodrugs. ChemistryOpen, 11(3), e202100282. [Link]

  • ResearchGate. (n.d.). Design and synthesis of carbamate-linked ester prodrugs... [Link]

  • Majumdar, S., & Sloan, K. B. (2006). Soft Alkyl Ether Prodrugs of a Model Phenolic Drug: The Effect of Incorporation of Ethyleneoxy Groups on Transdermal Delivery. Molecules, 11(12), 978-990. [Link]

  • Esraa Abdalrasol, M. S., et al. (2024). Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines. Mustansiriyah Journal of Pharmaceutical Sciences, 24(1), 1-13. [Link]

  • ResearchGate. (n.d.). Reaction of chloromethyliso(thio)cyanato(thio)phosphonates(-phosphinates) with phenol, ethanol, and thiols. [Link]

  • Berliner, M., & Belecki, K. (2007). Synthesis of a-Halo Ethers from Aldehydes and Alcohols. Organic Syntheses, 84, 102. [Link]

  • ResearchGate. (n.d.). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug... [Link]

  • Zhang, X., et al. (2017). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. RSC Advances, 7(79), 50212-50219. [Link]

  • Yin, F., et al. (2018). Sensitive analysis and pharmacokinetic study of a novel gemcitabine carbamate prodrug and its active metabolite gemcitabine in rats using LC-ESI-MS/MS. Journal of Chromatography B, 1083, 107-114. [Link]

  • Zhang, M., et al. (2024). Simultaneous quantification of icaritin and its novel 3-methylcarbamate prodrug in rat plasma using HPLC-MS/MS and its application to pharmacokinetic study. Biomedical Chromatography, e5901. [Link]

Sources

Application Notes & Protocol: Synthesis of O-Alkyl N,N-Diethylcarbamates via Reaction of Chloromethyl Diethylcarbamate with Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbamate functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous approved therapeutic agents and advanced prodrugs.[1] Its unique properties, including chemical stability and the ability to participate in hydrogen bonding, make it a valuable moiety for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] Chloromethyl diethylcarbamate (CMDC) is a specialized reagent designed for the introduction of a diethylcarbamoyloxymethyl group onto nucleophilic substrates. This process is particularly relevant in prodrug strategies, where masking a hydroxyl group on a parent drug molecule can enhance its solubility, membrane permeability, or metabolic stability.[3]

This document provides a comprehensive guide to the reaction of this compound with alcohols. It details the underlying chemical principles, a robust experimental protocol, critical safety procedures, and applications within the field of drug development.

Reaction Mechanism and Scientific Principles

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The alcohol, often activated by a base to form a more potent nucleophile (an alkoxide), attacks the electrophilic methylene carbon of this compound. The chloride ion is simultaneously displaced as the leaving group, resulting in the formation of an O-alkyl N,N-diethylcarbamate ether and a salt byproduct.

Causality of Experimental Choices:
  • The Role of the Base: The acidity of an alcohol's hydroxyl proton is generally low. Therefore, a base is typically required to deprotonate the alcohol, generating a corresponding alkoxide. This significantly enhances the nucleophilicity of the oxygen atom, accelerating the rate of substitution. The choice of base is critical and depends on the alcohol's pKa and the overall sensitivity of the substrate. Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective for less acidic alcohols, while weaker bases like triethylamine (TEA) or pyridine may suffice for more reactive systems or when milder conditions are necessary.

  • Solvent Selection: The reaction is best conducted in an anhydrous aprotic solvent. Polar aprotic solvents such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) are excellent choices as they can solvate the cation of the alkoxide salt while not interfering with the nucleophile through hydrogen bonding. Dichloromethane (DCM) is also a viable option, particularly when using amine bases. The solvent must be anhydrous to prevent the hydrolysis of both the starting material and the base (in the case of NaH).[4]

  • Temperature Control: The reaction temperature influences the reaction rate. Many reactions of this type proceed efficiently at room temperature once the alkoxide is formed.[5] However, for less reactive alcohols, moderate heating may be required. Initial deprotonation with strong bases like NaH is often performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.

Caption: SN2 mechanism for the reaction of an alcohol with CMDC.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.

  • Hazards: Causes severe skin burns and eye damage.[6][7] It is a corrosive compound.

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

    • Eye Protection: Safety goggles and a face shield must be worn.

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

  • Handling:

    • Avoid inhalation of vapors.

    • Prevent any contact with skin or eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8]

    • Handle under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents like NaH.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents carefully before disposal.

Materials and Reagents

Material/ReagentGradeSupplier ExampleNotes
Alcohol Substrate (R-OH)Synthesis GradeVariousMust be dry.
This compound≥97% PurityVariousCAS: 133217-92-2. Handle with extreme care.[9]
Sodium Hydride (NaH)60% dispersion in oilVariousHighly flammable. Reacts violently with water.
or Triethylamine (TEA)Anhydrous, ≥99.5%VariousLess reactive base, suitable for sensitive substrates.
Anhydrous Tetrahydrofuran (THF)Anhydrous, ≥99.9%VariousUse from a solvent purification system or a freshly opened bottle.
or Anhydrous Dichloromethane (DCM)Anhydrous, ≥99.8%VariousSuitable when using TEA as the base.
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent GradeVariousFor quenching the reaction.
Saturated aq. Sodium Bicarbonate (NaHCO₃)Reagent GradeVariousFor aqueous workup.
Brine (Saturated aq. NaCl)Reagent GradeVariousFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVariousFor drying the organic phase.
Round-bottom flasks--Appropriate sizes for the reaction scale.
Magnetic stirrer and stir bars---
Inert atmosphere setup (N₂/Ar)--Balloons or manifold.
Syringes and needles--For transfer of anhydrous solvents and reagents.
Thin Layer Chromatography (TLC) plates--For monitoring reaction progress.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of a primary or secondary alcohol with this compound using sodium hydride as the base. Adjustments may be necessary based on the specific substrate.

G A 1. Setup & Inert Atmosphere - Dry glassware under flame/oven. - Assemble under N₂/Ar atmosphere. B 2. Alcohol Deprotonation - Dissolve alcohol (1.0 eq) in anhydrous THF. - Cool to 0 °C (ice bath). - Add NaH (1.2 eq) portion-wise. - Stir for 30 min at 0 °C. A->B C 3. Reagent Addition - Add this compound (1.1 eq) dropwise at 0 °C. B->C D 4. Reaction - Warm to room temperature. - Stir for 2-16 hours. - Monitor by TLC. C->D E 5. Quenching - Cool to 0 °C. - Slowly add sat. aq. NH₄Cl to quench excess NaH. D->E F 6. Workup - Partition between EtOAc and H₂O. - Wash organic layer with NaHCO₃, then brine. E->F G 7. Isolation - Dry organic layer with MgSO₄. - Filter and concentrate in vacuo. F->G H 8. Purification - Purify crude product via flash column chromatography. G->H

Caption: General experimental workflow for CMDC reaction with alcohols.

Step-by-Step Methodology:

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven or by flame-drying under vacuum.

    • Assemble the reaction flask with a magnetic stir bar and a septum under a positive pressure of an inert gas (Nitrogen or Argon).

  • Alkoxide Formation:

    • To the reaction flask, add the alcohol substrate (1.0 equivalent).

    • Dissolve the alcohol in anhydrous THF (concentration typically 0.1-0.5 M).

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully and portion-wise, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to the stirred solution. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes. The formation of the alkoxide may be visually indicated by the cessation of gas evolution or a change in clarity.

  • Addition of this compound:

    • While maintaining the temperature at 0 °C, slowly add this compound (1.1 equivalents) to the reaction mixture dropwise via syringe.

    • A precipitate (sodium chloride) may begin to form upon addition.

  • Reaction Monitoring:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Reaction Quench:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) dropwise until gas evolution ceases. This will neutralize any unreacted sodium hydride.

  • Aqueous Workup:

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure O-alkyl N,N-diethylcarbamate product.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the presence of the diethylcarbamoyl moiety and the new ether linkage.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify the characteristic carbamate carbonyl stretch (typically ~1700 cm⁻¹).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of alcohol.2. Inactive reagents.3. Insufficient reaction time/temperature.1. Use a stronger base or allow more time for deprotonation. Ensure NaH is fresh.2. Check the purity of CMDC. Use freshly opened anhydrous solvents.3. Allow the reaction to run longer or gently heat (e.g., to 40-50 °C).
Formation of Side Products 1. Elimination (for secondary/tertiary alcohols).2. Reaction with other functional groups.1. Use milder conditions (e.g., TEA instead of NaH) and lower temperatures.2. Protect other nucleophilic functional groups (e.g., amines, thiols) prior to the reaction.
Difficult Purification 1. Mineral oil from NaH dispersion.2. Closely-eluting impurities.1. Before workup, add hexanes, stir, and decant the solvent to remove most of the mineral oil.2. Optimize chromatography conditions (try different solvent systems or use a high-resolution column).

Applications in Drug Development

The primary application of this reaction is in the synthesis of carbamate-based prodrugs.[3] A prodrug is an inactive or less active compound that is metabolized in the body to the active drug.[10] By attaching a carbamoyloxymethyl group to a drug's hydroxyl moiety, researchers can significantly alter its properties.

Rationale for Carbamate Prodrugs:

  • Increased Lipophilicity: The carbamate group can increase the lipophilicity of a polar drug, potentially improving its absorption and ability to cross cell membranes.[1]

  • Masking Polar Groups: Masking a free hydroxyl group can prevent premature metabolic inactivation (e.g., glucuronidation) and improve oral bioavailability.

  • Controlled Release: The carbamate linkage can be designed to be cleaved by specific enzymes (e.g., esterases) in the body, releasing the active drug at a desired site or over a prolonged period.[10]

This synthetic strategy provides a reliable and versatile tool for medicinal chemists to fine-tune the properties of drug candidates, addressing challenges in drug delivery and metabolism.

References

  • SnCl2-catalyzed synthesis of carbamates from renewable origin alcohols. (2017). Chemical Papers, 72(5). Available at: [Link]

  • PubChem. This compound. National Institutes of Health. Available at: [Link]

  • Kinetics & Mechanism of Oxidation of Primary Alcohols by Sodium N- Chloromethylcarbamate. (N.D.). Available at: [Link]

  • Kovach, I. M., et al. (2011). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 12(8), 5024-5089. Available at: [Link]

  • Talele, T. T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(22), 8697-8738. Available at: [Link]

  • Pharmaffiliates. This compound | CAS No : 133217-92-2. Available at: [Link]

  • Green synthesis of carbamates from CO2, amines and alcohols. (2021). Catalysis Science & Technology, 11(15), 5035-5060. Available at: [Link]

  • Chemical Label for this compound. (N.D.). Available at: [Link]

  • University of South Florida. Synthesis of Alkyl Carbamates. USF Research. Available at: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Chemical Properties of Diethylcarbamoyl Chloride. Available at: [Link]

  • PubChem. Diethylcarbamoyl chloride. National Institutes of Health. Available at: [Link]

  • Sciencemadness Discussion Board. Carbamate Synthesis. (2010). Available at: [Link]

  • Google Patents. US6133473A - Synthesis of carbamate compounds.
  • Tummatorn, J., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. (2021). Scientific Reports, 11(1). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of alkyl chlorides. Available at: [Link]

  • GPAT DISCUSSION CENTER. (2020). SYNTHESIS OF DIETHYLCARBAMAZEPINE | MEDICINAL CHEMISTRY | GPAT | B.Pharm 6th SEMESTER [Video]. YouTube. Available at: [Link]

  • Application of organic carbamates in drug design. Part 1: Anticancer agents. (2007). Mini-Reviews in Medicinal Chemistry, 7(8), 809-825. Available at: [Link]

  • Deoxygenative Chlorination of Aldehydes and Alcohols with Dichloromethyl Methyl Ether and TiCl4. (2020). European Journal of Organic Chemistry, 2020(29), 4559-4563. Available at: [Link]

  • Chemistry LibreTexts. 17.6: Reactions of Alcohols. (2024). Available at: [Link]

  • Google Patents. WO2007066163A2 - Optically active carbamates, process for preparation thereof and use thereof as pharmaceutical intermediates.
  • Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. (2022). The Journal of Organic Chemistry, 87(18), 12267-12273. Available at: [Link]

Sources

The Diethylcarbamoylmethyl Group: A Practical Guide to Amine Protection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Amine Protection

In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the judicious use of protecting groups is a cornerstone of success. Amines, with their inherent nucleophilicity and basicity, often require temporary masking to prevent undesirable side reactions and to direct the course of a synthetic sequence.[1] Carbamates are a widely utilized class of protecting groups for amines, offering a balance of stability and controlled cleavage.[2] While the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are the most recognized members of this family, the exploration of alternative carbamate protecting groups continues to be an area of active research, driven by the need for unique stability profiles and orthogonal deprotection strategies.[1][3]

This technical guide delves into the application of the diethylcarbamoylmethyl group as a protecting strategy for primary and secondary amines. This is achieved through the use of chloromethyl diethylcarbamate, a reagent that allows for the introduction of the N-diethylcarbamoylmethyl (DECM) moiety. We will explore the underlying chemistry, provide detailed protocols for protection and deprotection, and discuss the strategic considerations for its use in a research and development setting.

The Diethylcarbamoylmethyl (DECM) Protecting Group: Core Principles

The DECM protecting group is introduced via an N-alkylation reaction of a primary or secondary amine with this compound. The resulting N-diethylcarbamoylmethyl protected amine exhibits reduced nucleophilicity and basicity at the nitrogen atom, effectively shielding it from reaction with electrophiles.[4]

The selection of a protecting group is fundamentally guided by its stability under a range of reaction conditions and the ability to be selectively removed when its protective role is complete. The DECM group, being a carbamate derivative, offers a distinct stability profile that can be strategically leveraged in complex synthetic routes.

Synthesis of the Protecting Group Reagent: this compound

The reagent, this compound, is typically synthesized by the reaction of diethylamine with chloromethyl chloroformate. This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion. Careful control of reaction conditions, such as low temperature and the use of a base to neutralize the generated HCl, is crucial for achieving high yields and purity.

Application Protocol: Protection of Amines with this compound

This protocol details a general procedure for the protection of a primary or secondary amine using this compound.

Materials:

  • Primary or secondary amine (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 1.5 - 2.0 equiv)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine and the anhydrous aprotic solvent.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add the non-nucleophilic base dropwise to the stirred solution.

  • Addition of Protecting Reagent: Slowly add this compound to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N-diethylcarbamoylmethyl protected amine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the this compound.

  • Anhydrous Solvent: Essential to prevent hydrolysis of the reactive protecting group reagent.

  • Non-nucleophilic Base: Used to scavenge the HCl generated during the reaction without competing with the substrate amine in reacting with the this compound.

  • Slow Addition at 0 °C: Controls the exothermicity of the reaction and minimizes potential side reactions.

Deprotection of the Diethylcarbamoylmethyl (DECM) Group

The cleavage of the N-diethylcarbamoylmethyl group to regenerate the parent amine can be achieved under hydrolytic conditions. The stability of the carbamate linkage necessitates relatively harsh conditions for cleavage.

Protocol 1: Acidic Hydrolysis

Materials:

  • N-diethylcarbamoylmethyl protected amine

  • Strong acid (e.g., 6M HCl or a mixture of concentrated HBr in acetic acid)

  • Solvent (e.g., water, dioxane, or acetic acid)

  • Base for neutralization (e.g., saturated sodium bicarbonate solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: Dissolve the N-diethylcarbamoylmethyl protected amine in the chosen solvent.

  • Addition of Acid: Add the strong acid to the solution.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) for several hours to overnight.

  • Reaction Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purification: Purify the amine by column chromatography or distillation as required.

Protocol 2: Basic Hydrolysis

Materials:

  • N-diethylcarbamoylmethyl protected amine

  • Strong base (e.g., 6M NaOH or KOH)

  • Solvent (e.g., a mixture of ethanol and water)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: Dissolve the N-diethylcarbamoylmethyl protected amine in a mixture of ethanol and water.

  • Addition of Base: Add the strong base to the solution.

  • Heating: Heat the reaction mixture to reflux for an extended period (24-48 hours).

  • Reaction Monitoring: Monitor the progress of the hydrolysis by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., diethyl ether) three times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

  • Purification: Further purify the product as necessary.

Visualization of the Workflow

Protection of a Primary Amine

protection_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product start_amine Primary/Secondary Amine (R-NHR') protected_amine N-Diethylcarbamoylmethyl Protected Amine start_amine->protected_amine N-Alkylation reagent This compound reagent->protected_amine base Non-nucleophilic Base (e.g., DIPEA) base->protected_amine solvent Anhydrous Solvent (e.g., DCM) solvent->protected_amine temp 0 °C to Room Temp temp->protected_amine

Caption: Workflow for the protection of a primary or secondary amine.

Deprotection of the DECM Group

deprotection_workflow cluster_start Starting Material cluster_conditions Deprotection Conditions cluster_product Product protected_amine N-Diethylcarbamoylmethyl Protected Amine deprotected_amine Deprotected Amine (R-NHR') protected_amine->deprotected_amine Hydrolysis acid Strong Acid (e.g., 6M HCl) + Heat acid->deprotected_amine base Strong Base (e.g., 6M NaOH) + Heat base->deprotected_amine

Caption: General workflow for the deprotection of the DECM group.

Comparative Analysis and Strategic Considerations

The DECM group's utility is best understood in the context of other common amine protecting groups.

Protecting GroupIntroduction ConditionsDeprotection ConditionsStabilityKey AdvantagesKey Disadvantages
Boc (Boc)₂O, baseStrong acid (e.g., TFA, HCl)[3]Stable to base, nucleophiles, and hydrogenolysis[3]Orthogonal to Cbz and Fmoc; widely used in SPPS[3]Acid-labile; potential for side reactions from t-butyl cation[3]
Cbz Cbz-Cl, baseCatalytic hydrogenolysis (H₂, Pd/C); strong acids (e.g., HBr/AcOH)[3]Stable to acidic and basic conditions[3]Robust; orthogonal to Boc and Fmoc[3]Incompatible with reducible functional groups[5]
Fmoc Fmoc-Cl or Fmoc-OSu, baseBase (e.g., piperidine)[1]Stable to acid and hydrogenolysisOrthogonal to Boc and Cbz; ideal for SPPSBase-labile
DECM ClCH₂OCON(Et)₂, baseStrong acid or strong base with heatLikely stable to mild acids, mild bases, and hydrogenolysisPotentially orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups under non-hydrolytic conditionsRequires harsh conditions for removal; limited literature data

Strategic Insights:

  • The DECM group's requirement for harsh hydrolytic cleavage suggests its application in syntheses where a very robust amine protecting group is needed.

  • Its presumed stability to standard conditions for Boc and Fmoc removal indicates potential for orthogonal applications, though this requires empirical validation for specific substrates and reaction conditions.

  • The lack of extensive literature on the DECM group compared to Boc, Cbz, and Fmoc means that its use may require more extensive optimization of both protection and deprotection steps.

Conclusion and Future Outlook

The diethylcarbamoylmethyl group, introduced via this compound, represents a potentially useful addition to the synthetic chemist's toolkit for amine protection. Its robust nature makes it suitable for synthetic routes involving harsh reagents where more common protecting groups might fail. However, the same stability necessitates forceful conditions for its removal, which may not be compatible with sensitive substrates.

Further research is warranted to fully elucidate the stability profile of the DECM group and to develop milder deprotection protocols. Such studies will be crucial in defining its role and expanding its applicability in the ever-evolving field of organic synthesis. For researchers and drug development professionals, the DECM group offers an alternative strategy for amine protection, particularly when conventional methods prove inadequate. As with any protecting group, a thorough understanding of its chemistry and careful planning of the synthetic route are essential for its successful implementation.

References

  • BenchChem. (2025). Application Notes and Protocols for the Cleavage of the N-Bsmoc Protecting Group.
  • BenchChem. (2025). advantages and disadvantages of Boc versus Cbz protecting group.
  • BenchChem. (2025). A Comparative Guide to Boc and Cbz Protecting Groups for Glycine.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by carbamate cleavage. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • MDPI. (n.d.). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. [Link]

  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • PubMed. (1998). Rapid hydrolysis of amides under physiological conditions: influence of the microenvironment on the stability of the amide bond. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Amides. [Link]

  • National Institutes of Health. (n.d.). An Efficient Synthesis of Exo-N-carbamoyl Nucleosides: Application to the Synthesis of Phosphoramidate Prodrugs. [Link]

  • BenchChem. (2025). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine.
  • Master Organic Chemistry. (2018). Protecting Groups For Amines. [Link]

  • Google Patents. (n.d.).
  • PubMed. (n.d.). Reaction of primary and secondary amines to form carbamic acid glucuronides. [Link]

  • Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

  • National Institutes of Health. (n.d.). N-Dealkylation of Amines. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. [Link]

  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides (video). [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]

Sources

Application Notes & Protocols: Experimental Conditions for Alkylation with Chloromethyl Diethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental conditions and underlying principles for performing alkylation reactions using Chloromethyl Diethylcarbamate (DEC-Cl). As a versatile electrophile, DEC-Cl is employed to introduce the diethylcarbamoylmethyl group onto a variety of nucleophiles, a transformation of significant interest in medicinal chemistry and prodrug synthesis.[1][2] These application notes provide researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and practical guidance for the successful N-, O-, and S-alkylation of relevant substrates. We delve into the rationale behind the selection of bases, solvents, and reaction temperatures, offering a framework for both standard procedures and substrate-specific optimization.

Introduction to this compound (DEC-Cl)

This compound is a reactive alkylating agent used to install a diethylcarbamoylmethyl moiety (-CH₂-O-C(=O)N(Et)₂). The resulting carbamate functional group can serve multiple purposes in organic synthesis. It can act as a stable protecting group for amines, phenols, and other functional groups, which can be cleaved under specific conditions.[3][4] Furthermore, the introduction of this group is a key strategy in the development of prodrugs, where it can modify the physicochemical properties of a parent drug molecule to improve its delivery, absorption, or metabolic stability.[1][2]

The core utility of DEC-Cl lies in its ability to undergo nucleophilic substitution, providing a reliable method for forming C-N, C-O, and C-S bonds.

Chemical Properties & Safety

A thorough understanding of the reagent's properties and hazards is critical before any experimental work.

PropertyValueSource
Chemical Formula C₆H₁₂ClNO₂PubChem[5]
Molecular Weight 165.62 g/mol PubChem[5]
CAS Number 133217-92-2Pharmaffiliates[1]
Appearance Colorless to Pale Yellow OilPharmaffiliates[1]
Storage 2-8°C RefrigeratorPharmaffiliates[1]

⚠️ CRITICAL SAFETY WARNING ⚠️

This compound is classified as a hazardous substance.

  • Hazard: Causes severe skin burns and eye damage.[5]

  • Precautionary Measures: Always handle this reagent inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles. Avoid inhalation of vapors and any direct contact with skin or eyes.[6] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[6]

Mechanism of Alkylation

The alkylation reaction with this compound proceeds via a classical bimolecular nucleophilic substitution (Sɴ2) mechanism.[7] The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effects of the adjacent chlorine and carbamate oxygen atoms. A nucleophile (Nu⁻) attacks this electrophilic carbon, displacing the chloride ion (leaving group) in a single, concerted step.

This mechanism dictates several key aspects of the experimental design, including the choice of solvent and the stereochemical outcome if the nucleophile is chiral.

Caption: Sɴ2 mechanism for alkylation with DEC-Cl.

Core Experimental Parameters: A Rationale-Driven Approach

The success of the alkylation hinges on the careful selection of four key parameters: the nucleophile, the base, the solvent, and the temperature.

Nucleophiles

DEC-Cl is effective for the alkylation of a range of soft and hard nucleophiles.

  • Nitrogen Nucleophiles: Primary and secondary amines, anilines, and nitrogen-containing heterocycles (e.g., indoles, pyrazoles) are excellent substrates for N-alkylation.

  • Oxygen Nucleophiles: Phenols are readily alkylated. Aliphatic alcohols can also be used, but typically require a stronger base to form the corresponding alkoxide. Carboxylic acids can be alkylated to form esters.

  • Sulfur Nucleophiles: Thiols and thiophenols are highly nucleophilic and react efficiently to form thioethers.

Base Selection

A base is required to deprotonate the nucleophile, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. The strength of the base should be matched to the pKa of the nucleophile.

BaseTypical Nucleophile(s)Rationale
K₂CO₃, Cs₂CO₃ Phenols, Thiols, HeterocyclesMild, inexpensive, and effective for acidic protons. Cesium carbonate offers higher solubility and reactivity.
DIPEA, Et₃N Amines (primary/secondary)Organic amine bases are soluble and non-nucleophilic, preventing competition with the substrate. They act as acid scavengers.
NaH (Sodium Hydride) Aliphatic Alcohols, less acidic N-HA strong, non-nucleophilic base required for deprotonating less acidic substrates like primary alcohols. Requires an anhydrous solvent.
DBU Hindered substratesA strong, non-nucleophilic organic base useful in cases where inorganic bases give poor results.
Solvent Choice

Polar aprotic solvents are ideal for Sɴ2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, leaving it "bare" and highly reactive.

SolventProperties & Use Cases
DMF (Dimethylformamide) Excellent solvating power for a wide range of substrates and bases. High boiling point allows for heating.
Acetonitrile (ACN) Good choice for many reactions. Its lower boiling point makes it easier to remove post-reaction.
THF (Tetrahydrofuran) A less polar option, often used with strong bases like NaH for alcohol alkylation.
DCM (Dichloromethane) Suitable for reactions with organic bases like DIPEA at or below room temperature.
Temperature and Reaction Time

Most alkylations with DEC-Cl proceed efficiently at temperatures ranging from room temperature (20-25°C) to moderate heat (50-80°C).

  • Highly reactive nucleophiles (e.g., thiols, secondary amines) often react completely at room temperature within a few hours.

  • Less reactive nucleophiles (e.g., hindered amines, some phenols) may require heating to achieve a reasonable reaction rate.

  • Monitoring: Reaction progress should always be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion and avoid side-product formation from prolonged heating.

Detailed Experimental Protocols

The following protocols are general guidelines. Optimization may be necessary for specific substrates.

Workflow A 1. Reagent Preparation (Substrate, Base, Solvent) B 2. Add DEC-Cl (Dropwise, 0°C to RT) A->B C 3. Reaction (Stir at RT or heat) B->C D 4. Monitor Progress (TLC / LC-MS) C->D D->C Incomplete E 5. Aqueous Work-up (Quench, Extract) D->E Complete F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: General experimental workflow for alkylation.

Protocol 1: N-Alkylation of a Secondary Amine

This protocol describes the alkylation of a generic secondary amine using an organic base.

  • Materials:

    • Secondary Amine (1.0 eq)

    • This compound (1.1 - 1.2 eq)

    • Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq).

    • Dissolve the amine in anhydrous DCM (or ACN) to a concentration of approximately 0.1-0.5 M.

    • Add DIPEA (1.5 eq) to the stirred solution at room temperature.

    • In a separate vial, dissolve this compound (1.1 eq) in a small amount of the same anhydrous solvent.

    • Add the DEC-Cl solution dropwise to the reaction mixture over 5-10 minutes.

    • Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours.

    • Upon completion (typically 2-12 hours), dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: O-Alkylation of a Phenol

This protocol details the alkylation of a phenolic substrate using an inorganic base.

  • Materials:

    • Phenol (1.0 eq)

    • This compound (1.2 eq)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask, add the phenol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

    • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

    • Stir the suspension vigorously for 15-20 minutes at room temperature to facilitate salt formation.

    • Add this compound (1.2 eq) to the mixture, either neat or as a solution in a small amount of DMF.

    • Stir the reaction at room temperature or heat to 50-60°C if the reaction is sluggish. Monitor progress by TLC or LC-MS.

    • Upon completion (typically 4-24 hours), cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine (3x) to remove residual DMF, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography.

Deprotection Strategies

When the diethylcarbamoyl group is used for protection, its subsequent removal is a critical step. Carbamates are generally stable but can be cleaved under specific conditions.[4][8]

  • Basic Hydrolysis: Strong basic conditions (e.g., NaOH or KOH in refluxing ethanol/water) can hydrolyze the carbamate group to release the free amine or phenol. This method is harsh and not suitable for base-sensitive substrates.

  • Acidic Hydrolysis: Strong acids (e.g., HBr in acetic acid) can also effect cleavage, but may not be compatible with other acid-labile functional groups.

  • Reductive Cleavage: Some carbamates can be cleaved reductively, although this is less common for simple alkyl carbamates compared to benzylic carbamates (Cbz group).[8]

  • Specialized Reagents: Milder and more selective methods for carbamate cleavage have been developed.[3][9] For aryl O-carbamates, reagents like the Schwartz reagent can be effective.[3] For N-carbamates, reagents like TBAF in THF have been reported for specific cases.[9] The choice of deprotection strategy must be carefully considered within the context of the overall molecular structure.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently strong base. 2. Low reaction temperature. 3. Deactivated nucleophile.1. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or NaH). 2. Increase the temperature in 10-20°C increments. 3. Ensure starting material is pure.
Formation of Side Products 1. Over-alkylation (for primary amines). 2. Reaction temperature too high. 3. Reagent decomposition.1. Use a larger excess of the primary amine or add DEC-Cl slowly at a lower temperature. 2. Run the reaction at a lower temperature for a longer time. 3. Use freshly purchased or purified DEC-Cl.
Difficult Purification 1. Residual DMF in the crude product. 2. Product is highly polar.1. Perform multiple, vigorous washes with brine during work-up. 2. Consider using a different solvent system for chromatography (e.g., with MeOH or NH₃ in MeOH).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14800940, this compound. Retrieved from [Link]

  • Radic, Z., et al. (2018). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. PMC - PubMed Central. Retrieved from [Link]

  • Pharmaffiliates. This compound | CAS No: 133217-92-2. Retrieved from [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by carbamate cleavage. Retrieved from [Link]

  • Organic Chemistry Portal. Protective Groups. Retrieved from [Link]

  • Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. Retrieved from [Link]

  • Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances. Retrieved from [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. Protecting group. Retrieved from [Link]

  • K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708. (General reference on protecting groups).
  • ChemTalk. Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by carbamate cleavage. Retrieved from [Link]

  • Organic Chemistry Portal. Ester synthesis by O-alkylation. Retrieved from [Link]

  • Berliner, M. A., & Belecki, K. Synthesis of Alpha-Halo Ethers from Symmetric Acetals and in Situ Methoxymethylation of an Alcohol. Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Retrieved from [Link]

  • ResearchGate. Scheme 9. The alkylation of diethyl ethoxycarbonylmethylphosphonate (17) in the literature. Retrieved from [Link]

  • ResearchGate. (2009). N-Alkylation of carbamates and amides with alcohols catalyzed by a CpIr complex*. Retrieved from [Link]

  • Balseven, M., & Ture, S. (2020). N-Dealkylation of Amines. PMC - NIH. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. Synthesis of benzouracils and carbamates from chloroacetamides through carbon–carbon bond cleavage. Retrieved from [Link]

  • Weiss, F. T., et al. (2022). Click-Triggered Bioorthogonal Bond-Cleavage Reactions. PMC - NIH. Retrieved from [Link]

  • Clark, J. (2023). The Alkylation of Benzene - Electrophilic Substitution. Chemguide. Retrieved from [Link]

  • Olah, G. A., et al. (1996). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene.... PubMed. Retrieved from [Link]

  • Scilit. FUNDAMENTAL MECHANISMS OF ALKYLATION. Retrieved from [Link]

Sources

Application Notes and Protocols: Chloromethyl Diethylcarbamate in the Synthesis of Carbamate Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Carbamate Moiety in Drug Design

The carbamate group is a cornerstone in modern medicinal chemistry, serving as a critical structural motif in a multitude of approved therapeutic agents and prodrugs.[1][2] Its prevalence stems from a unique combination of chemical stability, the capacity to permeate cellular membranes, and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] Carbamates are often employed as isosteres for peptide bonds, enhancing the pharmacokinetic profile of drug candidates by improving their stability against proteolytic degradation.[1] Furthermore, the strategic incorporation of a carbamate moiety can transform a parent drug molecule into a prodrug, a tactic used to overcome challenges such as poor solubility, rapid first-pass metabolism, or unfavorable distribution within the body.[2][3] Chloromethyl diethylcarbamate emerges as a key reagent in this context, providing a reactive electrophile for the efficient installation of the diethylcarbamoyl group onto nucleophilic centers, particularly the hydroxyl groups of phenols and alcohols. This guide provides an in-depth exploration of the application of this compound in the synthesis of carbamate inhibitors, with a focus on the underlying chemical principles, practical experimental protocols, and essential safety considerations.

This compound: Properties and Safety

This compound (C₆H₁₂ClNO₂) is a vital intermediate in the synthesis of prodrugs.[4][5] A clear understanding of its chemical properties and handling requirements is paramount for its safe and effective use in the laboratory.

Property Value Source
CAS Number 133217-92-2[4][6]
Molecular Formula C₆H₁₂ClNO₂[5][6]
Molecular Weight 165.62 g/mol [5][6]
Appearance Colorless to Pale Yellow Oil[4]
Storage 2-8°C Refrigerator[4]

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. It is known to cause severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7] All waste containing this reagent must be disposed of according to institutional and local regulations for hazardous chemical waste.

Mechanism of Action: The Carbamoylation of Phenols

The primary application of this compound in the synthesis of carbamate inhibitors involves the carbamoylation of phenolic hydroxyl groups. This reaction proceeds via a nucleophilic substitution mechanism. The phenolic hydroxyl group, typically deprotonated by a suitable base to form a more nucleophilic phenoxide, attacks the electrophilic carbon of the chloromethyl group. This results in the displacement of the chloride leaving group and the formation of a stable O-aryl carbamate ester bond.

The choice of base is critical and depends on the reactivity of the phenolic substrate and the overall reaction conditions. Common bases include inorganic carbonates (e.g., potassium carbonate, cesium carbonate), and organic amines (e.g., triethylamine, pyridine). The selection of the solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often being favored to facilitate the dissolution of the reactants and promote the reaction rate.

Carbamoylation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_product Product Phenol Phenolic Substrate (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide CMD This compound Carbamate Carbamate Inhibitor (Ar-O-C(O)N(Et)₂) CMD->Carbamate Phenoxide->Carbamate Nucleophilic Attack

Caption: General workflow for the synthesis of carbamate inhibitors.

Experimental Protocol: Synthesis of a Phenolic Carbamate Prodrug

This protocol provides a general procedure for the synthesis of a carbamate prodrug from a phenolic precursor using this compound. The specific quantities and reaction conditions may need to be optimized for different substrates.

Materials:

  • Phenolic starting material

  • This compound

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic starting material (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. The concentration will depend on the solubility of the starting material.

  • Reagent Addition: While stirring, add this compound (1.2 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction may require heating to proceed at a reasonable rate.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure carbamate product.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application Example: Synthesis of Bambuterol

Bambuterol, a long-acting β2-adrenergic receptor agonist used in the treatment of asthma, is a prodrug of terbutaline.[8][9] Its synthesis involves the carbamoylation of the two phenolic hydroxyl groups of 3,5-dihydroxyacetophenone with N,N-dimethylcarbamoyl chloride, a reagent similar in reactivity to this compound.[10] This is followed by further chemical transformations to yield bambuterol.[10][11] The carbamate groups in bambuterol increase its lipophilicity and protect the phenolic hydroxyls from first-pass metabolism, allowing for a prolonged duration of action.[8]

Bambuterol_Synthesis_Concept cluster_start Starting Material cluster_reagent Carbamoylating Agent cluster_intermediate Intermediate cluster_product Final Product Start 3,5-Dihydroxy- acetophenone Intermediate Bis-carbamoylated Intermediate Start->Intermediate Carbamoylation Reagent Chloromethyl Diethylcarbamate (or similar) Reagent->Intermediate Product Bambuterol Intermediate->Product Further Transformations

Caption: Conceptual pathway for bambuterol synthesis.

Characterization and Analysis of Carbamate Inhibitors

The successful synthesis and purification of carbamate inhibitors must be followed by rigorous analytical characterization. Several techniques are employed to confirm the structure and purity of the final compound and to evaluate its inhibitory activity.

Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure of the synthesized carbamate.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the successful incorporation of the carbamoyl moiety.

Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the purity of the final product.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing purity.

Inhibitory Activity Assessment:

The primary function of carbamate inhibitors is to modulate the activity of specific enzymes. Various bioassays can be employed to determine the inhibitory potency of the synthesized compounds. For cholinesterase inhibitors, for example, Ellman's assay is a commonly used colorimetric method.[12][13][14]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of carbamate inhibitors, particularly those derived from phenolic precursors. Its application in medicinal chemistry allows for the strategic modification of drug candidates to enhance their pharmacokinetic and pharmacodynamic properties. A thorough understanding of the reaction mechanisms, adherence to strict safety protocols, and the use of appropriate analytical techniques are essential for the successful synthesis and evaluation of novel carbamate-based therapeutic agents.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015).
  • This compound | C6H12ClNO2 | CID 14800940. PubChem - NIH.
  • Synthesis and Evaluation of Carbamate Prodrugs of a Phenolic Compound. (2007). PubMed.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.
  • Synthesis and analysis of urea and carbamate prodrugs as candidates for melanocyte-directed enzyme prodrug therapy (MDEPT). Research Explorer - The University of Manchester.
  • CAS No : 133217-92-2 | Product Name : this compound.
  • A new method to characterize the kinetics of cholinesterases inhibited by carbam
  • Synthesis and Evaluation as Prodrugs of Hydrophilic Carbamate Ester Analogues of Resveratrol. (2015).
  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. NIH.
  • SAFETY D
  • Determination of some carbamates by enzyme inhibition techniques using thin-layer chromatography and colorimetry.
  • Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce. PubMed.
  • This compound | CAS 133217-92-2. SCBT - Santa Cruz Biotechnology.
  • Detection of Cholinesterase-inhibiting Insecticide Chemicals and Pharmaceutical Alkaloids on Thin-layer Chromatograms. (1971).
  • SAFETY D
  • Design, synthesis and evaluation of carbamate-modified (-)-N(1)-phenethylnorphysostigmine derivatives as selective butyrylcholinesterase inhibitors. (2010). PubMed.
  • Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PubMed Central.
  • Synthesis of (R)-bambuterol based on asymmetric reduction of 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone with incubated whole cells of Williopsis californica JCM 3600.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
  • Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. (2018). MDPI.
  • The dramatic effect of thiophenol on the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates: Ring expansion versus nucleophilic substitution.
  • Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors. (2020). PubMed.
  • Improved Method of Making Bambuterol Hydrochloride.
  • Reaction of chloromethyliso(thio)cyanato(thio)phosphonates(-phosphinates) with phenol, ethanol, and thiols.
  • 4 - Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis process of bambuterol hydrochloride.
  • Design, synthesis and biological evaluation of bambuterol analogues as novel inhibitors of butyrylcholinesterase. (2017). PubMed.
  • 17.10 Reactions of Phenols. (2023). Organic Chemistry | OpenStax.
  • 17.10: Reactions of Phenols. (2024). Chemistry LibreTexts.

Sources

Application Notes & Protocols: The Use of Chloromethyl Diethylcarbamate as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Introduction: The Critical Role of Chloromethyl Diethylcarbamate in Pharmaceutical Analysis

This compound (CAS No. 133217-92-2) is a specialized chemical intermediate primarily recognized for its role in the synthesis of prodrugs.[1][2] The carbamate functional group is a key structural motif in modern drug discovery, valued for its chemical stability and ability to permeate cell membranes.[3][4][5] Carbamates are frequently incorporated into therapeutic agents or used as prodrug linkers to enhance the pharmacokinetic properties of an active pharmaceutical ingredient (API), such as delaying first-pass metabolism and improving bioavailability.[4][5][6]

Given its function as a reactive intermediate, the presence of residual this compound in a final drug substance is a critical quality attribute that must be monitored and controlled. Therefore, its use as a pharmaceutical reference standard is indispensable. A reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis.[7] This application note provides a comprehensive guide for researchers and quality control analysts on the proper handling, application, and analytical protocols for using this compound as a reference standard to ensure the purity, safety, and efficacy of pharmaceutical products.

Physicochemical Properties and Handling

Accurate analysis begins with a thorough understanding of the reference standard's physical and chemical characteristics.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 133217-92-2[1][8][9][10]
Molecular Formula C₆H₁₂ClNO₂[8][9][10]
Molecular Weight 165.62 g/mol [8][9][10]
IUPAC Name chloromethyl N,N-diethylcarbamate[9][11]
Appearance Colourless to Pale Yellow Oil[1]
Storage Conditions 2-8°C Refrigerator[1]
SMILES CCN(CC)C(=O)OCCl[9][10]
Safety and Handling Precautions

This compound is classified as a hazardous substance that causes severe skin burns and eye damage.[9] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat.[12][13] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors.[12]

  • Handling: Avoid contact with skin, eyes, and clothing.[12] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]

  • Storage: Store the reference standard in its original, tightly sealed container in a refrigerator at the recommended temperature (2-8°C) to ensure its stability.[1]

  • Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Rationale for Use as a Reference Standard

The primary purpose of a reference standard is to ensure the accuracy and reliability of analytical results.[14] In pharmaceutical quality control, this compound is essential for:

  • Impurity Identification and Quantification: To detect and quantify its presence as a potential process-related impurity or degradation product in the final API.[7] The use of a qualified standard allows for the accurate determination of impurity levels to ensure they are below the safety thresholds established by regulatory bodies like the ICH.

  • Analytical Method Validation: To validate analytical procedures, demonstrating that they are suitable for their intended purpose.[15][16] According to ICH Q2(R2) guidelines, validation requires establishing parameters such as specificity, linearity, accuracy, precision, and robustness, all of which rely on a well-characterized reference standard.[17][18]

  • Specificity Demonstration: To prove that the analytical method can unequivocally assess the analyte in the presence of other components, such as the API, other impurities, and excipients.[17]

Experimental Protocols

The following protocols are provided as a guide. Specific parameters must be optimized and validated for each unique matrix and instrument.

Protocol 1: Preparation of Stock and Working Standard Solutions

The accurate preparation of standard solutions is the foundation of quantitative analysis.[19] This process minimizes variability and ensures the reliability of calibration curves.

Causality Behind Choices:

  • Solvent Selection: Acetonitrile is chosen as the diluent due to its compatibility with reversed-phase HPLC and its ability to readily dissolve this compound.

  • Gravimetric Preparation: Weighing the standard is more accurate than volumetric measurement for viscous oils or small quantities.

  • Class A Volumetric Flasks: These are used to minimize volumetric errors, ensuring the accuracy of the final concentration.

  • Sonicaton: This step ensures the complete dissolution and homogenization of the standard in the solvent.

Step-by-Step Methodology:

  • Equilibration: Remove the this compound container from the refrigerator and allow it to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Stock Solution Preparation (e.g., 1000 µg/mL): a. Accurately weigh approximately 25 mg of the this compound reference standard into a clean weighing vessel. b. Quantitatively transfer the weighed standard into a 25 mL Class A volumetric flask using HPLC-grade acetonitrile. c. Add acetonitrile to fill the flask to approximately 75% of its volume. d. Sonicate the flask for 5-10 minutes to ensure complete dissolution. e. Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. f. Cap the flask and invert it at least 10 times to ensure homogeneity. This is your Stock Solution .

  • Working Solution Preparation (e.g., 10 µg/mL): a. Pipette 1.0 mL of the Stock Solution into a 100 mL Class A volumetric flask. b. Dilute to the mark with the chosen mobile phase or diluent. c. Cap and invert to mix thoroughly. This is your Working Standard Solution .

  • Storage: Store stock solutions in tightly sealed, labeled containers at 2-8°C, protected from light. The stability of these solutions must be determined through a formal stability study.[20]

cluster_prep Standard Preparation Workflow start Receive & Log Reference Standard store Store at 2-8°C in original container start->store Verify CoA equilibrate Equilibrate to Room Temperature store->equilibrate Before Use weigh Accurately Weigh ~25 mg of Standard equilibrate->weigh transfer Quantitatively Transfer to 25 mL Volumetric Flask weigh->transfer dissolve Dissolve in Acetonitrile & Sonicate transfer->dissolve dilute_stock Dilute to Volume (Stock Solution: 1000 µg/mL) dissolve->dilute_stock dilute_work Perform Serial Dilution (Working Solutions) dilute_stock->dilute_work analyze Use for Analysis (e.g., HPLC Calibration) dilute_work->analyze

Caption: Workflow for the preparation of this compound standard solutions.

Protocol 2: Quantitative Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a general-purpose RP-HPLC method suitable for separating and quantifying this compound. High-performance liquid chromatography (HPLC) is a cornerstone of pharmaceutical analysis for its precision and ability to separate complex mixtures.[21]

Causality Behind Choices:

  • C18 Column: A C18 (octadecylsilane) column is a versatile, non-polar stationary phase that is well-suited for retaining and separating moderately non-polar organic molecules like this compound.

  • Gradient Elution: A gradient of acetonitrile and water allows for efficient elution of the analyte while ensuring good peak shape and separation from potential impurities or matrix components.

  • UV Detection: UV detection is a robust and common technique.[22] While carbamates may not have a strong chromophore, detection at a low wavelength (e.g., 210 nm) is often sufficient for quantification at impurity levels. If higher sensitivity is required, derivatization to introduce a chromophore could be explored.[23]

Table 2: Suggested HPLC Method Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 40% B; 2-15 min: 40-90% B; 15-17 min: 90% B; 17.1-20 min: 40% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis or Photodiode Array (PDA)
Detection Wavelength 210 nm

Step-by-Step Methodology:

  • System Preparation: Prepare the mobile phases as described. Filter and degas them to prevent pump issues and baseline noise.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 10 µg/mL). The acceptance criteria for system suitability must be pre-defined during method validation and typically include:

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Tailing Factor: 0.8 - 1.5

    • Theoretical Plates: > 2000

  • Calibration Curve: Inject a series of standard solutions of known concentrations (e.g., 0.5, 1, 5, 10, 20 µg/mL) to generate a calibration curve. Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis: Prepare the sample solution (e.g., dissolved API) at a known concentration and inject it into the HPLC system.

  • Calculation: Determine the peak area of this compound in the sample chromatogram. Use the linear regression equation from the calibration curve to calculate its concentration in the sample solution.

cluster_hplc HPLC Analytical Workflow prep Prepare Mobile Phase & Equilibrate System sst Perform System Suitability Test (SST) (Replicate Injections of Standard) prep->sst Verify Performance cal Generate Calibration Curve (Inject Standards of Varying Conc.) sst->cal If SST Passes sample_inject Inject Sample Solution cal->sample_inject sample_prep Prepare Sample Solution (e.g., Dissolve API) sample_prep->sample_inject data_acq Acquire Chromatographic Data sample_inject->data_acq analysis Integrate Peak & Calculate Concentration using Calibration Curve data_acq->analysis report Report Final Result (e.g., ppm of impurity) analysis->report

Caption: A typical analytical workflow for HPLC-based quantification.

Trustworthiness: Method Validation as a Self-Validating System

The protocols described above are foundational. To be considered trustworthy and reliable for quality control, the analytical method must undergo a rigorous validation process as per ICH Q2(R2) guidelines.[18] The validation study provides documented evidence that the procedure is suitable for its intended purpose.[16]

Key Validation Parameters:

  • Specificity: The ability to detect the analyte unambiguously in the presence of other components. This is confirmed by analyzing blank, placebo, and spiked samples.

  • Linearity: Demonstrates a direct proportional relationship between concentration and analytical response over a defined range.

  • Accuracy: The closeness of the test results to the true value, typically assessed by analyzing samples with known amounts of the standard (spike recovery).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.

By thoroughly validating the analytical method using the this compound reference standard, a laboratory creates a self-validating system where the ongoing performance is confirmed by system suitability tests, ensuring the integrity of every result generated.

References

  • SRIRAMCHEM. This compound.
  • PubChem. This compound | C6H12ClNO2 | CID 14800940. National Institutes of Health.
  • Benchchem. Chloromethyl N,N-Dimethylcarbamate|CAS 49622-08-4.
  • PubMed. Carbamate ester derivatives as potential prodrugs of the presynaptic dopamine autoreceptor agonist (-)-3-(3-hydroxyphenyl)-N-propylpiperidine. National Library of Medicine.
  • ResolveMass Laboratories Inc. Analytical Techniques for Reference Standard Characterization.
  • SynThink Research Chemicals. USP Reference Standards in Pharmaceutical Analysis.
  • LGC Standards. This compound.
  • PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Library of Medicine.
  • LGC Standards. This compound - Further Information.
  • PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. National Library of Medicine.
  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. American Chemical Society.
  • BioPharm International. Method Validation Guidelines.
  • Pharmaffiliates. CAS No : 133217-92-2 | Product Name : this compound.
  • PubMed Central. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. National Library of Medicine.
  • American Pharmaceutical Review. Analytical Method Validation for Quality Assurance and Process Validation Professionals.
  • International Journal of Applied Pharmaceutics. Analytical Method Validation Parameters: An Updated Review.
  • Pharmaceutical Technology. Reference-Standard Material Qualification.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
  • Spectroscopy Online. How Do You Prepare Reference Standards and Solutions?
  • TCI Chemicals. SAFETY DATA SHEET - N-Ethyl-N-methylcarbamoyl Chloride.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. This compound | CAS 133217-92-2.
  • S V R Government Degree College. Determination of genotoxic impurity chloromethyl chloroformate in tenofovir disoproxil succinate using RP-LC.
  • Chromatography Online. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.

Sources

Application Notes and Protocols: The Use of Diethylcarbamate as a Promoiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive technical guide on the strategic application of the diethylcarbamate moiety in prodrug design. It outlines the underlying biochemical principles, detailed experimental protocols for synthesis and evaluation, and critical considerations for its implementation in medicinal chemistry programs.

Introduction: The Strategic Role of the Diethylcarbamate Promoiety

In modern drug discovery, the optimization of a molecule's pharmacokinetic and pharmacodynamic profile is as critical as its intrinsic potency. Prodrug strategies, which involve the temporary chemical modification of an active pharmaceutical ingredient (API), represent a powerful tool to overcome barriers such as poor solubility, limited permeability, rapid metabolism, or unfavorable taste. The core principle is to mask a functional group of the parent drug—often a hydroxyl, amine, or thiol—with a promoiety that is later cleaved in vivo by endogenous enzymes to release the active drug at the desired site of action.

The diethylcarbamate group has emerged as a versatile and effective promoiety, particularly for masking hydroxyl groups. Its utility stems from a combination of favorable chemical and biological properties. Chemically, it is relatively straightforward to install. Biologically, it can enhance the lipophilicity of a parent drug, thereby improving its absorption and membrane permeability. Crucially, the diethylcarbamate ester linkage is designed to be stable in the gastrointestinal tract but labile enough to be cleaved by systemic enzymes, primarily carboxylesterases, releasing the parent drug, carbon dioxide, and diethylamine.

This guide provides the scientific rationale, practical protocols, and key considerations for leveraging the diethylcarbamate promoiety to enhance drug properties.

Mechanism of Action: Enzymatic Bioactivation

The efficacy of the diethylcarbamate promoiety is contingent upon its predictable and efficient cleavage by endogenous enzymes. The primary mechanism of bioactivation is hydrolysis catalyzed by carboxylesterases (CES), which are abundant in the liver, plasma, and intestine.

The process unfolds in two key steps:

  • Esterase-Mediated Hydrolysis: A carboxylesterase enzyme recognizes and hydrolyzes the carbamate ester bond. This initial cleavage is the rate-determining step and results in the formation of an unstable carbamic acid intermediate, releasing the parent drug with its restored hydroxyl group.

  • Spontaneous Decomposition: The carbamic acid intermediate is highly unstable and rapidly undergoes spontaneous decarboxylation to release carbon dioxide and diethylamine, which are generally considered to be of low toxicity at the concentrations produced.

This two-step cleavage pathway is advantageous because the spontaneous nature of the second step ensures that the reaction proceeds to completion following the initial enzymatic hydrolysis, leading to efficient release of the active drug.

G cluster_0 In Vivo Environment Prodrug Drug-O-C(O)N(Et)₂ (Diethylcarbamate Prodrug) Intermediate [ Drug-O-C(O)OH ] (Unstable Carbamic Acid) Prodrug->Intermediate Enzymatic Hydrolysis Products Drug-OH (Active Drug) + CO₂ + HN(Et)₂ Intermediate->Products Spontaneous Decomposition Enzyme Carboxylesterases (CES) Enzyme->Prodrug

Caption: Enzymatic cleavage of a diethylcarbamate prodrug.

Core Applications and Strategic Advantages

The decision to employ a diethylcarbamate promoiety should be driven by specific drug delivery challenges. Its primary applications include:

  • Enhancing Oral Bioavailability: By masking a polar hydroxyl group, the diethylcarbamate moiety increases the lipophilicity (logP) of the parent molecule. This can significantly improve its absorption across the lipid-rich membranes of the gastrointestinal tract.

  • Improving Aqueous Solubility: While seemingly counterintuitive for a lipophilic moiety, in certain structural contexts, the introduction of a carbamate can disrupt the crystal lattice of a poorly soluble parent drug, leading to an overall improvement in its aqueous solubility.

  • Masking Unpleasant Taste: Phenolic hydroxyl groups, in particular, can be associated with a bitter or unpleasant taste. Conversion to a diethylcarbamate prodrug can mask this taste, improving patient compliance, especially for oral liquid formulations.

  • Prolonging Duration of Action: In some cases, the rate of enzymatic cleavage can be slower than the metabolic inactivation of the parent drug, effectively creating a slow-release system that can prolong the therapeutic effect.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and evaluation of diethylcarbamate prodrugs.

Protocol 1: General Synthesis of a Diethylcarbamate Prodrug from a Phenolic Hydroxyl Group

This protocol describes a common method for the synthesis of a diethylcarbamate prodrug from a parent drug containing a phenolic hydroxyl group using diethylcarbamoyl chloride.

Rationale: This method is widely used due to the commercial availability and reactivity of diethylcarbamoyl chloride. The use of a non-nucleophilic base like potassium carbonate is crucial to deprotonate the phenol, forming a more nucleophilic phenoxide, without competing in the reaction. An aprotic polar solvent like DMF or acetonitrile is chosen to solubilize the reactants and facilitate the SN2-type reaction.

Materials:

  • Parent Drug (containing a phenolic -OH group)

  • Diethylcarbamoyl chloride

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and appropriate mobile phase

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the parent drug (1.0 eq).

  • Solvent and Base Addition: Dissolve the parent drug in anhydrous DMF or ACN (approx. 0.1-0.2 M concentration). Add anhydrous potassium carbonate (1.5-2.0 eq).

  • Reagent Addition: Stir the mixture vigorously at room temperature for 15-20 minutes. Slowly add diethylcarbamoyl chloride (1.2-1.5 eq) dropwise to the suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-16 hours).

  • Workup:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diethylcarbamate prodrug.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Self-Validation and Controls:

  • TLC Analysis: Use co-spotting of the starting material and the reaction mixture to accurately track the reaction's progress.

  • Purity Assessment: HPLC analysis of the final product should show >95% purity for use in biological assays.

  • Structural Confirmation: Full spectral characterization is mandatory to ensure the correct structure has been synthesized and no side reactions have occurred.

Protocol 2: In Vitro Enzymatic Stability and Cleavage Assay

This protocol details a method to assess the stability of a diethylcarbamate prodrug in biological matrices (e.g., plasma, liver microsomes) and to quantify the rate of parent drug release.

Rationale: Evaluating the cleavage rate in relevant biological matrices is critical to predict the in vivo performance of a prodrug. Plasma contains circulating esterases, while liver microsomes are rich in both esterases and cytochrome P450 enzymes. Using heat-inactivated matrices serves as a crucial negative control to differentiate enzymatic cleavage from simple chemical hydrolysis.

Materials:

  • Diethylcarbamate Prodrug (test compound)

  • Parent Drug (as an analytical standard)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Human or rodent plasma (e.g., from a commercial supplier)

  • Human or rodent liver microsomes (e.g., from a commercial supplier)

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • Incubator or water bath at 37°C

  • LC-MS/MS system for quantification

Procedure:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of the prodrug and the parent drug in DMSO.

  • Preparation of Incubation Mixtures:

    • Prepare a working solution of the prodrug by diluting the stock solution in PBS to a concentration of 100 µM.

    • In separate microcentrifuge tubes, pre-warm 495 µL of the biological matrix (plasma or liver microsomes diluted in PBS) to 37°C for 5 minutes.

    • For the negative control, use a heat-inactivated matrix (incubated at 56°C for 30 minutes prior to use).

  • Initiation of Reaction: To initiate the reaction, add 5 µL of the 100 µM prodrug working solution to the pre-warmed matrix to achieve a final concentration of 1 µM. Vortex briefly.

  • Time-Point Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the incubation mixture.

  • Reaction Quenching and Protein Precipitation: Immediately quench the reaction by adding the 50 µL aliquot to a tube containing 150 µL of ice-cold acetonitrile with 0.1% formic acid and an internal standard. Vortex vigorously for 1 minute.

  • Sample Processing: Centrifuge the samples at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the remaining concentration of the prodrug and the appearance of the parent drug.

  • Data Analysis: Plot the concentration of the prodrug versus time. Calculate the half-life (t₁/₂) of the prodrug in the matrix by fitting the data to a first-order decay model.

G cluster_workflow In Vitro Cleavage Assay Workflow A 1. Prepare Stocks (Prodrug, Parent Drug) C 3. Initiate Reaction Add Prodrug (Final Conc. 1µM) A->C B 2. Pre-warm Matrix (Plasma or Microsomes) at 37°C B->C D 4. Incubate at 37°C and Sample at Time Points C->D E 5. Quench & Precipitate Protein (Ice-cold ACN + Internal Std) D->E F 6. Centrifuge to Remove Precipitate E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Quantify & Calculate Half-life (t½) G->H

Caption: Workflow for in vitro evaluation of prodrug cleavage.

Data Presentation:

Summarize the results in a table for clear comparison across different biological matrices.

CompoundMatrixHalf-life (t₁/₂) [min]
Prodrug XHuman Plasma65
Prodrug XHuman Liver Microsomes22
Prodrug XHeat-Inactivated Plasma>240
Prodrug XPBS (pH 7.4)>240

Case Study: Bambuterol

Bambuterol is an excellent example of a successful diethylcarbamate prodrug. It is a long-acting beta-adrenoceptor agonist used in the treatment of asthma. The active drug, terbutaline, suffers from extensive first-pass metabolism in the gut wall and liver, leading to low oral bioavailability.

To overcome this, two phenolic hydroxyl groups of terbutaline were masked as diethylcarbamates to create bambuterol. This modification results in:

  • Increased Lipophilicity: Facilitating absorption from the gut.

  • Protection from Metabolism: The carbamate groups protect the vulnerable hydroxyls from sulfation in the gut wall.

  • Slow Release: Bambuterol is slowly hydrolyzed by esterases in plasma and the liver to release the active terbutaline, providing a sustained therapeutic effect that allows for once-daily dosing.

Troubleshooting and Critical Considerations

  • Chemical Stability: Before embarking on enzymatic assays, always assess the chemical stability of the prodrug in the assay buffer (e.g., PBS pH 7.4) to ensure that degradation is not due to simple chemical hydrolysis.

  • Species Differences: The expression and activity of carboxylesterases can vary significantly between species (e.g., rat, dog, human). Data from animal models may not always be directly translatable to humans. It is highly recommended to use human-derived matrices for in vitro evaluation whenever possible.

  • Metabolite Identification: In addition to quantifying the parent drug, it is good practice to screen for other potential metabolites. The diethylcarbamate moiety itself can sometimes be metabolized (e.g., through N-dealkylation), which could lead to alternative cleavage pathways.

  • Toxicity of Byproducts: While diethylamine is generally considered to have low toxicity, its potential for forming nitrosamines in vivo should be considered and evaluated during preclinical safety studies, especially for drugs intended for chronic use.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270. Available at: [Link]

  • Huttunen, K. M., et al. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750–771. Available at: [Link]

  • Olsson, O. A. T., & Svensson, L. Å. (1984). Bambuterol, a carbamate ester prodrug of terbutaline, as a tool in the study of presystemic and systemic drug metabolism. Pharmaceutical Research: An Official Journal of the American Association of Pharmaceutical Scientists, 1(1), 19–23. Available at: [https://link.springer.com/article/10.1023/A:101633802 Bambuterol]([Link] Bambuterol)

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for Chloromethyl Diethylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Chloromethyl Diethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction yield and purity. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring a deeper understanding and more effective experimental execution.

I. Overview of this compound Synthesis

This compound is a valuable bifunctional reagent, notably used as a reactive intermediate in the synthesis of prodrugs and other complex organic molecules.[1][2] Its synthesis, while conceptually straightforward, requires careful control of reaction parameters to achieve high yields and purity. The most common and well-documented synthetic route involves the nucleophilic substitution reaction between diethylamine and chloromethyl chloroformate.[1]

This reaction is typically performed in an anhydrous aprotic solvent at low temperatures, with a base to neutralize the hydrochloric acid byproduct. Understanding the interplay of reagents, reaction conditions, and potential side reactions is paramount to success.

Reaction Mechanism: Diethylamine and Chloromethyl Chloroformate

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of chloromethyl chloroformate. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the protonated product and a chloride anion. A base is used to deprotonate the product, yielding this compound and the protonated base.

Reaction_Mechanism DEA Diethylamine (Nucleophile) step1 Nucleophilic Attack DEA->step1 CMC Chloromethyl Chloroformate (Electrophile) CMC->step1 Product This compound end Product->end HCl HCl Base Base step3 Deprotonation Base->step3 BaseH Protonated Base start start->DEA start->CMC intermediate Tetrahedral Intermediate step1->intermediate step2 Collapse & Chloride Expulsion intermediate->step2 protonated_product Protonated Product + Cl⁻ step2->protonated_product protonated_product->step3 step3->Product step3->BaseH

Caption: General reaction mechanism for the synthesis of this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields can often be traced back to several critical factors. A systematic approach to troubleshooting is recommended.[3]

  • Moisture Contamination: Chloromethyl chloroformate is highly susceptible to hydrolysis.[4][5] The presence of water in your reaction will consume the starting material, forming unstable carbamic acid which decomposes.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents, preferably from a solvent purification system. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: The purity of your starting materials is crucial.

    • Solution: Use freshly distilled diethylamine. Ensure your chloromethyl chloroformate is of high purity and has been stored properly to prevent degradation.

  • Inadequate Temperature Control: The reaction is exothermic. If the temperature is too high, side reactions can occur, leading to byproduct formation and reduced yield.

    • Solution: Maintain the reaction temperature at a low level, typically between -15°C and 5°C, using an ice-salt or dry ice/acetone bath.[1] Add the chloromethyl chloroformate dropwise to the diethylamine solution to control the exotherm.

  • Inefficient HCl Scavenging: The reaction generates hydrochloric acid (HCl), which can protonate the diethylamine, rendering it non-nucleophilic.

    • Solution: Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl as it is formed. The base should be added to the diethylamine solution before the addition of chloromethyl chloroformate.

ParameterRecommended ConditionRationale for High Yield
Temperature -15°C to 5°CMinimizes side reactions and decomposition of the product.[1]
Solvent Anhydrous DichloromethanePrevents hydrolysis of chloromethyl chloroformate.[1]
Atmosphere Inert (Nitrogen or Argon)Excludes moisture from the reaction.[3]
Base Triethylamine (1.1 eq)Neutralizes HCl byproduct, preventing amine protonation.
Addition Rate Slow, dropwiseControls the exothermic nature of the reaction.

Q2: My post-reaction analysis (TLC, NMR) shows multiple unexpected spots/peaks. What are the likely impurities and how can I prevent them?

A2: The presence of impurities indicates that side reactions have occurred. Identifying these byproducts is the first step to mitigating their formation.

  • Diethylcarbamoyl Chloride: This can form if the chloromethyl group is cleaved.

    • Prevention: This is less common under standard conditions but could be promoted by certain catalysts or higher temperatures. Adhering to the recommended low-temperature protocol is key.

  • Symmetrical Urea (N,N,N',N'-Tetraethylurea): This can form if diethylcarbamoyl chloride is present and reacts with excess diethylamine.

    • Prevention: Ensure the stoichiometry is correct and that the chloromethyl chloroformate is added to the diethylamine solution, not the other way around. This maintains an excess of the amine initially, favoring the desired reaction.

  • Hydrolysis Products: As mentioned, water will lead to the decomposition of chloromethyl chloroformate.

    • Prevention: Strict anhydrous conditions are non-negotiable.[3]

Common Impurities and their Spectroscopic Signatures:

ImpurityPotential ¹H NMR Signals (in CDCl₃)Notes
Diethylamine (unreacted)Broad singlet for N-H proton, multiplets for ethyl groups.Can be removed by an aqueous wash during workup.
Triethylamine (base)Quartet and triplet for ethyl groups.Can be removed by an acidic wash during workup.
Diethylcarbamoyl ChlorideDistinct chemical shifts for the ethyl groups compared to the product.

Note: For definitive identification of impurities, it is recommended to consult NMR chemical shift databases for common laboratory solvents and reagents.[6][7][8][9]

Troubleshooting_Byproducts start Multiple Spots/Peaks in Analysis check_moisture Check for Moisture Contamination start->check_moisture Possible Cause check_temp Review Temperature Control start->check_temp Possible Cause check_stoichiometry Verify Stoichiometry & Addition Order start->check_stoichiometry Possible Cause hydrolysis_product Hydrolysis Byproducts check_moisture->hydrolysis_product Leads to side_reaction_products Symmetrical Urea, Diethylcarbamoyl Chloride check_temp->side_reaction_products Can Lead to check_stoichiometry->side_reaction_products Can Lead to solution_anhydrous Implement Strict Anhydrous Conditions hydrolysis_product->solution_anhydrous Solution solution_temp Maintain Low Temperature (-15 to 5 °C) side_reaction_products->solution_temp Solution solution_stoichiometry Add Chloroformate to Amine Solution side_reaction_products->solution_stoichiometry Solution

Caption: A troubleshooting workflow for identifying and mitigating byproduct formation.

Q3: How can I effectively monitor the progress of my reaction?

A3: Monitoring the reaction is crucial to determine its completion and to avoid the formation of byproducts from prolonged reaction times or heating.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for qualitative analysis.[1][10][11][12]

    • Procedure: Spot the starting material (diethylamine and chloromethyl chloroformate), a co-spot (starting materials and reaction mixture), and the reaction mixture on a silica gel plate. Elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). Visualize the spots under UV light or by using a potassium permanganate stain. The reaction is complete when the spot corresponding to the limiting reactant (chloromethyl chloroformate) has disappeared and a new product spot is observed.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more quantitative and detailed analysis, GC-MS is a powerful tool.[1][13]

    • Procedure: A small aliquot of the reaction mixture can be quenched, diluted, and injected into the GC-MS. This will allow you to monitor the disappearance of starting materials and the appearance of the product, as well as to identify any volatile byproducts.

Q4: What are the best practices for purifying the final product?

A4: Purification is essential to obtain this compound of high purity for subsequent applications.

  • Workup: After the reaction is complete, a standard aqueous workup is typically performed. This usually involves washing the organic layer with a dilute acid (to remove excess amines), followed by a wash with a saturated sodium bicarbonate solution (to remove any remaining acidic components), and finally a brine wash. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure.

  • Distillation: The crude product can be purified by vacuum distillation.[14] This is effective for removing non-volatile impurities. Care should be taken to avoid high temperatures, which could lead to decomposition.

  • Column Chromatography: If distillation is not effective, or if the byproducts have similar boiling points to the product, flash column chromatography on silica gel can be employed.[1][15] A gradient of ethyl acetate in hexanes is a common eluent system.

Q5: I am considering an alternative synthetic route. What are the options and their potential challenges?

A5: While the reaction of diethylamine with chloromethyl chloroformate is common, other methods exist.

  • From Diethylcarbamoyl Chloride: An alternative is to react diethylcarbamoyl chloride with a chloromethylating agent.[1] Diethylcarbamoyl chloride can be synthesized from the reaction of diethylamine with phosgene or a phosgene substitute like triphosgene.[16][17] This route introduces the handling of highly toxic phosgene or its derivatives, which requires specialized equipment and safety protocols.[18]

  • Using Phosgene or Triphosgene Directly: Diethylamine can be reacted with phosgene or triphosgene to form diethylcarbamoyl chloride, which can then be used as described above.[16][19] The primary challenge with this approach is the extreme toxicity of phosgene.[8] Triphosgene is a solid and safer to handle but still requires caution.[19]

III. Safety and Handling Precautions

Chloromethyl Chloroformate is a highly toxic, corrosive, and water-reactive substance.[4][5][20][21]

  • Handling: Always handle chloromethyl chloroformate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[5][20]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong oxidizing agents, alcohols, and bases.[4][5]

  • Spills: In case of a spill, evacuate the area. Do not use water to clean up the spill, as it will react violently. Use an inert absorbent material.[4]

  • First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][20] If inhaled, move to fresh air and seek immediate medical attention.[5]

Diethylamine is a flammable and corrosive liquid. Handle with appropriate PPE in a well-ventilated area.

This compound is expected to be toxic and corrosive. Handle with the same precautions as for the starting materials.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagents: In the flask, dissolve diethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to -10°C in an ice-salt bath.

  • Reaction: Add a solution of chloromethyl chloroformate (1.05 equivalents) in anhydrous dichloromethane to the dropping funnel. Add the chloromethyl chloroformate solution dropwise to the stirred diethylamine solution over 1-2 hours, maintaining the internal temperature below 0°C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours. Monitor the reaction progress by TLC.[10][11]

  • Workup: Once the reaction is complete, slowly add cold water to quench the reaction. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.[14]

V. References

  • Understanding the Synthesis and Chemical Properties of Diethylcarbamoyl Chloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROMETHYLCHLOROFORMATE.

  • National Oceanic and Atmospheric Administration. (n.d.). CHLOROMETHYL CHLOROFORMATE. CAMEO Chemicals.

  • Exploring Diethylcarbamyl Chloride: Properties, Applications, and Manufacturing. (n.d.). Autech Industry Co.,Limited.

  • Chemical Safety Data Sheet MSDS / SDS - Chloromethyl chloroformate. (2025, February 1). ChemicalBook.

  • How to synthesize Dimethylcarbamoyl chloride. (2023, July 20). Shaanxi Bloom Tech Co., Ltd.

  • Diethylthiocarbamyl Chloride. (n.d.). Organic Syntheses Procedure.

  • Chloromethyl chloroformate | C2H2Cl2O2 | CID 62754. (n.d.). PubChem.

  • This compound | 133217-92-2. (n.d.). Benchchem.

  • Proposed mechanism for the formation of dimethylcarbamoyl chloride (19)... (n.d.). ResearchGate.

  • SAFETY DATA SHEET - Merck Millipore. (n.d.).

  • Tighadouini, S., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.

  • Tighadouini, S., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.

  • LibreTexts. (2022, April 18). 2.3B: Uses of TLC.

  • Analytical methods for monitoring (Chloromethyl)sulfonylethane reactions (TLC, HPLC, GC-MS). (n.d.). Benchchem.

  • Various Approaches for the Synthesis of Organic Carbamates. (2025, August 10). ResearchGate.

  • How to improve reaction yield with (Chloromethyl)sulfonylethane. (n.d.). Benchchem.

  • Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal.

  • NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.

  • Gregory, C. R., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the...

  • NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide. (n.d.). Alfa Chemistry.

  • A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. (2022, October 12). PubMed.

  • Chloromethyl N,N-Dimethylcarbamate|CAS 49622-08-4. (n.d.). Benchchem.

  • LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities.

  • Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)carbamate. (n.d.). Benchchem.

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.).

  • minimizing byproduct formation in 2-(Chloromethyl)thiophene synthesis. (n.d.). Benchchem.

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH.

  • A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry. (n.d.). Benchchem.

  • Troubleshooting low conversion rates in carbamate synthesis. (n.d.). Benchchem.

  • This compound | C6H12ClNO2 | CID 14800940. (n.d.). PubChem.

  • 4 - Organic Syntheses Procedure. (n.d.).

  • TLC in the Analysis of Plant Material. (n.d.). MDPI.

  • Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. (n.d.). Asian Journal of Research in Chemistry.

  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (n.d.). Analytical Methods (RSC Publishing).

  • This compound | CAS 133217-92-2 | SCBT. (n.d.). Santa Cruz Biotechnology.

  • Analysis of Dithiocarbamate Pesticides by GC-MS. (2012, August 31). Thermo Fisher Scientific.

  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (n.d.). PMC - NIH.

  • Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. (n.d.).

  • Technical Support Center: Troubleshooting Low Yields in Aldehyde Synthesis using Triethyl Orthoformate. (n.d.). Benchchem.

  • Acid Chloride/ chloroformate purification? (2025, April 9). ResearchGate.

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department.

Sources

Technical Support Center: Troubleshooting Side Reactions of Chloromethyl Diethylcarbamate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Chloromethyl Diethylcarbamate (CMDC). This guide is designed for researchers, scientists, and drug development professionals who use this versatile reagent for introducing the diethylcarbamoyloxymethyl group onto various nucleophiles, a common strategy in prodrug synthesis and medicinal chemistry.[1][2] While CMDC is an effective alkylating agent, its reactivity can lead to specific side reactions that may complicate synthesis and reduce yields.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and resolve common issues encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of reaction between this compound (CMDC) and nucleophiles?

The primary reaction is a bimolecular nucleophilic substitution (SN2). The nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic methylene carbon of CMDC. The chlorine atom, being a good leaving group, is displaced, forming a new bond between the nucleophile and the carbamoyloxymethyl moiety.

Diagram Caption: General SN2 reaction of CMDC with a nucleophile (Nu-H).

G CMDC Et₂N-C(=O)O-CH₂-Cl TS [ Transition State ]Partial bonds forming and breaking CMDC->TS Nucleophilic Attack NuH Nu-H NuH->TS Nucleophilic Attack plus1 + plus1->TS Nucleophilic Attack Product Et₂N-C(=O)O-CH₂-Nu TS->Product Leaving Group Departure HCl H-Cl TS->HCl Leaving Group Departure plus2 + TS->plus2 Leaving Group Departure G Start Low Yield & Suspected Decomposition Check_Glassware Is all glassware rigorously dried? Start->Check_Glassware Check_Solvent Is the solvent anhydrous grade? Check_Glassware->Check_Solvent Yes Solution_Dry Protocol 2.1: Implement Anhydrous Technique Check_Glassware->Solution_Dry No Check_Atmosphere Was the reaction run under inert gas? Check_Solvent->Check_Atmosphere Yes Solution_NewSolvent Use freshly opened or distilled solvent Check_Solvent->Solution_NewSolvent No Check_Reagent Is the CMDC reagent old or improperly stored? Check_Atmosphere->Check_Reagent Yes Solution_Inert Use N₂ or Ar balloon/manifold Check_Atmosphere->Solution_Inert No Solution_NewReagent Use a fresh bottle of CMDC Check_Reagent->Solution_NewReagent Yes Success Re-run reaction Check_Reagent->Success No Solution_Dry->Success Solution_NewSolvent->Success Solution_Inert->Success Solution_NewReagent->Success

Protocol 2.1: Standard Anhydrous Reaction Setup
  • Glassware Preparation: Oven-dry all glassware (reaction flask, addition funnel, condenser) at >120 °C for at least 4 hours, or flame-dry under vacuum. Allow to cool to room temperature in a desiccator or under a stream of inert gas (Nitrogen or Argon).

  • Solvent & Reagent Handling: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of septum-sealed solvent. Handle CMDC and any hygroscopic bases or additives in a glovebox or under a positive pressure of inert gas.

  • Reaction Assembly: Assemble the reaction apparatus while flushing with inert gas. Maintain a positive pressure of inert gas throughout the experiment using a balloon or a manifold.

  • Execution: Add the solvent, nucleophile, and base (if required) to the flask. Add the CMDC solution dropwise via a dry syringe or an addition funnel.

  • Workup: Quench the reaction with a saturated aqueous solution (e.g., NH₄Cl) only after confirming the reaction is complete by TLC or LC-MS. [3]

Issue 2: Formation of Over-Alkylated Byproducts with Amine Nucleophiles
  • Symptom: When using a primary (R-NH₂) or secondary (R₂NH) amine, MS analysis shows a significant peak corresponding to the mass of the desired product plus the mass of the starting amine minus a proton.

  • Causality: The product of the initial alkylation is itself a secondary or tertiary amine, which can still be nucleophilic. It can compete with the starting amine for the remaining CMDC, leading to an over-alkylated quaternary ammonium salt or a bis(carbamoyloxymethyl) derivative. This "runaway" alkylation is a common problem with amine alkylations. [4]

Proposed Solution: Control of Stoichiometry and Reaction Rate

The key is to favor the reaction of CMDC with the more abundant starting amine.

Protocol 2.2: Controlled Alkylation of a Primary Amine
  • Setup: In a flame-dried, three-neck flask under an Argon atmosphere, dissolve the primary amine (3.0 to 5.0 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 equivalents) in anhydrous acetonitrile.

  • Reagent Preparation: In a separate dry flask, prepare a dilute solution of this compound (1.0 equivalent) in anhydrous acetonitrile.

  • Slow Addition: Cool the amine solution to 0 °C using an ice bath. Using a syringe pump, add the CMDC solution to the stirred amine solution over a period of 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of CMDC and the formation of the desired mono-alkylated product.

  • Workup: Once the CMDC is consumed, quench the reaction with water or saturated aqueous NaHCO₃. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to separate the desired product from the excess starting amine and any minor over-alkylated byproducts.

Issue 3: Reaction with Tertiary Amine Bases
  • Symptom: You are using a tertiary amine like triethylamine (TEA) as a base for a reaction with an alcohol nucleophile, but you observe the formation of a new carbamate and an alkyl chloride, with low yield of your desired product.

  • Causality: This is a known reactivity pattern for related chloroformate reagents, which are widely used for the N-dealkylation of tertiary amines. [4][5]The tertiary amine can act as a nucleophile, attacking the CMDC to form a quaternary ammonium intermediate. A chloride ion can then attack and displace one of the amine's alkyl groups, resulting in N-dealkylation of the base.

Proposed Solution: Use of a Non-Nucleophilic or Sterically Hindered Base

To avoid this side reaction, the base used to scavenge HCl or deprotonate the nucleophile should not be able to compete as a nucleophile.

  • Recommended Bases:

    • Proton Sponge (e.g., 1,8-Bis(dimethylamino)naphthalene): Highly basic but sterically hindered, making it non-nucleophilic.

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic amidine base.

    • DIPEA (N,N-Diisopropylethylamine): A hindered amine base that is significantly less nucleophilic than triethylamine. [6] * Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Can be effective in polar aprotic solvents like DMF or acetonitrile, provided they are finely powdered and anhydrous.

Section 3: Data Interpretation

Table 1: Common Byproducts and Their Expected Mass Spectrometry Signatures
Byproduct NameStructure / OriginExpected MS Signature (M+H)⁺Notes
Diethylamine Et₂NH88.1Indicates hydrolysis/decomposition of CMDC. Volatile, may only be seen in crude NMR or by headspace GC-MS.
Hydrolysis Adduct Et₂N-C(=O)O-CH₂-OH148.1This intermediate is likely unstable and decomposes to Diethylamine + CO₂ + Formaldehyde. Direct observation is unlikely.
Bis-Adduct (Primary Amine) (Et₂NCO₂CH₂)₂-NRMass(R-NH₂) + 2*(115.1) - 1Formed from over-alkylation of a primary amine (R-NH₂).
N-Ethyl-N-desethyl Base Et-NR₂Mass(Et₃N) - 28Example byproduct if triethylamine (Et₃N) is used as a base and undergoes de-ethylation.

References

  • Pharmaffiliates. (n.d.). This compound | CAS No: 133217-92-2. Retrieved January 14, 2026, from [Link]

  • Lou, S., et al. (2013). Synthesis and evaluation of carbamoylmethylene linked prodrugs of BMS-582949, a clinical p38α inhibitor. PubMed. Retrieved January 14, 2026, from [Link]

  • Berliner, M., & Belecki, K. (2007). SYNTHESIS OF ALPHA-HALO ETHERS FROM SYMMETRIC ACETALS AND in situ METHOXYMETHYLATION OF AN ALCOHOL. Organic Syntheses, 84, 102. Retrieved January 14, 2026, from [Link]

  • Barman, R., et al. (2016). Dimethylamine Addition to Formaldehyde Catalyzed by a Single Water Molecule: A Facile Route for Atmospheric Carbinolamine Formation and Potential Promoter of Aerosol Growth. PubMed. Retrieved January 14, 2026, from [Link]

  • Beilstein Journals. (n.d.). Formaldehyde surrogates in multicomponent reactions. Retrieved January 14, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. Retrieved January 14, 2026, from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Tadesse, S., et al. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3293. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2006). Products of the alkaline hydrolysis of s-chloromethyl and s-(n-ethoxycarbonyl-n-methylcarbamoylmethyl) 0, 0-diethyl phosphorodithioate. Retrieved January 14, 2026, from [Link]

  • Hosseini-Bandegharaei, A., et al. (2022). N-Dealkylation of Amines. National Institutes of Health. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Purification of Products from Chloromethyl Diethylcarbamate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from chloromethyl diethylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and practical, field-proven protocols. Our aim is to move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and overcome common purification challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of N,N-diethylcarbamates and S-alkyl N,N-diethylthiocarbamates synthesized using this compound.

Q1: My reaction mixture is a complex mess. What are the likely culprits?

A1: Reactions with this compound can be deceptively simple. The primary reaction is a nucleophilic substitution at the chloromethyl group. However, several side reactions can lead to a complex mixture. The most common impurities include:

  • Unreacted Starting Materials: This includes your nucleophile (alcohol, phenol, or thiol) and any excess this compound.

  • Hydrolysis Products: this compound is sensitive to moisture and can hydrolyze to form diethylamine, formaldehyde, and hydrochloric acid. Diethylamine can then react with the starting material or product.

  • Overalkylation or Side Reactions with the Nucleophile: Highly reactive nucleophiles may undergo side reactions.

  • Decomposition Products: The carbamate or thiocarbamate product itself might be unstable under the reaction or workup conditions, especially at elevated temperatures or extreme pH.

Q2: I'm struggling to remove unreacted phenol from my O-aryl N,N-diethylcarbamate product. What's the best approach?

A2: Phenols are acidic and can often be removed with a basic wash during liquid-liquid extraction. A wash with a dilute aqueous solution of sodium hydroxide or sodium carbonate will convert the phenol to its water-soluble phenolate salt, which will partition into the aqueous layer.[1][2] Be cautious, however, as some carbamates can be sensitive to strong bases. A milder base like sodium bicarbonate may be a better initial choice.[1]

Q3: My purified N,N-diethylcarbamate seems to be degrading over time. How can I improve its stability?

A3: Carbamate stability can be influenced by several factors. To enhance stability, ensure all traces of acidic or basic impurities are removed during purification. Store the purified product in a cool, dark, and dry environment. For particularly sensitive compounds, storage under an inert atmosphere (nitrogen or argon) may be necessary.

Q4: I'm having trouble crystallizing my carbamate product; it keeps "oiling out." What should I do?

A4: "Oiling out" during recrystallization is a common problem that occurs when the compound's solubility in the hot solvent is too high, or it precipitates at a temperature above its melting point. Here are a few troubleshooting steps:

  • Add more of the "good" solvent: The one in which your compound is more soluble.

  • Cool the solution more slowly: This gives the molecules more time to form an ordered crystal lattice.

  • Scratch the inside of the flask with a glass rod: This can provide a surface for crystal nucleation.

  • Add a seed crystal: If you have a small amount of pure, crystalline product, adding it to the cooled solution can initiate crystallization.

  • Change your solvent system: Experiment with different solvent pairs.[3][4]

Q5: How can I effectively remove residual diethylamine from my reaction mixture?

A5: Diethylamine is a basic impurity. An acidic wash during liquid-liquid extraction is the most effective way to remove it.[2][5] Washing the organic layer with a dilute aqueous solution of hydrochloric acid or ammonium chloride will convert the diethylamine into its water-soluble ammonium salt, which will be extracted into the aqueous phase.

Section 2: Troubleshooting Guides & Detailed Protocols

This section provides detailed, step-by-step protocols for the most common and effective purification techniques for products from this compound reactions.

Liquid-Liquid Extraction: Your First Line of Defense

Liquid-liquid extraction is a powerful technique for initial purification, allowing for the separation of compounds based on their differing solubilities in two immiscible liquids, typically an organic solvent and water.[5][6] It is particularly useful for removing acidic and basic impurities.

Troubleshooting Common Liquid-Liquid Extraction Problems:

Problem Possible Cause Solution
Emulsion Formation - Vigorous shaking- High concentration of surfactants or polar compounds- Allow the mixture to stand for a longer period.- Gently swirl the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.
Poor Separation of Layers - Similar densities of the two phases- Presence of a single-phase due to a water-miscible organic solvent- Add more of the organic or aqueous solvent to change the overall density.- If a single phase is present, ensure your organic solvent is immiscible with water (e.g., ethyl acetate, dichloromethane, diethyl ether).
Product in the Wrong Layer - Incorrect pH of the aqueous phase- Product has unexpected solubility- Check the pH of the aqueous layer and adjust as needed for your specific product.- Perform a small-scale test extraction to confirm the partitioning of your product.

Protocol 2.1.1: Standard Liquid-Liquid Extraction Workflow

  • Quench the Reaction: Carefully add the reaction mixture to a separatory funnel containing deionized water or a suitable quenching solution (e.g., saturated ammonium chloride).[7]

  • Add Organic Solvent: Add an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Initial Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently, venting periodically. Allow the layers to separate.

  • Separate Layers: Drain the lower layer. The location of the organic layer (top or bottom) depends on its density relative to water.

  • Repeat Extraction: Extract the aqueous layer again with fresh organic solvent to maximize product recovery.

  • Combine Organic Layers: Combine all the organic extracts.

  • Wash the Organic Layer:

    • To remove acidic impurities (e.g., phenols): Wash with a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃).[1]

    • To remove basic impurities (e.g., diethylamine): Wash with a dilute aqueous acid (e.g., 1M HCl).[2]

    • To remove residual water-soluble impurities: Wash with brine.

  • Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentrate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Diagram 2.1.1: Liquid-Liquid Extraction Decision Tree

G start Crude Reaction Mixture quench Quench Reaction & Add to Separatory Funnel start->quench add_solvent Add Immiscible Organic Solvent quench->add_solvent extract Extract & Separate Layers add_solvent->extract wash Wash Combined Organic Layers extract->wash wash_decision Impurity Type? extract->wash_decision Check for impurities dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate pure_product Crude Product for Further Purification concentrate->pure_product acid_wash Acid Wash (e.g., 1M HCl) wash_decision->acid_wash Basic (e.g., Diethylamine) base_wash Base Wash (e.g., 1M NaOH) wash_decision->base_wash Acidic (e.g., Phenol) brine_wash Brine Wash wash_decision->brine_wash General Cleanup acid_wash->wash base_wash->wash brine_wash->wash G start Crude Product tlc TLC Analysis to Determine Solvent System start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample onto Column pack->load elute Elute with Chosen Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate combine->concentrate pure_product Pure Product concentrate->pure_product

Sources

Stability and storage conditions for Chloromethyl Diethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Chloromethyl Diethylcarbamate (CAS 133217-92-2). This guide is designed to provide you, as a senior application scientist, with in-depth technical and safety information to ensure the stability, proper storage, and effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is crucial to store it under controlled conditions. The recommended storage temperature is in a refrigerator at 2-8°C (+4°C is also cited as appropriate)[1][2][3]. The compound should be kept in a tightly closed container in a cool, shaded, and well-ventilated area[4][5].

Q2: Why is moisture protection critical for this compound?

A2: this compound is sensitive to moisture[6]. Exposure to moisture can lead to hydrolysis of the carbamate and chloromethyl groups, resulting in degradation of the product and the formation of impurities. This can compromise the integrity of your experiments. It is recommended to store the compound under an inert gas, such as nitrogen, to prevent contact with atmospheric moisture[4][5][6].

Q3: Can this compound be shipped at ambient temperatures?

A3: Yes, this compound is typically shipped at ambient temperatures[2][3]. However, upon receipt, it should be immediately transferred to the recommended refrigerated storage conditions (2-8°C) to maintain its long-term stability[2].

Q4: What are the known incompatibilities for this compound?

A4: To prevent hazardous reactions and degradation, avoid contact with strong bases, alkaline materials, strong oxidizing agents, alcohols, and amines[6].

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps & Recommendations
Unexpected experimental results or low yield Compound degradation due to improper storage.1. Verify Storage Conditions: Confirm that the compound has been consistently stored at 2-8°C and protected from moisture. 2. Check for Signs of Degradation: Visually inspect the material for any changes in appearance (it should be a colorless to pale yellow oil)[2]. 3. Consider a Fresh Aliquot: If degradation is suspected, use a fresh, unopened vial of the compound for subsequent experiments.
Inconsistent results between batches Variation in compound purity.1. Review Certificate of Analysis (CoA): Compare the purity and impurity profiles of different batches if available. 2. Standardize Handling Procedures: Ensure that all users are following the same protocols for handling and storage to minimize variability. 3. Perform Quality Control: Consider in-house analytical testing (e.g., HPLC) to verify the purity of the compound before use[7].
Safety concerns during handling Inadequate personal protective equipment (PPE) or handling procedures.1. Wear Appropriate PPE: Always wear protective gloves, clothing, and eye/face protection[4][6]. 2. Ensure Proper Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors[4][5][8]. 3. Review Safety Data Sheet (SDS): Familiarize yourself with the full SDS for detailed safety information, including first aid measures in case of exposure[4][9].
Experimental Protocols
Protocol 1: Proper Storage and Handling of this compound
  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Transfer to Storage: Immediately transfer the tightly sealed container to a refrigerator set to 2-8°C[2].

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing to displace moisture and air[4][5].

  • Dispensing: When dispensing the compound, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside.

  • Sealing: After dispensing, tightly reseal the container, and if possible, flush again with an inert gas before returning it to refrigerated storage.

  • Record Keeping: Maintain a log of when the container is opened and closed to track potential exposure to ambient conditions.

Visualizing Stability and Degradation

The stability of this compound is contingent on avoiding conditions that promote its breakdown. The primary degradation pathway of concern is hydrolysis.

Simplified Hydrolysis of this compound A This compound C Degradation Products (e.g., Diethylcarbamic Acid, Formaldehyde, HCl) A->C Hydrolysis B Moisture (H2O) B->C Safe Handling Workflow A Review Safety Data Sheet (SDS) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Handle with Care Avoid contact and inhalation C->D E Properly Seal and Store (2-8°C, under inert gas) D->E F Dispose of Waste Properly E->F

Caption: Workflow for the safe handling of this compound.

References
  • TCI Chemicals. (2025, October 16).
  • LGC Standards.
  • Pharmaffiliates.
  • TCI Chemicals. (2025, May 5).
  • Sigma-Aldrich. (2024, September 8).
  • Sigma-Aldrich. (2025, November 6).
  • National Center for Biotechnology Information.
  • Sigma-Aldrich. (2025, April 28).
  • LGC Standards.
  • Fisher Scientific. (2010, November 24).
  • Loba Chemie. (2018, December 24). DIETHYL CARBAMYL CHLORIDE FOR SYNTHESIS MSDS.
  • Benchchem.
  • Benchchem.
  • Frontiers.
  • SRIRAMCHEM.
  • PubMed.
  • PubMed. Degradation of ethyl mercaptan and its major intermediate diethyl disulfide by Pseudomonas sp. strain WL2.

Sources

Technical Support Center: Synthesis of Chloromethyl Diethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of chloromethyl diethylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and avoid the formation of critical impurities during your experiments. Our focus is on providing practical, experience-driven advice to ensure the integrity and success of your synthetic work.

I. Understanding the Synthesis: Key Reaction Pathways

This compound is typically synthesized via two primary routes. The choice of pathway can significantly influence the impurity profile of the final product.

Route A: From Diethylamine and a Chloromethylating Agent

This is a common and direct method where diethylamine is reacted with a suitable chloromethylating agent, such as chloromethyl chloroformate. The reaction is a nucleophilic substitution.[1]

Route B: From Diethylcarbamoyl Chloride

In this approach, diethylcarbamoyl chloride is reacted with a source of formaldehyde, such as paraformaldehyde, often in the presence of an acid catalyst. Diethylcarbamoyl chloride itself is typically prepared from diethylamine and phosgene or a phosgene equivalent.[2]

Below is a diagram illustrating these two synthetic pathways.

cluster_0 Route A cluster_1 Route B Diethylamine Diethylamine Product_A Chloromethyl Diethylcarbamate Diethylamine->Product_A Nucleophilic Substitution Chloromethyl_Chloroformate Chloromethyl Chloroformate Chloromethyl_Chloroformate->Product_A Diethylcarbamoyl_Chloride Diethylcarbamoyl Chloride Product_B Chloromethyl Diethylcarbamate Diethylcarbamoyl_Chloride->Product_B Acid Catalysis Paraformaldehyde Paraformaldehyde Paraformaldehyde->Product_B Diethylcarbamoyl_Chloride Diethylcarbamoyl Chloride Tetraethylurea N,N,N',N'-Tetraethylurea (Impurity) Diethylcarbamoyl_Chloride->Tetraethylurea Side Reaction Diethylamine Diethylamine Diethylamine->Tetraethylurea cluster_0 Hydrolysis of Starting Material cluster_1 Hydrolysis of Product Diethylcarbamoyl_Chloride Diethylcarbamoyl Chloride Hydrolysis_Products_SM Diethylamine + CO₂ + HCl Diethylcarbamoyl_Chloride->Hydrolysis_Products_SM Water_SM H₂O Water_SM->Hydrolysis_Products_SM Product Chloromethyl Diethylcarbamate Hydrolysis_Products_P Diethylamine + CO₂ + Formaldehyde + HCl Product->Hydrolysis_Products_P Water_P H₂O Water_P->Hydrolysis_Products_P

Sources

Technical Support Center: A Troubleshooting Guide for Carbamate Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for carbamate prodrug synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing carbamate-based molecules. The carbamate group is a crucial structural motif in many approved drugs and prodrugs, valued for its ability to mask polar functional groups, improve pharmacokinetic properties, and act as a stable yet cleavable linker.[1][2][3] However, its synthesis is not without challenges.

This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common experimental hurdles. Here, we address specific issues in a question-and-answer format, explaining the causality behind each problem and providing robust solutions grounded in chemical principles.

Troubleshooting Guide: Common Synthesis Problems

This section directly addresses the most frequent issues encountered during carbamate prodrug synthesis.

Low Reaction Yield & Incomplete Conversion

Q1: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting amine/alcohol. What are the likely causes and how can I drive the reaction to completion?

A1: Incomplete conversion is a common frustration stemming from several potential factors related to reactivity, conditions, or reagent stability.

  • Causality—Insufficient Reactivity: The nucleophilicity of your amine or alcohol and the electrophilicity of your carbonyl source are paramount. Sterically hindered amines or electron-deficient anilines react sluggishly. Similarly, less reactive carbonyl sources like dialkyl carbonates require forcing conditions. The reaction rate is governed by the kinetics of nucleophilic attack on the carbonyl carbon.[4][5][6]

  • Troubleshooting Steps:

    • Increase Temperature: For many carbamate syntheses, particularly those using chloroformates or in-situ generated isocyanates, insufficient temperature can be the primary rate-limiter.[7] Cautiously increase the reaction temperature in increments (e.g., from 0 °C to room temperature, or from RT to 40-50 °C) while monitoring for byproduct formation.

    • Change the Carbonyl Source: If you are using a less reactive reagent like a dialkyl carbonate, consider switching to a more activated species. The general order of reactivity is: Phosgene > Chloroformates > Activated Carbonates (e.g., p-nitrophenyl carbonate) > Isocyanates > Carbonyldiimidazole (CDI) > Dialkyl Carbonates .[1][2]

    • Use a Catalyst: For less reactive systems, a catalyst can be effective. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for reactions involving chloroformates and alcohols. For reactions involving CO₂, bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can serve as both a base and a catalyst.[8][9]

    • Check Reagent Quality: Chloroformates and isocyanates are moisture-sensitive and can degrade upon storage. Ensure you are using fresh or properly stored reagents. Titrate strong bases like n-butyllithium if they are used for deprotonation.[10]

Significant Side Product Formation

Q2: My main impurity is a symmetrical urea, which is very difficult to separate from my desired carbamate product. Why is this forming and how can I prevent it?

A2: Symmetrical urea formation is the most common side reaction, especially when using isocyanates or phosgene-derived reagents like chloroformates.[11]

  • Causality—The Role of Water: This side reaction is almost always initiated by water. An isocyanate intermediate (either added directly or formed in situ from a chloroformate and amine) reacts with trace water to form an unstable carbamic acid. This carbamic acid rapidly decarboxylates to generate a primary or secondary amine and carbon dioxide. This newly formed amine then acts as a nucleophile, attacking another molecule of the isocyanate intermediate to form a stable, often insoluble, symmetrical urea.[11]

Diagram: Key Side Reaction Pathway in Carbamate Synthesis

SideReaction cluster_main Desired Reaction isocyanate Isocyanate (R-N=C=O) carbamic_acid Carbamic Acid Intermediate isocyanate->carbamic_acid + H₂O (Trace) urea Symmetrical Urea (R-NH-CO-NH-R) isocyanate->urea + Generated Amine carbamate Desired Carbamate (R-NH-CO-OR') isocyanate->carbamate + R'-OH h2o Water (H₂O) amine_start Starting Amine (R-NH₂) alcohol Alcohol (R'-OH) amine_generated Generated Amine (R-NH₂) carbamic_acid->amine_generated Decarboxylation co2 CO₂ Workflow start Planning & Reagent Selection reagent_prep Prepare Anhydrous Reagents & Solvents start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere, 0 °C) reagent_prep->reaction_setup reagent_add Slow Addition of Electrophile (e.g., Chloroformate) reaction_setup->reagent_add reaction_run Reaction & Monitoring (TLC / LC-MS) reagent_add->reaction_run workup Aqueous Workup (Quench, Extract) reaction_run->workup Upon Completion purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization

Sources

Technical Support Center: Navigating the Scale-Up of Chloromethyl Diethylcarbamate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the scale-up of Chloromethyl Diethylcarbamate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the synthesis and handling of this important chemical intermediate. This compound is a key reagent in medicinal chemistry, often used to introduce a (diethylcarbamoyl)oxymethyl moiety to create prodrugs or other complex molecules.[1][2][3] However, its synthesis and subsequent reactions can present unique challenges, especially during the transition from laboratory to pilot or production scale. This guide offers practical, experience-driven advice to ensure safe, efficient, and successful scale-up operations.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and use of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield or Incomplete Conversion

Question: My reaction to synthesize this compound from Diethylamine and a chloromethylating agent is showing low yield and incomplete conversion of starting materials, even with extended reaction times. What are the likely causes and how can I improve this?

Answer:

Low yields in this synthesis are often multifactorial, stemming from issues with reagents, reaction conditions, or the presence of impurities.

Potential Causes & Solutions:

  • Moisture Contamination: Chloromethylating agents, such as chloromethyl chloroformate, and the product itself are highly sensitive to moisture.[4] Water will react with the chloromethylating agent to produce hydrochloric acid and other byproducts, consuming your reagent and potentially leading to undesired side reactions.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Inadequate Temperature Control: While the reaction is often exothermic, insufficient initial temperature can lead to a sluggish start, while excessive temperatures can promote byproduct formation or decomposition of the product.[5][6]

    • Solution: For the reaction of diethylamine with chloromethyl chloroformate, a typical temperature range is -10°C to 60°C.[6] It is often beneficial to start the reaction at a lower temperature (e.g., 0°C) during the addition of the amine to control the initial exotherm, and then allow the reaction to warm to room temperature or be gently heated to ensure completion.[7]

  • Suboptimal Reagent Stoichiometry and Addition Rate: An incorrect ratio of reactants or a rapid addition of the amine can lead to localized high concentrations, promoting the formation of urea-type byproducts.[7]

    • Solution: A slight excess of the amine is sometimes used to ensure full conversion of the more valuable chloromethylating agent. However, this must be carefully optimized. The amine should be added dropwise to the solution of the chloromethylating agent to maintain a low concentration of the free amine, thereby minimizing side reactions.[7]

  • Improper Base Selection: The reaction generates hydrochloric acid, which must be scavenged to prevent the protonation of the diethylamine, rendering it non-nucleophilic.

    • Solution: Use a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl as it is formed.[7] The choice of base and its stoichiometry relative to the limiting reagent are critical parameters to optimize.

Issue 2: Formation of Significant Impurities

Question: During the scale-up of my reaction, I am observing the formation of several significant impurities, which is complicating the purification process. What are these impurities and how can I minimize their formation?

Answer:

Impurity formation is a common challenge in scaling up chemical reactions. For this compound synthesis, the most common impurities are related to side reactions of the starting materials and product.

Common Impurities and Mitigation Strategies:

ImpurityFormation PathwayMitigation Strategy
N,N,N',N'-Tetraethylurea Reaction of diethylamine with an isocyanate intermediate, which can form from the decomposition of the carbamoyl chloride.Maintain strict anhydrous conditions, as water can facilitate isocyanate formation. Optimize the order of reagent addition by adding the amine slowly to the chloromethylating agent.[7]
Diethylamine Hydrochloride Reaction of diethylamine with the HCl byproduct.Use a suitable non-nucleophilic base (e.g., TEA, DIPEA) in at least a stoichiometric amount to scavenge the HCl.[7]
Bis(diethylcarbamoyl) Ether Reaction of the product with unreacted diethylamine under certain conditions.Ensure complete conversion of the chloromethylating agent and carefully control the reaction temperature.

Workflow for Minimizing Impurity Formation:

Caption: Workflow for minimizing impurities in this compound synthesis.

Issue 3: Thermal Runaway and Safety Concerns During Scale-Up

Question: I am planning to scale up my this compound synthesis. What are the primary thermal safety concerns, and how can I prevent a runaway reaction?

Answer:

Scaling up exothermic reactions presents significant safety challenges due to changes in the surface-area-to-volume ratio, which affects heat dissipation.[8] A reaction that is easily controlled at the lab scale can become dangerously exothermic at a larger scale.[9]

Key Safety Considerations and Preventative Measures:

  • Heat of Reaction: The reaction between diethylamine and a chloromethylating agent is exothermic. As you scale up, the total amount of heat generated increases cubically with the reactor dimension, while the heat removal capacity (surface area) only increases squarely.[8]

    • Action: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing an adequate cooling system for the larger reactor.

  • Rate of Addition: The rate at which the amine is added directly controls the rate of heat generation.

    • Action: On a larger scale, the addition rate must be carefully controlled and potentially slowed down compared to the lab scale. The addition should be linked to the reactor's internal temperature, with automated shutdown protocols if the temperature exceeds a predefined safety limit.

  • Cooling System Failure: A failure in the cooling system during the addition of the exothermic reactant can lead to a rapid temperature increase and a potential runaway reaction.

    • Action: Ensure the reactor is equipped with a reliable cooling system and a backup or emergency cooling plan (e.g., a quench bath or an emergency supply of cooling fluid).

  • Formaldehyde-Containing Reagents: If paraformaldehyde is used as a source of formaldehyde in related reactions, be aware of its depolymerization behavior. The depolymerization to formaldehyde gas can be initiated by heat or base and can lead to pressure buildup.

    • Action: When using paraformaldehyde, ensure the reaction is well-vented and that the rate of depolymerization is controlled by the reaction temperature.

Decision Tree for Safe Scale-Up:

Safe_Scale_Up_Decision_Tree Start Plan to Scale Up Reaction Assess_Hazards Conduct Thorough Hazard Assessment (Review SDS, literature) Start->Assess_Hazards Calorimetry Perform Reaction Calorimetry? Assess_Hazards->Calorimetry Run_Calorimetry Determine Heat of Reaction (ΔHr) and MTSR Calorimetry->Run_Calorimetry Yes No_Calorimetry Proceed with Caution: - Slow, incremental scale-up (<3x) - Continuous temperature monitoring Calorimetry->No_Calorimetry No Cooling_Capacity Is Reactor Cooling Capacity Sufficient? Run_Calorimetry->Cooling_Capacity No_Calorimetry->Cooling_Capacity Proceed Proceed with Scale-Up Cooling_Capacity->Proceed Yes Upgrade_Cooling Upgrade Cooling System or Reduce Batch Size Cooling_Capacity->Upgrade_Cooling No Addition_Control Implement Controlled Reagent Addition (Linked to Temperature) Proceed->Addition_Control Emergency_Plan Establish Emergency Shutdown and Quench Procedures Addition_Control->Emergency_Plan Final_Review Final Safety Review with Team Emergency_Plan->Final_Review Execute Execute Scale-Up with Continuous Monitoring Final_Review->Execute

Caption: Decision tree for ensuring the safe scale-up of exothermic reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A1: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is advisable to store it in a refrigerator (2-8°C) to minimize decomposition over time.[3]

Q2: What analytical techniques are best for monitoring the reaction progress and purity of this compound? A2: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring of the reaction progress. For quantitative analysis and purity assessment, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable.[1] GC is particularly well-suited for this volatile and thermally stable compound.[1] For structural confirmation and identification of impurities, coupling these techniques with Mass Spectrometry (GC-MS or LC-MS) is highly effective.[1]

Q3: Are there any specific personal protective equipment (PPE) recommendations for handling this compound and its precursors? A3: Yes, due to the hazardous nature of the chemicals involved, appropriate PPE is crucial. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[10]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[10]

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. For larger scale operations, a chemical-resistant apron or suit may be necessary.[10]

  • Respiratory Protection: All handling of volatile and toxic reagents like chloromethyl chloroformate and the product should be done in a well-ventilated chemical fume hood.[10][11] If there is a risk of exposure above the permissible limits, a respirator may be required.[11]

Q4: Can I use paraformaldehyde as a reagent in reactions with the synthesized this compound? What are the scale-up considerations? A4: Yes, this compound can be used in subsequent reactions where a formaldehyde source is needed. However, using paraformaldehyde at scale requires careful consideration. Paraformaldehyde is a solid polymer of formaldehyde that needs to be depolymerized to become reactive. This is typically achieved by heating, which can introduce an additional energy input into your system. The depolymerization can also be base-catalyzed. When scaling up, ensure that the rate of depolymerization is well-controlled to avoid a sudden release of formaldehyde gas, which could lead to a pressure buildup and a runaway reaction.[12][13]

Section 3: Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment must be conducted before proceeding.[14][15]

Materials:

  • Diethylamine

  • Chloromethyl chloroformate

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Flame-dried, three-neck round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Nitrogen inlet

Procedure:

  • Setup: Assemble the flame-dried three-neck flask with a magnetic stirrer, dropping funnel, thermometer, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: In the dropping funnel, prepare a solution of diethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Initial Cooling: In the reaction flask, dissolve chloromethyl chloroformate (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C using an ice-water bath.

  • Slow Addition: Add the diethylamine/TEA solution dropwise from the dropping funnel to the stirred solution of chloromethyl chloroformate over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation.

References

  • BenchChem. (n.d.). Temperature control issues in carbamate synthesis.
  • BenchChem. (n.d.). Chloromethyl N,N-Dimethylcarbamate|CAS 49622-08-4.
  • BenchChem. (n.d.). Troubleshooting low conversion rates in carbamate synthesis.
  • Fauske & Associates, LLC. (n.d.). SCALE UP ASPECTS OF PHENOL-FORMALDEHYDE REACTIONS.
  • BenchChem. (n.d.). This compound | 133217-92-2.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 133217-92-2.
  • University of Minnesota. (2016). Scale-up accident.
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL.
  • Pharmaffiliates. (n.d.). CAS No : 133217-92-2 | Product Name : this compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Chemical Properties of Diethylcarbamoyl Chloride.
  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?.
  • Chemical Engineering Transactions. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • KAUST Health & Safety. (n.d.). Scale up reactions Guideline.
  • Concordia University. (n.d.). FORMALDEHYDE SAFETY GUIDELINES.
  • Ataman Kimya. (n.d.). PARAFORMALDEHYDE 97%.

Sources

Technical Support Center: Deprotection of Diethylcarbamate Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the deprotection of diethylcarbamate (Dec) protecting groups. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the removal of this robust protecting group. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your deprotection strategies.

Troubleshooting Guide

Q1: My diethylcarbamate deprotection is sluggish or incomplete under standard basic or acidic conditions. What is the underlying issue and how can I resolve it?

Expert Analysis: The N,N-diethylcarbamate group is known for its considerable stability towards a wide range of nucleophilic and basic conditions, as well as moderate acidic conditions. This stability is a double-edged sword: while it makes the Dec group a reliable protector during multi-step syntheses, it can also render its removal challenging. Simple hydrolysis with aqueous acids or bases is often slow and requires harsh conditions that may compromise other functional groups in your molecule.[1][2][3]

The primary reason for incomplete cleavage is the electronic nature of the carbamate. The lone pair of the nitrogen atom participates in resonance with the carbonyl group, making the carbonyl carbon less electrophilic and the C-N bond difficult to cleave.

Troubleshooting & Optimization:

  • Increase Reaction Temperature: For basic hydrolysis (e.g., using NaOH or KOH), increasing the temperature to reflux in a suitable solvent like ethanol or dioxane can often drive the reaction to completion. However, be mindful of potential side reactions at elevated temperatures.

  • Stronger Acidic Conditions: While moderately stable to acid, forcing conditions can be effective. Treatment with a strong acid like HBr in acetic acid or trifluoroacetic acid (TFA) at elevated temperatures can cleave the Dec group.[4] Always start with milder acidic conditions and gradually increase the severity while monitoring for decomposition of your starting material.

  • Consider Reductive Cleavage: For substrates that are sensitive to harsh acidic or basic conditions, reductive cleavage is a powerful alternative.

Q2: I am working with a sensitive substrate. What are some mild and selective methods for diethylcarbamate deprotection?

Expert Analysis: When dealing with delicate molecules, preserving other functional groups is paramount. Fortunately, several methods have been developed for the mild cleavage of carbamates, which can be adapted for the deprotection of the diethylcarbamate group.

Recommended Protocols:

  • Reductive Cleavage with Metal Hydrides: Strong reducing agents like Lithium Aluminum Hydride (LAH) in an ethereal solvent (e.g., THF, diethyl ether) are highly effective for the reductive cleavage of carbamates to the corresponding amine. This method is typically fast and clean.

    Experimental Protocol: Reductive Cleavage with LAH

    • Dissolve the diethylcarbamate-protected compound in anhydrous THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of Lithium Aluminum Hydride (1.5 - 3.0 equivalents) in THF.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake with an appropriate organic solvent.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Reductive Cleavage of Aryl O-Carbamates: For phenols protected as diethylcarbamates, a mild and efficient method involves the use of the Schwartz reagent (Zirconocene chloride hydride).[2] This method is selective and tolerates a large number of functional groups.[2]

    Experimental Protocol: Reductive Cleavage with Schwartz Reagent [2]

    • Dissolve the aryl diethylcarbamate in anhydrous THF under an inert atmosphere.

    • Add Schwartz reagent (2.5 - 3.0 equivalents) portion-wise at room temperature.

    • Stir the reaction for 1-3 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the deprotected phenol.

Q3: I am observing unexpected side products during the deprotection of my diethylcarbamate-protected amine. What are the likely side reactions and how can I mitigate them?

Expert Analysis: Side reactions during deprotection are often a consequence of harsh reaction conditions or the presence of other reactive functional groups in the substrate.

Common Side Reactions and Solutions:

Side ReactionProbable CauseMitigation Strategy
Racemization Harsh basic or acidic conditions, especially with chiral centers alpha to the nitrogen.Employ milder, non-hydrolytic methods like reductive cleavage. If basic conditions are necessary, use a non-nucleophilic base at the lowest effective temperature.
Cleavage of other protecting groups Use of non-orthogonal deprotection conditions.Carefully select a deprotection method that is orthogonal to other protecting groups in your molecule. For instance, if you have acid-labile groups like Boc or acetals, avoid strong acidic deprotection for the Dec group.[4][5]
N-Alkylation Reductive amination conditions if aldehydes or ketones are present as impurities or byproducts.Purify the starting material to remove any carbonyl impurities. If using reductive cleavage, ensure a complete reaction to avoid the formation of partially reduced intermediates.
Over-reduction Use of excessive reducing agent, especially with substrates containing other reducible functional groups (e.g., esters, nitriles).Carefully control the stoichiometry of the reducing agent and monitor the reaction closely. Add the reducing agent portion-wise to avoid localized excess.

Frequently Asked Questions (FAQs)

Q4: How does the stability of the diethylcarbamate group compare to other common amine protecting groups like Boc, Cbz, and Fmoc?

Answer: The diethylcarbamate (Dec) group is generally considered more robust than the commonly used Boc, Cbz, and Fmoc protecting groups. This enhanced stability can be advantageous when the protected amine needs to withstand a variety of reaction conditions. The table below provides a general comparison.

Protecting GroupStability to AcidStability to BaseStability to Hydrogenolysis
Boc LabileStableStable
Cbz StableStableLabile
Fmoc StableLabileStable
Diethylcarbamate (Dec) Stable (requires harsh conditions for cleavage) Very Stable (requires harsh conditions for cleavage) Stable

This difference in lability allows for orthogonal protection strategies where, for example, a Boc group can be selectively removed in the presence of a Dec group.[5]

Q5: Can I use the same deprotection conditions for a diethylcarbamate-protected primary amine and a secondary amine?

Answer: Generally, yes. The same types of conditions (strong acid, strong base, or reductive cleavage) will work for both primary and secondary amines protected as diethylcarbamates. However, steric hindrance around a secondary amine might make the deprotection slightly more difficult, potentially requiring longer reaction times or higher temperatures. It is always advisable to optimize the reaction conditions for each specific substrate.

Q6: What is the mechanism of reductive cleavage of a diethylcarbamate with Lithium Aluminum Hydride (LAH)?

Answer: The reductive cleavage of a diethylcarbamate with LAH proceeds through a nucleophilic attack of a hydride ion on the carbonyl carbon of the carbamate. This is followed by the collapse of the tetrahedral intermediate and cleavage of the C-O bond, which is facilitated by the coordination of the aluminum species to the oxygen atom. The resulting products are the deprotected amine and ethoxymethanol, which is further reduced to methanol.

G cluster_0 Reductive Cleavage of Diethylcarbamate with LAH Start Diethylcarbamate Intermediate1 Tetrahedral Intermediate Start->Intermediate1 1. Nucleophilic attack by H⁻ (from LAH) Products Deprotected Amine + Methanol Intermediate1->Products 2. C-O bond cleavage (Al-O coordination)

Caption: Mechanism of LAH-mediated diethylcarbamate deprotection.

Q7: Are there any safety precautions I should be aware of when using reagents for diethylcarbamate deprotection?

Answer: Absolutely. Many of the reagents used for diethylcarbamate deprotection are hazardous and require careful handling.

  • Lithium Aluminum Hydride (LAH): LAH is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents. It should only be handled under an inert atmosphere (argon or nitrogen) by trained personnel. Always use appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • Strong Acids (TFA, HBr in Acetic Acid): These are highly corrosive and should be handled in a well-ventilated fume hood with appropriate PPE.

  • Strong Bases (NaOH, KOH): These are corrosive and can cause severe burns. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(18), 3736–3740. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Link]

  • ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods. [Link]

  • Chemguide. Hydrolysing Esters. [Link]

  • Wikipedia. Protecting group. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by carbamate cleavage. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19083, Ethyl diethylcarbamate. [Link]

  • AApptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • Glen Research. Deprotection Guide. [Link]

Sources

Technical Support Center: Analytical Methods for Monitoring Chloromethyl Diethylcarbamate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving Chloromethyl Diethylcarbamate (CMDC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and robust troubleshooting strategies. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring the integrity and success of your analytical monitoring.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when setting up a monitoring strategy for CMDC reactions.

Q1: What is the most critical first step in developing a monitoring method for a CMDC reaction?

A1: The most critical first step is to define the "analytical target profile." Before touching any instrument, you must answer: What specific chemical species do you need to measure? This includes the starting material (e.g., diethylcarbamoyl chloride), the reactant, the main product (CMDC), expected intermediates, and potential side-products or impurities. This profile dictates your choice of analytical technique. For instance, if you need to resolve structurally similar isomers, a high-resolution chromatographic technique like HPLC or GC is necessary. If you only need to confirm the disappearance of a starting material, a simpler method like Thin Layer Chromatography (TLC) or Infrared (IR) Spectroscopy might suffice for initial checks.

Q2: My CMDC sample appears to degrade on the instrument. How do I confirm this and what are the common causes?

A2: CMDC is susceptible to hydrolysis and thermal degradation. To confirm degradation, perform a stability study. Prepare a standard solution of purified CMDC in your analytical solvent, and analyze it multiple times over a 24-hour period. A systematic decrease in the main peak area with the concurrent appearance of new peaks is a strong indicator of instability.

  • In Gas Chromatography (GC): The primary cause is often thermal degradation in the high-temperature injector port. CMDC can break down into diethylamine and other byproducts.

  • In High-Performance Liquid Chromatography (HPLC): Degradation is more likely due to a reactive mobile phase (e.g., wrong pH) or interaction with active sites on the column stationary phase. Hydrolysis can occur if the mobile phase contains a high percentage of water without proper pH control.

Q3: How do I choose between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for my analysis?

A3: The choice depends on the volatility and thermal stability of your analytes and the complexity of the reaction matrix.

  • Choose GC if: Your target analytes, including CMDC and key reactants/byproducts, are thermally stable and volatile enough to be vaporized without decomposition. GC often provides higher resolution and speed for such compounds. A Flame Ionization Detector (FID) is a robust choice for general-purpose quantification, while a Mass Spectrometer (MS) detector is essential for definitive peak identification.

  • Choose HPLC if: Your compounds are thermally labile, have low volatility, or if you need to analyze non-volatile components in the reaction mixture (e.g., salts, polar additives). HPLC, particularly with a UV or MS detector, is a versatile and powerful technique for a wide range of molecules. It is generally less likely to cause sample degradation than GC.

Part 2: Method-Specific Troubleshooting Guides

This section provides in-depth troubleshooting for common issues encountered with specific analytical techniques.

Gas Chromatography (GC) Analysis

GC is a powerful tool for monitoring CMDC reactions, but its high temperatures can present challenges.

Issue 1: Poor Peak Shape (Tailing or Fronting) for CMDC

  • Question: My CMDC peak is showing significant tailing, making integration and quantification unreliable. What is the cause and how can I fix it?

  • Answer & Troubleshooting:

    • Cause - Active Sites: Peak tailing for carbamates is frequently caused by interactions with active sites (e.g., free silanol groups) in the GC inlet liner or on the column itself. These sites can lead to unwanted adsorption.

    • Solution - Inlet Liner: Use a deactivated inlet liner. A liner with a glass wool plug can also be problematic; if one is needed for non-volatile residues, ensure it is also highly deactivated. Consider a liner with a taper at the bottom to minimize contact between the sample and hot metal surfaces.

    • Solution - Column Choice: Employ a low-polarity, inert GC column. A (5%-phenyl)-methylpolysiloxane phase is a common and robust choice. If tailing persists, consider a column specifically designed for analyzing active compounds.

    • Solution - Temperature Optimization: Lowering the injector temperature can sometimes mitigate degradation, but it may increase tailing if the temperature is too low for efficient volatilization. Perform a temperature ramp study on the injector, starting from 200°C and increasing in 10°C increments, to find the optimal balance.

Issue 2: Appearance of Ghost Peaks or Carryover

  • Question: I am seeing small peaks in my blank runs that correspond to my reactants or product from the previous injection. What is causing this carryover?

  • Answer & Troubleshooting:

    • Cause - Contaminated Syringe/Injector: Residual sample in the syringe or condensation in the cooler parts of the injector port are common sources.

    • Solution - Syringe Wash: Increase the number of solvent washes for the autosampler syringe both before and after injection. Use a wash solvent that is a strong solvent for CMDC.

    • Solution - Bakeout: Program a high-temperature bakeout for the column at the end of each run to elute any strongly retained compounds. Additionally, bake out the injector port periodically.

    • Solution - Septum Purge: Ensure the septum purge is functioning correctly to vent any vapors that have back-flashed out of the liner.

Problem Potential Cause Recommended Solution
Broad/Tailing Peaks Active sites in liner/column; thermal degradation.Use a deactivated liner; select an inert column; optimize injector temperature.
No Peak Detected Severe degradation in injector; incorrect column temperature.Lower injector temperature; check for leaks; verify oven temperature program.
Carryover/Ghost Peaks Contamination in syringe or injector; column bleed.Increase syringe wash steps; bake out injector and column; use a high-quality, low-bleed septum.
Irreproducible Area Counts Leaky syringe or septum; sample instability in vial.Replace septum; check syringe for damage; prepare samples fresh before analysis.
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC offers a gentler approach, but mobile phase and column interactions are critical.

Issue 1: Shifting Retention Times

  • Question: The retention time for my CMDC peak is drifting between injections. Why is this happening?

  • Answer & Troubleshooting:

    • Cause - Mobile Phase Composition: If you are mixing solvents online (gradient or isocratic), ensure your pump's proportioning valve is working correctly. Premixing the mobile phase manually can rule this out. The most common cause, however, is a lack of pH control.

    • Solution - Buffering: Even small pH shifts can alter the ionization state of analytes or the column surface, affecting retention. Buffer your aqueous mobile phase to a pH where your analytes are stable and neutral, if possible. A phosphate or acetate buffer at a concentration of 10-20 mM is often sufficient.

    • Cause - Column Temperature: Fluctuations in ambient temperature can affect retention.

    • Solution - Column Oven: Always use a thermostatically controlled column oven set to a stable temperature (e.g., 30-40°C) for reproducible chromatography.

Issue 2: Extraneous Peaks in the Chromatogram

  • Question: I am seeing peaks in my chromatogram that I cannot identify, and they don't seem to be related to my reaction. Where are they from?

  • Answer & Troubleshooting:

    • Cause - Sample Solvent: The solvent used to dissolve and dilute the sample can be the source. If you dissolve your sample in a stronger solvent than the mobile phase (e.g., pure acetonitrile when the mobile phase is 50% acetonitrile/water), it can cause peak distortion and ghost peaks.

    • Solution - Solvent Matching: Ideally, dissolve your sample in the initial mobile phase itself.

    • Cause - Contaminated Solvents/Additives: Impurities in your HPLC-grade solvents or degradation of additives (e.g., trifluoroacetic acid) can introduce peaks.

    • Solution - Fresh Solvents: Prepare mobile phases fresh daily and filter them through a 0.45 µm or 0.22 µm filter before use.

    • Cause - Sample Matrix: The reaction mixture itself may contain components that were not anticipated.

    • Solution - MS Detection: Couple your HPLC to a mass spectrometer (LC-MS). This is the most powerful technique for identifying unknown peaks by providing mass-to-charge ratio information, which can be used to deduce the elemental composition and structure.

Part 3: Experimental Protocols & Workflows

Workflow for Method Selection and Troubleshooting

The following diagram outlines a logical workflow for selecting an analytical method and addressing common issues.

G cluster_selection Method Selection cluster_troubleshooting General Troubleshooting Start Define Analytical Target Profile (Reactants, Product, Impurities) CheckVol Are all targets volatile & thermally stable? Start->CheckVol UseGC Primary Method: Gas Chromatography (GC-FID/MS) CheckVol->UseGC Yes UseHPLC Primary Method: HPLC (UV/MS) CheckVol->UseHPLC No Problem Unreliable Results (Poor peaks, irreproducible area) UseGC->Problem UseHPLC->Problem CheckSample Verify Sample Stability (Run standard over time) Problem->CheckSample CheckSystem Check System Suitability (Blanks, standards, resolution) Problem->CheckSystem ID_Unknown Identify Unknowns with MS (GC-MS or LC-MS) CheckSystem->ID_Unknown If system is OK but unknowns present

Caption: Logical workflow for analytical method selection and troubleshooting.

Protocol 1: GC-FID Method for Routine Monitoring

This protocol provides a starting point for quantifying CMDC in a reaction mixture.

  • Instrumentation & Consumables:

    • Gas Chromatograph with a Flame Ionization Detector (FID).

    • Split/Splitless Inlet.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, (5%-phenyl)-methylpolysiloxane phase.

    • Deactivated glass inlet liner.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Sample Preparation:

    • Quench a 100 µL aliquot of the reaction mixture by diluting it 1:100 in a vial containing a suitable solvent (e.g., ethyl acetate) and an internal standard (e.g., dodecane at a known concentration).

    • Vortex the sample for 30 seconds.

    • If particulates are present, filter through a 0.45 µm PTFE syringe filter.

  • GC Conditions:

    • Inlet Temperature: 220°C (optimize as needed).

    • Split Ratio: 50:1 (adjust based on sample concentration).

    • Oven Program:

      • Initial Temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 250°C.

      • Hold: Hold at 250°C for 5 minutes.

    • Detector Temperature: 280°C.

  • Calibration & Analysis:

    • Prepare a 5-point calibration curve using a purified CMDC standard and the internal standard.

    • Inject the samples and integrate the peaks for CMDC and the internal standard.

    • Quantify the concentration of CMDC in the reaction mixture using the calibration curve.

Protocol 2: HPLC-UV Method for Thermally Labile Compounds

This protocol is suitable for reactions where CMDC or other components are prone to thermal degradation.

  • Instrumentation & Consumables:

    • High-Performance Liquid Chromatograph with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Column Oven.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both phases through a 0.22 µm membrane filter.

  • Sample Preparation:

    • Quench a 100 µL aliquot of the reaction mixture by diluting it 1:100 in the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile).

    • Vortex and filter as described for the GC method.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm (or perform a DAD scan to find the optimal wavelength).

    • Gradient Program:

      • 0-1 min: 30% B.

      • 1-10 min: Ramp from 30% B to 95% B.

      • 10-12 min: Hold at 95% B.

      • 12.1-15 min: Return to 30% B and equilibrate.

  • System Suitability:

    • Before running samples, perform at least five replicate injections of a mid-level calibration standard. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

References

  • Agilent Technologies. (2019). A Practical Guide to LC-MS. Source: Agilent Technologies, URL: [Link]

Validation & Comparative

A Comparative Guide to Chloromethyl Carbamate Prodrugs: Spotlight on Chloromethyl Diethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the design of effective prodrugs is a critical step in optimizing the therapeutic potential of new chemical entities. Among the various prodrug strategies, the use of carbamate linkers has gained significant traction due to their inherent stability and susceptibility to enzymatic cleavage. This guide provides an in-depth, objective comparison of chloromethyl diethylcarbamate with other chloromethyl carbamates as promoieties in prodrug design. We will delve into the underlying chemical principles, present comparative experimental data, and provide detailed protocols to empower you in your drug development endeavors.

The Foundation: Carbamate Prodrugs and the Role of the Chloromethyl Group

Carbamate prodrugs are bioreversible derivatives of drugs containing hydroxyl, amino, or thiol functional groups.[1] The carbamate linkage offers a balance of chemical stability and enzymatic lability, making it an attractive choice for masking polar functional groups to enhance membrane permeability and protect the parent drug from premature metabolism.[2] The general structure of a carbamate prodrug involves the parent drug (D) linked to a carbamate moiety.

The introduction of a chloromethyl group to the carbamate linker creates a "self-immolative" system. Upon enzymatic cleavage of a distal part of the promoiety (often an ester), a cascade of spontaneous chemical reactions is initiated, leading to the release of the parent drug. This mechanism is particularly advantageous as it does not rely solely on the direct enzymatic cleavage of the carbamate bond itself, which can be slow for some N,N-disubstituted carbamates.

Mechanism of Action: The Enzymatic Release of the Parent Drug

The liberation of the active drug from an acyloxyalkyl carbamate prodrug, a class that includes chloromethyl carbamates, is a multi-step process initiated by esterases.

G Prodrug Acyloxyalkyl Carbamate Prodrug Intermediate1 Unstable Hemi-acetal Intermediate Prodrug->Intermediate1 Esterase Hydrolysis Byproduct2 Carboxylic Acid Intermediate2 Unstable Carbamic Acid Intermediate1->Intermediate2 Spontaneous Decomposition Byproduct1 Aldehyde Intermediate1->Byproduct1 Drug Active Parent Drug Intermediate2->Drug Spontaneous Decarboxylation Byproduct3 CO2 Intermediate2->Byproduct3 Byproduct4 Amine Intermediate2->Byproduct4

Caption: Enzymatic cleavage and subsequent release of the parent drug.

The process begins with the enzymatic hydrolysis of the terminal ester group by carboxylesterases, which are abundant in the liver, plasma, and other tissues. This generates an unstable hemi-acetal intermediate, which rapidly decomposes to release an aldehyde and a carbamic acid derivative of the parent drug. The carbamic acid is itself unstable and spontaneously decarboxylates to liberate the active parent drug, carbon dioxide, and an amine.

Comparative Analysis: this compound vs. Other N,N-Dialkyl Carbamates

The choice of the N-alkyl substituents on the carbamate linker is a critical determinant of the prodrug's properties. Here, we compare this compound with its common analogues, chloromethyl dimethylcarbamate and chloromethyl diisopropylcarbamate.

Chemical and Enzymatic Stability

A key consideration in prodrug design is the balance between stability during storage and in the gastrointestinal tract, and efficient cleavage to release the active drug at the target site. N,N-disubstituted carbamates are significantly more stable towards chemical and enzymatic hydrolysis compared to their N-monosubstituted counterparts.[3] This enhanced stability is attributed to the increased steric hindrance around the carbamoyl group, which shields it from nucleophilic attack by water or enzymatic serine hydrolases.

The size of the N-alkyl groups plays a crucial role in modulating this stability. Increasing the steric bulk from methyl to ethyl to isopropyl groups generally leads to a decrease in the rate of enzymatic hydrolysis.[4] This trend allows for the fine-tuning of the drug release rate. For instance, a study on naltrexone carbamate prodrugs demonstrated that N,N-dialkyl carbamates were significantly more stable in plasma than N-monoalkyl derivatives.[3]

Cleavage Kinetics and Drug Release Profile

The rate of parent drug release is directly proportional to the rate of enzymatic hydrolysis of the carbamate prodrug. As mentioned, steric hindrance is a key factor. A study on the enzymatic hydrolysis of various carbamates revealed that branching in the vicinity of the carbamate functionality leads to decreased hydrolysis rates.

While direct, comprehensive kinetic data comparing a wide range of chloromethyl N,N-dialkyl carbamates is sparse in the literature, the general trend observed is that bulkier alkyl groups slow down the cleavage process. This allows for a more sustained release of the parent drug. Therefore, a chloromethyl diisopropylcarbamate prodrug would be expected to have a longer half-life in plasma compared to a this compound prodrug, which in turn would be more stable than a chloromethyl dimethylcarbamate prodrug.

Physicochemical Properties: Lipophilicity and Permeability

The N-alkyl substituents also influence the physicochemical properties of the prodrug, most notably its lipophilicity. Increasing the length of the alkyl chains generally increases the lipophilicity of the molecule. This can have a significant impact on the prodrug's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhanced lipophilicity can improve passive diffusion across biological membranes, such as the intestinal epithelium and the blood-brain barrier. However, there is an optimal range for lipophilicity; excessively high lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins, which can hinder drug distribution.

A study on naltrexone carbamate prodrugs found that while N-monoalkyl carbamates showed enhanced skin permeation, the N,N-dialkyl carbamates (dimethyl and diethyl) exhibited decreased permeation.[4] This was attributed to their lower partitioning into the stratum corneum. This highlights the complex interplay between lipophilicity, molecular size, and membrane permeability.

Data Summary
Carbamate MoietyRelative StabilityExpected Cleavage RateRelative LipophilicityKey Considerations
Chloromethyl Dimethylcarbamate ModerateFastest among N,N-dialkylsLowerSuitable for applications requiring rapid drug release.
This compound HighIntermediateModerateOffers a balance between stability and drug release, a versatile choice for many applications.
Chloromethyl Diisopropylcarbamate Very HighSlowestHigherIdeal for sustained-release formulations where a prolonged therapeutic effect is desired.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential.

Synthesis of Chloromethyl N,N-Diethylcarbamate Prodrug of a Phenolic Parent Drug

This protocol provides a general method for the synthesis of a chloromethyl N,N-diethylcarbamate prodrug from a parent drug containing a phenolic hydroxyl group.

Materials:

  • Parent drug with a phenolic hydroxyl group

  • Chloromethyl N,N-diethylcarbamoyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the parent drug (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloromethyl N,N-diethylcarbamoyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired chloromethyl N,N-diethylcarbamate prodrug.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Plasma Stability Assay

This protocol outlines a method for determining the stability of a carbamate prodrug in human plasma.

Materials:

  • Carbamate prodrug

  • Human plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Internal standard (for HPLC analysis)

  • Incubator or water bath at 37°C

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a stock solution of the carbamate prodrug in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Pre-warm human plasma and PBS to 37°C.

  • In a series of microcentrifuge tubes, add the appropriate volume of the prodrug stock solution to pre-warmed human plasma to achieve a final concentration of 10 µg/mL.

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot (e.g., 100 µL) of the plasma sample.

  • Immediately quench the enzymatic reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Vortex the samples vigorously to precipitate plasma proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to HPLC vials for analysis.

  • Analyze the samples by a validated HPLC method to quantify the remaining concentration of the prodrug at each time point.

  • Calculate the half-life (t½) of the prodrug in plasma by plotting the natural logarithm of the remaining prodrug concentration versus time.

Structure-Activity Relationship (SAR) Insights

The selection of the N-alkyl substituents on the chloromethyl carbamate linker is a key aspect of rational prodrug design. The following diagram illustrates the logical relationships governing this choice.

G cluster_0 N-Alkyl Substituent Properties cluster_1 Prodrug Performance Metrics Steric_Bulk Steric Bulk (e.g., Me < Et < iPr) Stability Chemical & Enzymatic Stability Steric_Bulk->Stability Increases Cleavage_Rate Cleavage Rate (Drug Release) Steric_Bulk->Cleavage_Rate Decreases Lipophilicity Lipophilicity Permeability Membrane Permeability Lipophilicity->Permeability Influences Stability->Cleavage_Rate Inversely Correlated

Sources

A Head-to-Head Comparison of Chloromethyl Diethylcarbamate (DECM-Cl) and Methoxymethyl Chloride (MOM-Cl) as Alcohol Protecting Groups for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success. For the temporary masking of hydroxyl functionalities, chemists have a diverse arsenal at their disposal. Among these, ether-forming reagents are workhorses of the laboratory. This guide provides an in-depth, objective comparison of two such reagents: the well-established Methoxymethyl chloride (MOM-Cl) and the less conventional Chloromethyl Diethylcarbamate (DECM-Cl). This analysis, tailored for researchers, scientists, and drug development professionals, moves beyond a simple cataloging of methods to dissect the underlying chemical principles and provide actionable, data-driven insights for experimental design.

Introduction: The Critical Role of Alcohol Protecting Groups

The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, is a double-edged sword. Its reactivity as a nucleophile and a proton donor enables a vast array of synthetic transformations, yet this same reactivity can interfere with desired chemical modifications at other sites in a complex molecule. Protecting groups serve as temporary shields, masking the hydroxyl group's reactivity to allow for selective transformations elsewhere. An ideal protecting group should be readily introduced in high yield, stable to a wide range of reaction conditions, and cleanly removed in high yield under conditions that do not affect other functional groups.[1] This concept of "orthogonal stability" is a cornerstone of modern synthetic strategy.[1]

Methoxymethyl (MOM) Ethers: The Incumbent Standard

Methoxymethyl chloride (MOM-Cl) is a widely used reagent for the protection of alcohols as MOM ethers.[2] Its popularity stems from its ease of introduction and the stability of the resulting MOM ether under a broad spectrum of non-acidic conditions, including exposure to strong bases, organometallics, and hydrides.[3]

Protection with MOM-Cl

The formation of a MOM ether is typically achieved by treating an alcohol with MOM-Cl in the presence of a base. The choice of base and solvent can be tailored to the substrate.

Typical Experimental Protocol for MOM Protection:

  • To a solution of the alcohol in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[4]

  • Cool the mixture to 0 °C.

  • Add MOM-Cl dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by chromatography.

For less reactive alcohols, a stronger base such as sodium hydride (NaH) may be employed to first generate the alkoxide, which then reacts with MOM-Cl.[2]

Deprotection of MOM Ethers

The acetal linkage in MOM ethers renders them susceptible to cleavage under acidic conditions.[5] This lability is the most common route for their removal.

Common Deprotection Methods for MOM Ethers:

  • Protic Acids: Treatment with mineral acids such as HCl in a protic solvent like methanol is a standard method.[6]

  • Lewis Acids: A variety of Lewis acids, including zinc bromide (ZnBr₂), titanium tetrachloride (TiCl₄), and bismuth triflate (Bi(OTf)₃), can effect the cleavage of MOM ethers, often with enhanced selectivity.[7]

  • Other Reagents: Systems like carbon tetrabromide in combination with triphenylphosphine (CBr₄/PPh₃) have also been reported for MOM deprotection.[6]

The choice of deprotection reagent is critical, especially in the context of complex molecules with multiple acid-sensitive functional groups. The development of milder and more selective methods for MOM ether cleavage remains an active area of research.

Diethylcarbamoyl-oxymethyl (DECM) Ethers: A Carbamate-Based Alternative

This compound (DECM-Cl) offers an alternative strategy for alcohol protection, forming a diethylcarbamoyl-oxymethyl (DECM) ether. Structurally, this protecting group incorporates a carbamate moiety. N,N-disubstituted carbamates are known for their general chemical stability, particularly towards hydrolysis.[7] This inherent robustness suggests that the DECM group could offer a different stability profile compared to the acetal-based MOM group.

Protection with DECM-Cl

The introduction of the DECM group is analogous to that of the MOM group, proceeding via a nucleophilic substitution reaction.

Postulated Experimental Protocol for DECM Protection:

  • Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

  • Cool the reaction mixture to 0 °C.

  • Add this compound (DECM-Cl) dropwise.

  • Monitor the reaction by TLC until completion.

  • Perform an aqueous workup and purify the resulting DECM ether by column chromatography.

Deprotection of DECM Ethers

The cleavage of the DECM group presents a more nuanced challenge compared to the straightforward acid-catalyzed hydrolysis of MOM ethers. The inherent stability of the N,N-disubstituted carbamate moiety necessitates more specific and often harsher deprotection conditions.

Potential Deprotection Strategies for DECM Ethers:

While specific protocols for the deprotection of simple alkyl DECM ethers are not extensively documented, literature on the cleavage of related carbamate structures provides valuable insights:

  • Reductive Cleavage: A significant breakthrough in the cleavage of aryl O-carbamates involves the use of the Schwartz reagent (zirconocene hydrochloride).[8] This method has been shown to be mild and efficient for the reductive cleavage of aryl O-carbamates to the corresponding phenols.[8][9] While this has been demonstrated for aryl systems, its applicability to alkyl DECM ethers warrants investigation.

  • Basic Hydrolysis: Vigorous basic hydrolysis can cleave carbamates. For instance, methyl carbamates can be hydrolyzed to the corresponding amines by refluxing with potassium hydroxide in a mixture of ethanol and water.[10] This suggests that a similar approach might be viable for DECM ethers, although the conditions are likely to be harsh.

  • Specialized Reagents: A method for the selective deprotection of N-arylcarbamoyl groups from alcohols has been developed using di-tert-butyl dicarbonate (Boc₂O) and tetra-n-butylammonium nitrite (Bu₄NNO₂) in pyridine at room temperature.[4] The applicability of this system to N,N-dialkyl carbamates like DECM would need to be experimentally verified.

Head-to-Head Comparison: MOM vs. DECM

FeatureMethoxymethyl (MOM) Protecting GroupDiethylcarbamoyl-oxymethyl (DECM) Protecting Group
Protecting Reagent Methoxymethyl chloride (MOM-Cl)This compound (DECM-Cl)
Structure of Protected Alcohol R-O-CH₂-O-CH₃ (Acetal)R-O-CH₂-O-C(=O)N(Et)₂ (Carbamate)
Protection Conditions Mild; Base (e.g., DIPEA, NaH) and MOM-Cl.[2]Likely mild; Base and DECM-Cl.
Deprotection Conditions Primarily acidic (HCl, p-TsOH), Lewis acids (ZnBr₂, TiCl₄).[6][7]Reductive (Schwartz reagent for aryl O-carbamates)[8], potentially harsh basic hydrolysis[10], or specialized reagents.[4]
Stability Stable to basic and weakly acidic conditions, organometallics, and hydrides.[3]Expected to be highly stable, particularly to hydrolysis, due to the N,N-disubstituted carbamate moiety.[7]
Orthogonality Orthogonal to base-labile and hydrogenolysis-cleavable protecting groups.Potentially orthogonal to acid-labile protecting groups.
Safety Considerations MOM-Cl is a suspected carcinogen, and its synthesis can produce the highly carcinogenic bis(chloromethyl) ether.Toxicity data for DECM-Cl is less readily available but should be handled with care as a reactive alkylating agent.

Mechanistic Insights

The divergent deprotection pathways of MOM and DECM ethers are rooted in their distinct chemical structures.

MOM Ether Cleavage

The acid-catalyzed cleavage of MOM ethers proceeds via protonation of the ether oxygen, followed by the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then trapped by a nucleophile (e.g., water) to release the free alcohol.

MOM_Deprotection MOM_Ether R-O-CH₂-O-CH₃ Protonated_Ether R-O⁺(H)-CH₂-O-CH₃ MOM_Ether->Protonated_Ether + H⁺ Oxocarbenium [R-OH + CH₂=O⁺-CH₃ ↔ R-OH + ⁺CH₂-O-CH₃] Protonated_Ether->Oxocarbenium - R-OH Alcohol_Products R-OH + CH₃OH + HCHO Oxocarbenium->Alcohol_Products + H₂O, - H⁺

Caption: Acid-catalyzed deprotection of a MOM ether.

DECM Ether Cleavage

The cleavage of the DECM group is more challenging due to the stability of the carbamate. Reductive cleavage with the Schwartz reagent, as demonstrated for aryl O-carbamates, likely involves coordination of the zirconium hydride to the carbamate carbonyl, followed by hydride transfer and subsequent C-O bond cleavage.

DECM_Deprotection DECM_Ether Ar-O-C(=O)N(Et)₂ Intermediate Ar-O-ZrLₙ DECM_Ether->Intermediate + [Zr]-H Zr_Complex [Zr]-H Complex Phenol Ar-OH Intermediate->Phenol Workup

Caption: Proposed reductive cleavage of an aryl O-DECM ether.

Conclusion and Future Outlook

MOM-Cl remains a reliable and well-understood choice for alcohol protection, with a wealth of established protocols for both its introduction and removal. Its primary drawback is its lability to acidic conditions, which can be a limitation in certain synthetic routes, and the associated safety concerns.

DECM-Cl, on the other hand, presents a potentially more robust protecting group. The anticipated stability of the DECM ether to a wider range of conditions, including acidic media, could offer significant advantages in terms of orthogonal protection strategies. However, the current lack of well-defined and mild deprotection protocols for alkyl DECM ethers is a major hurdle to its widespread adoption. The development of efficient cleavage methods for this protecting group would be a valuable addition to the synthetic chemist's toolkit.

For researchers contemplating the use of these protecting groups, the choice will depend on the specific demands of their synthetic sequence. If acid stability is not a concern, the well-trodden path of MOM protection is a sound choice. However, for syntheses requiring a robust, non-acid-labile protecting group, and where the development of a suitable deprotection step is feasible, the DECM group represents an intriguing, albeit less explored, alternative. Further research into the cleavage of alkyl DECM ethers is needed to fully unlock the potential of this protecting group.

References

  • Morin, J., Zhao, Y., & Snieckus, V. (2013). Reductive Cleavage of Aryl O-Carbamates to Phenols by the Schwartz Reagent. Expedient Link to the Directed Ortho Metalation Strategy. Organic Letters, 15(16), 4102–4105. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Olhava, E. J., & Danca, D. M. (2003). An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. Tetrahedron Letters, 44(47), 8533-8535.
  • Morin, J., Zhao, Y., & Snieckus, V. (2013). Reductive Cleavage of Aryl O-carbamates to Phenols by the Schwartz Reagent. Expedient Link to the Directed Ortho Metalation Strategy. Organic Letters, 15(16), 4102-4105. [Link]

  • Hall, H. K. (1956). The Mechanisms of Solvolyses of Carbamoyl Chlorides and Related Reactions. Journal of the American Chemical Society, 78(8), 1693-1696.
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

  • Jung, M. E., & Lyster, M. A. (1978). Conversion of Alkyl Carbamates into Amines via Treatment with Trimethylsilyl Iodide.
  • Olofson, R. A., & Cuomo, J. (1980). N-Dealkylation of Amines. Tetrahedron Letters, 21(8), 819-822.
  • Organic Syntheses. (n.d.). Chloromethyl methyl ether. [Link]

  • Akai, S., Tanaka, R., Hoshi, H., & Sato, K. I. (2013). Selective Deprotection Method of N-Phenylcarbamoyl Group. The Journal of Organic Chemistry, 78(17), 8802–8808. [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(18), 3364–3368. [Link]

  • Chapman, K. T., & Still, W. C. (1989). A new method for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin.
  • Burrows, H. D., & Topping, R. M. (1971). Cleavage of Ethers. Chemical Reviews, 71(3), 267-293.
  • Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link]

  • MacMillan, J. H., & Washburne, S. S. (n.d.). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. [Link]

  • Ueberwasser, H., & Heusler, K. (1963). Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. Helvetica Chimica Acta, 46(2), 587-596.
  • Al-Rawi, J. M. A., & Williams, G. (1977). Decomposition of carbamates of tertiary alcohols. Part 3. Influence of phenyl and vinyl substituents at the α-carbon atom. Journal of the Chemical Society, Perkin Transactions 2, (7), 879-882.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • PubChem. (n.d.). This compound. [Link]

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.
  • Chemistry LibreTexts. (2022, October 4). 3.2.4: Reactions of Ethers- Acidic Cleavage. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. [Link]

  • Reddit. (2023, May 21). Mechanism of carbamate reduction to N-methyl? [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Chen, Y., et al. (2020). Metal-Catalyzed Carbon–Carbon Bond Cleavage of Unstrained Alcohols. Chemical Reviews, 120(15), 7837-7888.
  • Morin, J., Zhao, Y., & Snieckus, V. (2013). Reductive Cleavage of Aryl O-Carbamates to Phenols by the Schwartz Reagent. Expedient Link to the Directed Ortho Metalation Strategy. Organic Letters, 15(16), 4102-4105.
  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]

Sources

The In Vivo Efficacy of Carbamate Promoieties: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a promising drug candidate from the bench to the bedside is fraught with challenges. A significant hurdle is achieving the desired pharmacokinetic profile and ensuring the active pharmaceutical ingredient (API) reaches its target in a therapeutically effective concentration. Prodrug strategies, which involve the temporary modification of an API into an inactive form, have emerged as a powerful tool to overcome these obstacles. Among the various chemical motifs employed as promoieties, the carbamate group, particularly N,N-disubstituted carbamates, has garnered considerable attention for its unique in vivo performance.

This guide provides an in-depth technical analysis of the efficacy of N,N-disubstituted carbamate promoieties, with a focus on the well-documented example of the diethylcarbamate-related dimethylcarbamate promoiety. We will explore the mechanistic underpinnings of its in vivo cleavage, compare its performance with other common promoieties using experimental data, and provide detailed protocols for its evaluation.

The Rationale for Carbamate Promoieties: Stability Meets Controlled Release

The ideal promoiety should be stable enough to protect the parent drug from premature metabolism, particularly first-pass metabolism in the gut and liver, yet be efficiently cleaved to release the active drug at the desired site of action.[1][2] Carbamates strike a fine balance in this regard. They are generally more stable to chemical and enzymatic hydrolysis than esters, a commonly used promoiety, but are more susceptible to cleavage than amides.[3] This tunable stability makes them excellent candidates for achieving sustained drug release and improving oral bioavailability.

N,N-disubstituted carbamates, such as diethylcarbamate and dimethylcarbamate, are particularly noteworthy. Unlike N-monosubstituted carbamates which can be chemically labile, the disubstituted variants exhibit enhanced stability in buffer solutions and plasma.[4] Their in vivo cleavage is primarily mediated by specific enzymes, offering a pathway for controlled drug release.

In Vivo Cleavage Mechanism: The Role of Esterases

The in vivo bioactivation of N,N-disubstituted carbamate prodrugs is predominantly an enzymatic process. Carboxylesterases, particularly butyrylcholinesterase (BChE), play a crucial role in hydrolyzing the carbamate bond to release the parent drug, carbon dioxide, and the corresponding secondary amine (e.g., diethylamine or dimethylamine).[3][5]

The cleavage can also be influenced by oxidative metabolism mediated by cytochrome P450 (CYP) enzymes, which can lead to intermediate metabolites that subsequently hydrolyze to release the active drug.[6] This dual mechanism of enzymatic cleavage provides a robust and often sustained release profile for the parent drug.

Prodrug N,N-Disubstituted Carbamate Prodrug Intermediate Metabolic Intermediate Prodrug->Intermediate ActiveDrug Active Drug Prodrug->ActiveDrug Butyrylcholinesterase (Hydrolysis) Intermediate->ActiveDrug Hydrolysis Byproducts CO2 + Diethylamine/ Dimethylamine

Caption: In vivo bioactivation of N,N-disubstituted carbamate prodrugs.

Comparative In Vivo Performance: Carbamates vs. Other Promoieties

The choice of promoiety significantly impacts a drug's pharmacokinetic profile. Here, we compare the in vivo performance of N,N-disubstituted carbamates with other commonly used promoieties, supported by experimental data from the literature.

Promoiety ClassKey AdvantagesKey DisadvantagesRepresentative In Vivo Data
N,N-Disubstituted Carbamates - Enhanced stability against pre-systemic hydrolysis- Sustained release of the parent drug- Improved oral bioavailability- Potential for tissue-specific targeting (e.g., lung)[6]- Slower onset of action- Potential for inhibition of clearing enzymes (e.g., BChE)[5]Bambuterol (bis-dimethylcarbamate of terbutaline): - Peak terbutaline plasma concentrations occur 3.9 to 6.8 hours after ingestion.[5]- Mean residence time of terbutaline from bambuterol is 34 hours, compared to 8 hours for intravenous terbutaline.[7]- Oral bioavailability of terbutaline from bambuterol is approximately 10.2%.[7]
Esters (e.g., Acetate, Pivalate) - Rapid cleavage by esterases- Can significantly improve solubility and permeability- Prone to premature hydrolysis in the gut and plasma- Potential for high peak-to-trough plasma concentration ratiosIsoniazid Carbamate Prodrugs: - A lead carbamate prodrug of isoniazid showed a 1.5-fold increase in AUC and a 1.3-fold increase in half-life compared to the parent drug.[8][9]
Amino Acid Carbamates - Can utilize amino acid transporters for improved absorption- Can shield parent drug from first-pass metabolism- Stability can be variable depending on the amino acid usedResveratrol Amino Acid Carbamates: - An isoleucine-containing prodrug was significantly absorbed orally and was present in the bloodstream as non-metabolized or partially deprotected species.[10][11]

Experimental Protocols for In Vivo Evaluation

To rigorously assess the efficacy of a carbamate promoiety, a series of well-designed in vivo experiments are essential. The following protocols provide a framework for such an evaluation, drawing upon established methodologies.

Protocol 1: Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile of the carbamate prodrug and the released parent drug following oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Dosing:

    • Administer the carbamate prodrug orally via gavage at a dose equivalent to a predetermined molar concentration of the parent drug.

    • A control group should receive an equimolar dose of the parent drug intravenously to determine its absolute bioavailability.

    • A second control group should receive the parent drug orally to compare bioavailability enhancement.

  • Blood Sampling:

    • Collect blood samples (approx. 0.2 mL) from the tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing) into heparinized tubes.

    • Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the intact prodrug and the parent drug in plasma.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and t1/2 for both the prodrug and the parent drug using non-compartmental analysis.

    • Calculate the oral bioavailability of the parent drug from the prodrug.

Dosing Oral Dosing (Prodrug/Parent Drug) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Params Pharmacokinetic Parameter Calculation Analysis->PK_Params

Caption: Workflow for in vivo pharmacokinetic evaluation.

Protocol 2: In Vivo Efficacy Study in a Disease Model

Objective: To evaluate the therapeutic efficacy of the carbamate prodrug in a relevant animal model of disease.

Methodology:

  • Disease Model: Select an appropriate and validated animal model that recapitulates key aspects of the human disease.

  • Treatment Groups:

    • Vehicle control group.

    • Parent drug group (administered at a therapeutically relevant dose and route).

    • Carbamate prodrug group (administered at an equimolar dose to the parent drug group).

  • Dosing Regimen: The dosing frequency and duration will depend on the specific disease model and the pharmacokinetic profile of the prodrug.

  • Efficacy Endpoints:

    • Measure relevant biomarkers and/or clinical signs of disease at predetermined time points.

    • Examples include tumor volume in oncology models, blood glucose levels in diabetes models, or behavioral assessments in neuroscience models.

  • Data Analysis:

    • Compare the efficacy endpoints between the treatment groups using appropriate statistical methods (e.g., ANOVA, t-test).

Conclusion: A Versatile Tool for Modern Drug Development

The use of N,N-disubstituted carbamate promoieties, such as diethylcarbamate, represents a robust and versatile strategy to enhance the in vivo performance of drug candidates. Their inherent stability, coupled with controlled enzymatic cleavage, can lead to improved oral bioavailability, sustained therapeutic exposure, and potentially reduced side effects. The successful clinical application of bambuterol serves as a compelling testament to the power of this approach.

By carefully considering the principles outlined in this guide and implementing rigorous in vivo evaluation protocols, researchers can effectively leverage the unique advantages of carbamate promoieties to advance the next generation of therapeutics.

References

  • Sorkin, E. M., & Heel, R. C. (1986). Bambuterol. A review of its pharmacological properties and therapeutic efficacy in asthma. Drugs, 31(5), 373-394. [Link]

  • Nyberg, L., et al. (1997). Pharmacokinetics of bambuterol in healthy subjects. British journal of clinical pharmacology, 44(5), 459–467. [Link]

  • Sankar, J., et al. (2025). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS central science. [Link]

  • Rautio, J., et al. (2018). Carbonate and Carbamate Prodrugs. In Prodrugs and Targeted Delivery (pp. 161-185). John Wiley & Sons, Ltd. [Link]

  • Svensson, L. A. (1991). Mechanism of action of bambuterol: a beta-agonist prodrug with sustained lung affinity. Agents and actions. Supplements, 34, 71–78. [Link]

  • Lee, J. H., et al. (2025). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. Journal of pharmaceutical sciences. [Link]

  • Rosenborg, J., et al. (1999). Pharmacokinetics of bambuterol in subjects homozygous for the atypical gene for plasma cholinesterase. British journal of clinical pharmacology, 47(3), 273–279. [Link]

  • Möllmann, H., et al. (1998). Pharmacokinetics of bambuterol during oral administration to asthmatic children. British journal of clinical pharmacology, 46(6), 549–555. [Link]

  • Sankar, J., et al. (2025). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. Figshare. [Link]

  • Varoni, E. M., et al. (2015). Amino Acid Carbamates As Prodrugs Of Resveratrol. Scientific reports, 5, 15216. [Link]

  • Ghosh, A., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]

  • van de Waterbeemd, H., et al. (1987). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of medicinal chemistry, 30(12), 2175–2181. [Link]

  • Varoni, E. M., et al. (2015). Amino Acid Carbamates As Prodrugs Of Resveratrol. PubMed, 26463125. [Link]

  • Blum, K. M., et al. (2022). Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. Bioconjugate chemistry, 33(4), 685–696. [Link]

  • Wenzler, T., et al. (2016). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. Journal of medicinal chemistry, 59(15), 7169–7185. [Link]

  • van der Mey, M., et al. (2022). Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl-Prodrugs. Chemistry (Weinheim an der Bergstrasse, Germany), 28(9), e202103910. [Link]

  • Aral, V. M., & Capan, G. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 16(5), 588–602. [Link]

Sources

Validating the Stability of Diethylcarbamate Linkers in Plasma: A Comparative Guide for ADC Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antibody-drug conjugates (ADCs), the linker is a critical determinant of both safety and efficacy. Its stability in systemic circulation is paramount to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic window. While significant research has focused on cleavable linkers designed for controlled release within the tumor microenvironment, there is a growing interest in linkers that offer high plasma stability. The diethylcarbamate linker presents a compelling option in this regard, yet its performance in the complex biological matrix of plasma is not as widely documented as that of more common linkers.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the stability of diethylcarbamate linkers in plasma. We will delve into the underlying chemical principles of carbamate stability, present a robust experimental protocol for in vitro plasma stability assessment, and offer a comparative analysis with alternative linker technologies. Our approach is grounded in scientific integrity, providing a self-validating system to generate reliable and actionable data for your ADC development program.

The Diethylcarbamate Linker: A Profile of Potential Stability

The diethylcarbamate linker is a type of N,N-disubstituted carbamate. From a chemical standpoint, these structures are generally more resistant to spontaneous hydrolysis at physiological pH compared to their N-monosubstituted counterparts.[1][2] This inherent chemical stability is a promising attribute for an ADC linker, as it suggests a lower propensity for non-specific drug release in the bloodstream.

However, the in vivo environment is far more complex than a simple buffered solution. Plasma contains a host of enzymes, including non-specific esterases, that can potentially catalyze the hydrolysis of carbamate bonds.[3] Therefore, empirical validation of a diethylcarbamate linker's stability in a biological matrix is not just recommended; it is essential. The primary concern is enzymatic cleavage, which could lead to the premature release of the cytotoxic payload. While N,N-disubstituted carbamates have shown stability in plasma in some small molecule prodrug studies, their behavior as part of a large ADC molecule warrants dedicated investigation.[2]

Comparative Landscape of ADC Linker Stability

To provide context for the validation of a diethylcarbamate linker, it is useful to compare its theoretical attributes to those of commonly used linkers.

Linker TypeSub-type / ExampleGeneral Plasma StabilityPrimary Cleavage Mechanism in PlasmaKey Considerations
Carbamate Diethylcarbamate Hypothesized to be highPrimarily enzymatic (esterases)Limited public data in ADC context; requires rigorous empirical validation.
Protease-CleavableValine-Citrulline (vc)Generally stable in human plasmaCathepsin B (intracellular); potential for off-target cleavage by neutrophil elastase and rodent carboxylesterases.[4]Species-specific differences in plasma stability are a critical consideration for preclinical studies.
Acid-CleavableHydrazoneModerate to LowpH-dependent hydrolysisCan exhibit instability at physiological blood pH (~7.4), leading to premature drug release.
DisulfideSPDBVariableReduction by glutathioneStability can be modulated by steric hindrance around the disulfide bond.
Non-CleavableThioether (e.g., SMCC)HighProteolytic degradation of the antibodyOffers high plasma stability but relies on antibody catabolism for payload release.

Experimental Validation: A Step-by-Step Protocol

The following protocol describes a robust in vitro plasma stability assay designed to quantify the release of a payload from a diethylcarbamate-linked ADC. This methodology is designed to be a self-validating system, incorporating controls and analytical techniques that ensure the integrity of the data.

Objective

To determine the rate of payload release from a diethylcarbamate-linked ADC when incubated in plasma from various species (e.g., human, mouse, rat, cynomolgus monkey) over a defined time course.

Materials
  • Diethylcarbamate-linked ADC test article

  • Control ADC with a well-characterized linker (e.g., non-cleavable thioether ADC)

  • Cryopreserved, anticoagulated plasma (e.g., K2-EDTA) from human, mouse, rat, and cynomolgus monkey

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS system with appropriate columns and standards for the payload

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_adc Prepare ADC Stock Solution incubate Incubate ADC in Plasma (37°C, various time points) prep_adc->incubate prep_plasma Thaw Plasma at 37°C prep_plasma->incubate sample Collect Aliquots at Time Points (0, 1, 4, 8, 24, 48, 72h) incubate->sample quench Quench Reaction with Acetonitrile + Internal Standard sample->quench ia_capture Immunoaffinity Capture of ADC (Optional, for DAR analysis) quench->ia_capture Alternative for DAR pellet_protein Protein Precipitation quench->pellet_protein lcms LC-MS/MS Analysis of Free Payload ia_capture->lcms Alternative for DAR centrifuge Centrifuge to Pellet Protein pellet_protein->centrifuge supernatant Collect Supernatant centrifuge->supernatant supernatant->lcms

Caption: Workflow for the in vitro plasma stability assay of a diethylcarbamate-linked ADC.

Detailed Procedure
  • Preparation of ADC and Plasma:

    • Prepare a stock solution of the diethylcarbamate-linked ADC in PBS at a known concentration.

    • Rapidly thaw plasma from the desired species in a 37°C water bath. Once thawed, keep the plasma on ice.

    • Rationale: Rapid thawing at 37°C followed by cooling minimizes protein denaturation and preserves enzymatic activity.

  • Incubation:

    • Spike the diethylcarbamate-linked ADC into the plasma to a final concentration of, for example, 100 µg/mL.

    • Also, prepare a control incubation of the ADC in PBS to assess for non-enzymatic degradation.

    • Incubate the samples in a shaking incubator at 37°C.

    • Rationale: 37°C mimics physiological temperature, ensuring relevant enzymatic activity.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding a 3-fold excess of cold acetonitrile containing a known concentration of an internal standard (a stable, isotopically labeled version of the payload is ideal).

    • Rationale: Immediate quenching with an organic solvent precipitates proteins and halts enzymatic reactions, preserving the state of the sample at that specific time point.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.

    • Rationale: This step separates the soluble free payload from the protein-bound ADC.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

    • The method should be sensitive enough to detect low levels of released drug.

    • Rationale: LC-MS/MS provides high sensitivity and specificity for the quantification of small molecule analytes in a complex matrix.

Data Interpretation and Comparative Analysis

The primary output of this assay is the concentration of free payload in the plasma at each time point. This data can be used to calculate the percentage of payload released over time. For a comprehensive understanding of the diethylcarbamate linker's stability, it is crucial to run a parallel experiment with a control ADC, such as one with a highly stable, non-cleavable thioether linker.

Hypothetical Cleavage Pathway of a Diethylcarbamate Linker

cleavage_pathway cluster_plasma Plasma Environment (37°C, pH 7.4) ADC Antibody-Linker(Diethylcarbamate)-Payload Released_Payload Free Payload ADC->Released_Payload Enzymatic Hydrolysis Cleaved_Linker Antibody-Linker(Cleaved) ADC->Cleaved_Linker Enzymatic Hydrolysis Enzymes Plasma Esterases Enzymes->ADC

Caption: Potential enzymatic cleavage pathway of a diethylcarbamate linker in plasma.

Conclusion: Building a Foundation of Trustworthy Data

The development of novel ADC linkers is essential for advancing the field of targeted cancer therapy. The diethylcarbamate linker holds promise as a stable and robust component of next-generation ADCs. However, its successful implementation hinges on rigorous and objective validation of its stability in a physiologically relevant environment.

By following the principles and protocols outlined in this guide, researchers can generate high-quality, trustworthy data on the plasma stability of diethylcarbamate-linked ADCs. This empirical approach, grounded in scientific integrity and comparative analysis, will enable informed decision-making and ultimately contribute to the development of safer and more effective antibody-drug conjugates.

References

  • Anami, Y., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Kalgutkar, A. S., et al. (1998). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of Pharmaceutical Sciences. [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri-Columbia.
  • Mueller, D. S., et al. (2011). Nonspecific esterase in human lymphocytes. Blut. [Link]

  • Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews. [Link]

  • Sun, X., et al. (2020). Trimethyl-Substituted Carbamate as a Versatile Self-Immolative Linker for Fluorescence Detection of Enzyme Reactions. Molecules. [Link]

  • Poudel, Y. B., et al. (2021). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Plasma Stability. ResearchGate. [Link]

  • Su, D., et al. (2021). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. ACS Medicinal Chemistry Letters. [Link]

Sources

The Chemist's Guide to Amine Protection: A Comparative Analysis of Carbamate-Based Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development, the judicious protection and deprotection of amine functionalities is a cornerstone of success. The inherent nucleophilicity and basicity of amines necessitate their temporary masking to prevent undesired side reactions and allow for the selective transformation of other functional groups. Among the vast arsenal of amine protecting groups, carbamates stand out for their versatility, reliability, and the diverse range of conditions under which they can be cleaved.[1][2][3]

This guide offers an in-depth comparative analysis of five of the most widely employed carbamate-based protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc). As a Senior Application Scientist, this guide is structured to provide not just a list of protocols, but a foundational understanding of the causality behind experimental choices, empowering you to make informed decisions in your synthetic endeavors.

The Principle of Orthogonality: A Strategic Imperative

The power of modern protecting group chemistry lies in the concept of orthogonality .[4][5] An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others within the same molecule, by employing distinct and non-interfering reaction conditions.[4][5] This strategy is indispensable for the synthesis of complex molecules with multiple reactive sites, such as modified peptides or intricate drug candidates. The carbamate protecting groups discussed herein form a powerful orthogonal set, with cleavage conditions ranging from acidic and basic to hydrogenolytic and fluoride-mediated.

A Head-to-Head Comparison of Carbamate Protecting Groups

The choice of a protecting group is dictated by the overall synthetic strategy, including the stability of other functional groups present in the molecule and the desired sequence of bond-forming and deprotection steps. The following sections delve into the specifics of each protecting group, while the table below provides a comprehensive overview of their relative stabilities under various deprotection conditions.

Protecting GroupAcidic Conditions (e.g., TFA)Basic Conditions (e.g., Piperidine)Catalytic Hydrogenolysis (H₂, Pd/C)Palladium(0) Catalysis (e.g., Pd(PPh₃)₄)Fluoride Ions (e.g., TBAF)
Boc Labile[6][7]Stable[6]Stable[6]StableStable
Cbz Stable (mild acid), Labile (strong acid, e.g., HBr/AcOH)[8]StableLabile[9][10]StableStable
Fmoc Stable[11]Labile[11][12]Quasi-orthogonal (can be cleaved)[11]StableStable
Alloc Stable[13]Stable[13]StableLabile[14][15]Stable
Teoc Stable[16][17]Stable[16][17]Stable[17]StableLabile[16][17]

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups, particularly in solid-phase peptide synthesis (SPPS).[6] Its popularity stems from its stability to a wide range of nucleophilic and basic conditions, and its facile removal under moderately acidic conditions.[6]

Introduction and Deprotection Mechanism

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the protected amine, tert-butanol, and carbon dioxide.

Deprotection is achieved with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to regenerate the free amine.

Diagram of Boc Protection and Deprotection Workflow

Boc_Workflow Amine R-NH₂ Boc_Protected R-NH-Boc Amine->Boc_Protected Boc₂O, Base (e.g., NEt₃, DMAP) Deprotected_Amine R-NH₃⁺ Boc_Protected->Deprotected_Amine Acid (e.g., TFA, HCl)

Caption: General workflow for the protection and deprotection of amines using the Boc group.

Experimental Protocols

Boc Protection of a Primary Amine [6]

  • Dissolution: Dissolve the amine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone (9.5:0.5).[6]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.2 equiv.). For anhydrous conditions, a base like triethylamine (NEt₃, 1.2 equiv.) can be added.[6]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Work-up: If the product precipitates, it can be collected by filtration. Otherwise, the reaction mixture is concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is dried and concentrated to yield the Boc-protected amine.[6]

  • Purification: If necessary, the product can be purified by column chromatography.[6]

Boc Deprotection using Trifluoroacetic Acid (TFA) [7]

  • Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA) to the solution (typically a 25-50% v/v solution of TFA in DCM).

  • Reaction: Stir the mixture at room temperature. The deprotection is usually rapid, often complete within 30 minutes to 2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is often obtained as a TFA salt.

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas, was the first widely used protecting group in peptide synthesis.[9] It is stable to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[9]

Introduction and Deprotection Mechanism

The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction proceeds via nucleophilic acyl substitution.

The most common method for Cbz deprotection is catalytic hydrogenolysis.[9][10] In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate), the benzyl C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide.

Diagram of Cbz Deprotection Mechanism

Cbz_Deprotection Cbz_Amine R-NH-Cbz Intermediate [Transition State on Pd Surface] Cbz_Amine->Intermediate H₂, Pd/C Products R-NH₂ + Toluene + CO₂ Intermediate->Products

Caption: Simplified mechanism of Cbz deprotection via catalytic hydrogenolysis.

Experimental Protocols

Cbz Protection of an Amino Acid [9]

  • Dissolution: Dissolve the amino acid (1.0 equiv.) in an aqueous solution of sodium bicarbonate (NaHCO₃, 2.0 equiv.).

  • Reagent Addition: Cool the solution to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.5 equiv.) dropwise while stirring vigorously.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer with dilute HCl to precipitate the Cbz-protected amino acid, which is then collected by filtration.

Cbz Deprotection by Catalytic Hydrogenolysis [8][9]

  • Setup: Dissolve the Cbz-protected compound in a suitable solvent like methanol (MeOH) or ethanol (EtOH) in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Secure a balloon filled with hydrogen gas (H₂) to the flask or use a hydrogenation apparatus. Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the deprotected amine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is central to modern solid-phase peptide synthesis due to its base-lability, which provides orthogonality to the acid-labile Boc and side-chain protecting groups.[11][18]

Introduction and Deprotection Mechanism

The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base.

Deprotection is achieved by treatment with a secondary amine, most commonly piperidine in DMF.[12] The mechanism is a base-catalyzed β-elimination. The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine and carbon dioxide. The excess piperidine then traps the dibenzofulvene.

Diagram of Fmoc Deprotection Workflow

Fmoc_Deprotection Fmoc_Amine R-NH-Fmoc Deprotected_Amine R-NH₂ Fmoc_Amine->Deprotected_Amine 20% Piperidine in DMF DBF_Adduct Dibenzofulvene-Piperidine Adduct

Caption: Deprotection of an Fmoc-protected amine using piperidine.

Experimental Protocols

Fmoc Protection of an Amine [11]

  • Dissolution: Dissolve the amine (1.0 equiv.) in a mixture of dioxane and water.

  • Reagent Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv.) followed by Fmoc-Cl (1.1 equiv.).

  • Reaction: Stir the mixture at room temperature for several hours.

  • Work-up: Extract the reaction mixture with an organic solvent. The organic layer is then washed, dried, and concentrated to give the Fmoc-protected amine.

Fmoc Deprotection using Piperidine [11]

  • Setup: Treat the Fmoc-protected substrate (often resin-bound in SPPS) with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).

  • Reaction: Agitate the mixture at room temperature. The deprotection is typically very fast, often complete within 5-30 minutes.

  • Work-up: For solid-phase synthesis, the resin is filtered and washed extensively with DMF to remove the deprotection solution and the dibenzofulvene-piperidine adduct. For solution-phase, the solvent is evaporated, and the residue is purified by chromatography.

Allyloxycarbonyl (Alloc) Group

The Alloc group offers a unique deprotection strategy that is orthogonal to acid- and base-labile protecting groups.[14] Its removal is achieved under mild, neutral conditions using a palladium(0) catalyst.[13][14]

Introduction and Deprotection Mechanism

The Alloc group is introduced by reacting an amine with allyl chloroformate (Alloc-Cl) in the presence of a base.

Deprotection is a palladium(0)-catalyzed process.[14] The Pd(0) catalyst undergoes oxidative addition to the allyl group, forming a π-allyl palladium(II) complex. This complex is then attacked by a nucleophilic scavenger (e.g., a silane or an amine), which transfers the allyl group and regenerates the Pd(0) catalyst. The resulting unstable carbamic acid decarboxylates to give the free amine.[14]

Diagram of Alloc Deprotection Catalytic Cycle

Alloc_Deprotection Pd0 Pd(0) Pi_Allyl_Complex [π-Allyl-Pd(II)]⁺ Pd0->Pi_Allyl_Complex + R-NH-Alloc - R-NH-COO⁻ Alloc_Amine R-NH-Alloc Pi_Allyl_Complex->Pd0 + Scavenger - Allyl-Scavenger Deprotected_Amine R-NH₂ Pi_Allyl_Complex->Deprotected_Amine Decarboxylation

Caption: Simplified catalytic cycle for the deprotection of the Alloc group.

Experimental Protocols

Alloc Protection of an Amine

  • Dissolution: Dissolve the amine (1.0 equiv.) in a suitable solvent like DCM.

  • Reagent Addition: Add a base such as pyridine or triethylamine, followed by the dropwise addition of allyl chloroformate (Alloc-Cl, 1.1 equiv.) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.

  • Work-up: Wash the reaction mixture with water and brine. The organic layer is then dried and concentrated.

Alloc Deprotection using Pd(PPh₃)₄ and a Scavenger [14][15]

  • Setup: Dissolve the Alloc-protected compound in an anhydrous, deoxygenated solvent such as DCM or THF under an inert atmosphere (e.g., Argon).

  • Reagent Addition: Add the palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%), followed by the allyl scavenger, such as phenylsilane (PhSiH₃, 7.0 equiv.) or dimethylamine-borane complex (40 equiv.).[14][15]

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography to remove the catalyst and the scavenged allyl group.

2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group

The Teoc group is a silicon-based carbamate that is stable to a wide range of conditions, including acidic, basic, and reductive environments.[16][17] Its deprotection is achieved with fluoride ions, providing an additional layer of orthogonality.[16][17]

Introduction and Deprotection Mechanism

The Teoc group is typically introduced using Teoc-OSu (N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide) or Teoc-Cl in the presence of a base.

Deprotection is initiated by the attack of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), on the silicon atom.[17][19] This induces a β-elimination reaction, releasing the free amine, ethylene, carbon dioxide, and a fluorosilane byproduct.[17]

Diagram of Teoc Deprotection Mechanism

Teoc_Deprotection Teoc_Amine R-NH-Teoc Intermediate [Fluoride Adduct] Teoc_Amine->Intermediate F⁻ (e.g., TBAF) Products R-NH₂ + Ethylene + CO₂ Intermediate->Products β-Elimination

Caption: Mechanism of Teoc deprotection initiated by a fluoride ion.

Experimental Protocols

Teoc Protection of an Amine [17]

  • Dissolution: Dissolve the amine (1.0 equiv.) in a suitable solvent like DCM.

  • Reagent Addition: Add a base such as triethylamine (1.5 equiv.) followed by Teoc-OSu (1.1 equiv.).

  • Reaction: Stir the mixture at room temperature for several hours.

  • Work-up: Wash the reaction mixture with water and brine. The organic layer is dried and concentrated.

Teoc Deprotection with Tetrabutylammonium Fluoride (TBAF) [16]

  • Setup: Dissolve the Teoc-protected compound in an anhydrous solvent such as tetrahydrofuran (THF).

  • Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.5 equiv., typically as a 1M solution in THF) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Conclusion: Selecting the Right Tool for the Job

The choice of a carbamate protecting group is a critical decision in the design of a synthetic route. The Boc group remains a workhorse for its robustness and simple acid-catalyzed removal. The Cbz group offers excellent stability and a mild, neutral deprotection method, making it ideal for substrates with acid or base sensitivities. The Fmoc group is the cornerstone of modern SPPS, enabling the synthesis of complex peptides through its base-lability. The Alloc and Teoc groups provide further layers of orthogonality, with their unique deprotection via palladium catalysis and fluoride ions, respectively, allowing for the synthesis of highly complex and sensitive molecules. By understanding the distinct properties, mechanisms, and experimental nuances of each of these protecting groups, researchers can navigate the challenges of multi-step synthesis with greater precision and efficiency.

References

  • Berthet, M., Martínez, J., & Parrot, I. (2018). MgI2‐chemoselective cleavage for removal of amino acid protecting groups: A fresh vision for peptide synthesis. Biopolymers, 109(11), e23188. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 14, 2026, from [Link]

  • De Cesare, N., & Iadonisi, A. (2020). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. Organic Letters, 22(15), 5861–5865. [Link]

  • Sommer, H., & Luning, U. (2006). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc. Helvetica Chimica Acta, 89(10), 2264-2281. [Link]

  • Unknown. (n.d.). 10_Protecting groups. [Link]

  • Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved January 14, 2026, from [Link]

  • El-Faham, A., & Al-Obeidi, F. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Amino Acids, 2011, 852673. [Link]

  • Chem-Station. (2019, February 5). Teoc Protecting Group. [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved January 14, 2026, from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 14, 2026, from [Link]

  • Reddy, K. S., & Kumar, A. (2015). N-Boc Protection of Amines with Di-tert-Butyldicarbonate in Water under Neutral Conditions in the Presence of β-Cyclodextrin. Letters in Organic Chemistry, 12(4), 284-288. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved January 14, 2026, from [Link]

  • Gowda, D. C., & Mahesh, B. (2002). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Synthetic Communications, 32(14), 2181-2185. [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Tube. (2022, February 9). Teoc Group Deprotection Mechanism [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

  • Katritzky, A. R., & Narindoshvili, T. (2007). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 9(23), 4741–4743. [Link]

  • Gómez-Martínez, M., & González-Muñiz, R. (2004). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Tetrahedron Letters, 45(38), 7161-7164. [Link]

  • Kihlberg, J. (2013). Dual protection of amino functions involving Boc. Pure and Applied Chemistry, 85(8), 1637-1653. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 299-311. [Link]

  • Sharma, S., & Kumar, P. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 17(23), e202200877. [Link]

  • Zarei, M., & Jarrahpour, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Green and Sustainable Chemistry, 2(2), 69-73. [Link]

  • Dangles, O., Guibé, F., Balavoine, G., Lavielle, S., & Marquet, A. (1987). N α -Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. The Journal of Organic Chemistry, 52(22), 4984-4993. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved January 14, 2026, from [Link]

  • Komiya, C., Aihara, K., Morishita, K., Ding, H., Inokuma, T., Shigenaga, A., & Otaka, A. (2016). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?. Molecules, 21(2), 221. [Link]

  • Roos, E. C., Bernabé, P., Hiemstra, H., Speckamp, W. N., Kaptein, B., & Boesten, W. H. J. (1995). Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and dipeptides. The Journal of Organic Chemistry, 60(6), 1733-1740. [Link]

  • ChemistryViews. (2022, May 15). New Carbamate Deprotection Complements Existing Methods. [Link]

  • Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Organic Chemistry Data. (n.d.). Cbz Deprotection (H2 + Pd/C). Retrieved January 14, 2026, from [Link]

  • Bi, Y., & O'Doherty, G. A. (2001). Deprotection of N-Alloc amines by Pd(0)/DABCO—an efficient method for in situ peptide coupling of labile amino acids. Tetrahedron Letters, 42(49), 8811-8814. [Link]

  • Johnsson, R. E., Bogojeski, J. J., & Damha, M. J. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Collection of Czechoslovak Chemical Communications, 79(3), 299-314. [Link]

  • Wang, Y., & Xian, M. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1745–1750. [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(19), 3736–3740. [Link]

  • Lin, S., & Li, B. (2021). Unleashing the Power of Bond Cleavage Chemistry in Living Systems. Accounts of Chemical Research, 54(17), 3466–3480. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by carbamate cleavage. Retrieved January 14, 2026, from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Beltran, A., & Lliberia, J. L. (2002). Key parameters for carbamate stability in dilute aqueous–organic solution. Analytica Chimica Acta, 453(1), 111-122. [Link]

  • Pop, E., & Diaconescu, B. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 25(34), 4306-4339. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

Sources

A Comparative Guide to In Vitro Hydrolysis Studies of Chloromethyl Diethylcarbamate Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of chloromethyl diethylcarbamate prodrugs, focusing on their in vitro hydrolysis. It is designed to equip researchers with the necessary knowledge to design, execute, and interpret robust hydrolysis studies, a critical step in the preclinical evaluation of this prodrug class.

The strategic conversion of a pharmacologically active agent into a prodrug is a cornerstone of modern drug development, aimed at overcoming pharmacokinetic and pharmacodynamic hurdles. Carbamate-based prodrugs, in particular, offer a versatile platform for masking polar functional groups, thereby enhancing properties like membrane permeability and oral bioavailability. The this compound moiety is a specific type of carbamate linker engineered for controlled, and often rapid, cleavage to release the parent drug. A thorough understanding of its hydrolytic stability is paramount for predicting in vivo behavior and optimizing therapeutic outcomes.

This guide will dissect the experimental methodologies for assessing in vitro hydrolysis, compare the stability of this compound linkers to other common carbamate alternatives, and provide detailed, field-tested protocols to ensure the generation of high-fidelity data.

The Hydrolytic Cleavage Mechanism: A Deliberate Instability

The hydrolytic lability of the this compound linkage is a key design feature, facilitating the release of the active drug. The cleavage process is not a simple one-step hydrolysis but rather a cascade reaction. The hydrolysis of these prodrugs can be initiated by chemical means (pH-dependent) or catalyzed by enzymes, particularly esterases.[1][2]

Upon hydrolysis, carbamate esters release the parent drug (an alcohol or phenol), and a carbamic acid intermediate.[3][4] This carbamic acid is inherently unstable and rapidly decomposes to yield carbon dioxide and the corresponding amine.[3][4] The rate of this cleavage is highly dependent on the chemical environment, particularly pH, and can be significantly influenced by the presence of biological catalysts like esterases.[1][5]

G Prodrug This compound Prodrug Intermediate Carbamic Acid Intermediate Prodrug->Intermediate Hydrolysis (Chemical or Enzymatic) Parent_Drug Parent Drug (API) Intermediate->Parent_Drug Byproducts Formaldehyde + Diethylamine + Carbon Dioxide Intermediate->Byproducts

Figure 1: Generalized hydrolytic pathway of a this compound prodrug.

Comparative Stability: The Carbamate Prodrug Landscape

The choice of carbamate linker dictates the rate of drug release. The stability of these linkers can vary significantly, influencing the pharmacokinetic profile of the parent drug. The following table provides a comparative overview of the stability of different carbamate prodrugs.

Carbamate Linker TypeGeneral Stability CharacteristicsFactors Influencing Hydrolysis Rate
This compound Generally designed for rapid hydrolysis.The electron-withdrawing nature of the chlorine atom increases the susceptibility of the carbonyl carbon to nucleophilic attack.
Alkyl Carbamates Stability generally increases with the size of the alkyl group (e.g., ethyl > methyl).[6]Steric hindrance around the carbonyl group can slow down hydrolysis.
Aryl Carbamates Stability is highly dependent on the electronic properties of the aryl group. Electron-withdrawing groups on the ring accelerate hydrolysis.[6][7]The pKa of the corresponding phenol can be a good predictor of stability.
(Acyloxy)alkyl Carbamates These are "pro-prodrugs" that undergo a two-step activation, often initiated by esterases.[2]The rate is dependent on both the esterase activity and the subsequent intramolecular cyclization.[2][8]

A Validated Protocol for In Vitro Hydrolysis Assessment

This section details a comprehensive, step-by-step protocol for conducting in vitro hydrolysis studies. This methodology is designed to be self-validating, incorporating essential controls and replicates for data integrity.

Materials and Reagents
  • This compound prodrug

  • Parent drug reference standard

  • HPLC-grade acetonitrile and methanol

  • Buffer solutions (e.g., phosphate-buffered saline at pH 7.4, and other pH values as needed)[9]

  • Human plasma or tissue homogenates (e.g., liver or intestinal microsomes)[10]

  • Esterase inhibitors (for mechanistic studies)

  • HPLC system with a suitable column (e.g., C18) and detector (UV or MS)

  • Thermostated incubator or water bath

  • Calibrated pH meter

  • Standard laboratory glassware and consumables

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffer Solutions and Biological Matrices D Incubate Prodrug in Matrix at 37°C A->D B Prepare Prodrug Stock Solution B->D C Generate HPLC Calibration Curves H Quantify Prodrug and Parent Drug C->H E Collect Aliquots at Timed Intervals D->E F Quench Reaction (e.g., with cold acetonitrile) E->F G Analyze Samples by HPLC F->G G->H I Plot Concentration vs. Time and Determine Kinetic Parameters H->I

Figure 2: A typical workflow for conducting in vitro hydrolysis studies of prodrugs.

Detailed Procedure
  • Solution Preparation :

    • Prepare a stock solution of the this compound prodrug (e.g., 10 mM in acetonitrile).

    • Prepare a series of calibration standards for both the prodrug and the parent drug in the HPLC mobile phase.

    • Prepare the desired hydrolysis media (e.g., phosphate buffer at pH 7.4, simulated gastric fluid, simulated intestinal fluid, human plasma).

  • Incubation :

    • Pre-incubate the hydrolysis medium at 37°C.

    • Initiate the reaction by spiking the prodrug stock solution into the pre-warmed medium to a final concentration (e.g., 10 µM). The final concentration of the organic solvent should be minimal (typically <1%) to avoid impacting enzymatic activity.[11]

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching :

    • Immediately quench the reaction in the collected aliquot by adding a cold organic solvent, such as acetonitrile, typically in a 1:1 or 2:1 ratio.[12] This will precipitate proteins and stop enzymatic activity.

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • HPLC Analysis :

    • Transfer the supernatant to HPLC vials for analysis.

    • Analyze the samples using a validated HPLC method to separate and quantify the remaining prodrug and the newly formed parent drug.[13]

  • Data Analysis :

    • Construct calibration curves for both the prodrug and the parent drug.

    • Determine the concentrations of the prodrug and parent drug in each sample at each time point.

    • Plot the natural logarithm of the prodrug concentration versus time. The rate of hydrolysis (k) can be determined from the slope of the linear portion of this plot, assuming first-order kinetics.

    • Calculate the half-life (t½) of the prodrug using the equation: t½ = 0.693 / k.

Ensuring Scientific Integrity and Trustworthiness

To ensure the reliability and validity of the hydrolysis data, the following principles should be strictly adhered to:

  • Mass Balance: The molar concentration of the disappearing prodrug should correlate with the molar concentration of the appearing parent drug. This confirms that the intended hydrolysis is the primary degradation pathway.

  • Replicates: All experiments should be performed in at least triplicate to assess the variability of the data and to calculate standard deviations.

  • Controls:

    • Negative Control: Incubate the prodrug in a buffer without any biological matrix to determine the rate of chemical hydrolysis.

    • Matrix Control: Analyze the biological matrix without the prodrug to check for any interfering peaks in the HPLC chromatogram.

    • Inhibitor Control: In studies with biological matrices, the use of general esterase inhibitors can help to elucidate the contribution of enzymatic hydrolysis versus chemical hydrolysis.

Concluding Remarks

The in vitro hydrolysis profile of a this compound prodrug is a critical determinant of its therapeutic potential. The methodologies and comparative data presented in this guide provide a robust framework for the systematic evaluation of these compounds. By understanding the nuances of their stability and the factors that govern their conversion to the active drug, researchers can more effectively design and select prodrug candidates with optimized pharmacokinetic and pharmacodynamic properties. The careful and rigorous execution of these in vitro studies is an indispensable component of the journey from a promising molecule to a successful therapeutic agent.

References

  • Z. Wang, et al. (2020). Stability, Reduction, and Cytotoxicity of Platinum(IV) Anticancer Prodrugs Bearing Carbamate Axial Ligands: Comparison with Their Carboxylate Analogues. Inorganic Chemistry, 59(16), 11676-11687. [Link]

  • Z. Wang, et al. (2020). Stability, Reduction, and Cytotoxicity of Platinum(IV) Anticancer Prodrugs Bearing Carbamate Axial Ligands: Comparison with Their Carboxylate Analogues. PubMed, 17;59(16):11676-11687. [Link]

  • A. K. Tiwari, et al. (2018). Carbonate and Carbamate Prodrugs. In Prodrugs: From Design to Market. [Link]

  • Z. Wang, et al. (2020). Stability, Reduction, and Cytotoxicity of Platinum(IV) Anticancer Prodrugs Bearing Carbamate Axial Ligands: Comparison with Their Carboxylate Analogues. Request PDF on ResearchGate. [Link]

  • G. T. C. G. et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(1), 1-104. [Link]

  • S. K. Singh (2018). How to do in vitro enzymatic hydrolysis study of lipophilic prodrugs? ResearchGate. [Link]

  • S. R. K. et al. (2014). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH. [Link]

  • A. V. et al. (1993). Phosphoryloxymethyl carbamates and carbonates--novel water-soluble prodrugs for amines and hindered alcohols. Journal of Pharmaceutical Sciences, 82(8), 775-782. [Link]

  • T. I. et al. (2016). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 12(4), 306-326. [Link]

  • G. B. et al. (2024). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. PMC - PubMed Central. [Link]

  • F. V. et al. (2011). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Xenobiotica, 41(7), 550-565. [Link]

  • G. T. C. G. et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

  • M. J. et al. (2023). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. International Journal of Molecular Sciences, 24(13), 10837. [Link]

  • J. H. et al. (2025). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. Journal of the American Pharmacists Association, S1544-3191(25)00003-7. [Link]

  • Pion Inc (2025). Subcutaneous prodrug formulations in vitro. Pion Inc. [Link]

  • M. H. et al. (2022). Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl-Prodrugs. Chemistry, 28(9), e202103910. [Link]

  • L. L. et al. (2007). Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase. Journal of Biological Chemistry, 282(47), 34428-34436. [Link]

  • A. J. et al. (1989). (Acyloxy)alkyl carbamate prodrugs of norfloxacin. Journal of Medicinal Chemistry, 32(10), 2503-2509. [Link]

  • M. H. et al. (2022). Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl‐Prodrugs. PMC - PubMed Central. [Link]

  • H. K. V. et al. (2009). Human skin permeation of 3-O-alkyl carbamate prodrugs of naltrexone. Journal of Pharmaceutical Sciences, 98(8), 2611-2625. [Link]

  • J. M. et al. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules, 28(12), 4785. [Link]

  • S. G. et al. (2006). Cyclization-activated Prodrugs. Current Topics in Medicinal Chemistry, 6(16), 1735-1750. [Link]

  • A. A. et al. (2024). The Activity of FDA-Approved Prodrug Isavuconazonium Sulfate and Its Major Metabolite Isavuconazole Against Naegleria fowleri. Pharmaceutics, 16(2), 241. [Link]

Sources

A Comparative Guide to Assessing the Bystander Effect of ADCs with a Diethylcarbamate Linker

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker technology connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of both efficacy and safety.[1][2] A potent bystander effect, where the released payload kills not only the target antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells, is a highly desirable attribute for treating heterogeneous tumors.[3][][5] This guide provides an in-depth technical comparison of assessing the bystander effect of ADCs featuring a novel diethylcarbamate linker, contextualized against established linker technologies.

As direct experimental data on diethylcarbamate linkers in the public domain is limited, this guide will build upon established principles of carbamate and self-immolative linker chemistry to provide a robust framework for evaluation. We will explore the putative mechanism of action, outline rigorous experimental protocols for assessment, and compare its potential performance with widely-used alternatives.

The Central Role of the Linker in the Bystander Effect

The capacity of an ADC to induce a bystander effect is fundamentally governed by the linker's design and the physicochemical properties of the released payload.[3] For bystander killing to occur, a sequence of events must unfold efficiently:

  • ADC Internalization: The ADC binds to the target antigen on an Ag+ cell and is internalized, typically into endosomes and then lysosomes.

  • Linker Cleavage: Inside the cell, the linker is cleaved by specific triggers, such as the low pH of lysosomes or the presence of specific enzymes like cathepsins.[6]

  • Payload Release & Egress: The cytotoxic payload is released from the antibody. Crucially, for a bystander effect, the released payload must be able to traverse the lysosomal and plasma membranes to exit the Ag+ cell.[]

  • Neighboring Cell Penetration & Killing: The payload diffuses into the tumor microenvironment and enters neighboring Ag- cells, where it exerts its cytotoxic activity.

This cascade highlights the importance of releasing a payload that is cell-permeable—typically a neutral, uncharged molecule with a degree of lipophilicity.[][7] Non-cleavable linkers, which release the payload with a charged amino acid residue attached, generally exhibit a negligible bystander effect as the charged catabolite is unable to efficiently cross cell membranes.[5]

Unpacking Carbamate Linker Chemistry: The Diethylcarbamate Context

Carbamate linkages are integral to modern ADC design, often as a component of a self-immolative spacer system like the widely-used para-aminobenzyl carbamate (PABC).[8][9][10] In such systems, the carbamate itself is not the primary site of enzymatic attack. Instead, an adjacent trigger, such as a dipeptide, is cleaved first. This initial cleavage initiates an electronic cascade, leading to the spontaneous breakdown (self-immolation) of the spacer and the release of the unmodified payload.

For this guide, we will hypothesize that the diethylcarbamate linker is part of such a self-immolative system, connected to a trigger like the cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide.

Proposed Mechanism of Payload Release

The proposed mechanism involves a two-step release process, ensuring stability in circulation and triggered release inside the target cell.

G cluster_0 ADC in Circulation (Stable) cluster_1 Inside Lysosome (pH 4.5-5.0) cluster_2 Payload Release & Bystander Effect ADC Antibody-Cys-Val-Cit-PABC-(Diethylcarbamate)-Payload Internalized_ADC Internalized ADC ADC->Internalized_ADC Internalization Cleavage Val-Cit Cleavage Internalized_ADC->Cleavage Cathepsin B Intermediate PABC-(Diethylcarbamate)-Payload (Unstable) Cleavage->Intermediate Elimination 1,6-Elimination & Decarbamylation Intermediate->Elimination Payload Free, Unmodified Payload (Cell Permeable) Elimination->Payload Bystander Diffusion to Antigen-Negative Cell Payload->Bystander

Caption: Proposed two-step release mechanism for a diethylcarbamate-linked payload.

This mechanism predicts the release of the payload in its original, unmodified form. The critical determinant for the bystander effect will therefore be the intrinsic membrane permeability of the payload itself. The diethylcarbamate moiety would be released as diethylamine and CO2, which are small, non-toxic byproducts.

Comparative Framework: Diethylcarbamate vs. Other Linkers

To properly assess the potential of an ADC with a diethylcarbamate linker, it is essential to compare its expected properties against established linker technologies.

Linker TypeCleavage MechanismReleased PayloadExpected Bystander EffectKey Considerations
Val-Cit-PABC-(Diethylcarbamate) Enzymatic (Cathepsin B) followed by self-immolation Unmodified, neutral payload High (Payload-dependent) Relies on sufficient cathepsin B levels in target cells. Stability in plasma is crucial.
Val-Cit-PABC-MMAEEnzymatic (Cathepsin B) followed by self-immolationUnmodified MMAE (neutral, permeable)HighThe "gold standard" for cleavable linkers with a strong bystander effect.[5][7]
SMCC (Non-cleavable)Proteolytic degradation of the antibodyPayload-Lysine-SMCC adduct (charged)Negligible to LowHigh plasma stability, but efficacy is limited to antigen-positive cells.[5]
Hydrazone (pH-sensitive)Acid-catalyzed hydrolysis in endosomes/lysosomesUnmodified payloadModerate to HighCan be less stable in circulation compared to enzymatic linkers, potentially leading to premature release.[11]

Experimental Protocols for Assessing the Bystander Effect

A multi-faceted approach using in vitro assays is required for a robust assessment of the bystander effect. The following detailed protocols provide a self-validating system to compare an ADC with a diethylcarbamate linker (Test ADC) against positive (e.g., Val-Cit-PABC-MMAE ADC) and negative (e.g., SMCC-DM1 ADC) controls.

In Vitro Co-Culture Cytotoxicity Assay

This assay directly measures the killing of antigen-negative (Ag-) cells when they are cultured together with antigen-positive (Ag+) cells in the presence of the ADC.

G cluster_workflow Co-Culture Assay Workflow P1 Step 1: Cell Preparation - Ag+ Cells (e.g., SKBR3) - Ag- Cells expressing GFP (e.g., MCF7-GFP) P2 Step 2: Co-Culture Seeding Seed Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. P1->P2 P3 Step 3: ADC Treatment Add serial dilutions of Test ADC and Control ADCs. Include untreated controls. P2->P3 P4 Step 4: Incubation Incubate for 72-120 hours. P3->P4 P5 Step 5: Analysis Quantify the viability of the Ag- (GFP-positive) cell population via flow cytometry or high-content imaging. P4->P5

Caption: Workflow for the in vitro co-culture bystander assay.

Detailed Methodology:

  • Cell Preparation:

    • Select an Ag+ cell line with high target expression (e.g., HER2-positive SKBR3) and an Ag- cell line with no target expression (e.g., HER2-negative MCF7).

    • To distinguish the two populations, the Ag- cell line should stably express a fluorescent protein, such as Green Fluorescent Protein (GFP).

  • Co-Culture Seeding:

    • On Day 1, seed the Ag+ and Ag- cells together in a 96-well plate. Typical total cell density is 5,000-10,000 cells/well.

    • Include wells with Ag- cells only to measure direct ADC cytotoxicity.

    • Set up different ratios of Ag+ to Ag- cells (e.g., 90:10, 75:25, 50:50) to assess the dependency of the bystander effect on the number of Ag+ cells.

  • ADC Treatment:

    • On Day 2, treat the cells with a range of concentrations of the Test ADC and control ADCs.

  • Incubation:

    • Incubate the plates for a period sufficient to observe cytotoxicity, typically 3 to 5 days.

  • Analysis:

    • At the end of the incubation, harvest the cells.

    • Use flow cytometry to quantify the viable GFP-positive (Ag-) cells. A viability dye (e.g., Propidium Iodide or DAPI) should be used to exclude dead cells from the analysis.

    • Alternatively, use high-content imaging to count the number of viable GFP-positive cells directly in the plate.

    • Self-Validation: A true bystander effect is confirmed if there is a statistically significant decrease in the viability of Ag- cells in the co-culture groups compared to the Ag- monoculture group at ADC concentrations that are not directly toxic to the Ag- cells.

Conditioned Medium Transfer Assay

This assay determines if a cell-permeable cytotoxic agent is released from the Ag+ cells into the surrounding medium.

Detailed Methodology:

  • Prepare Conditioned Medium:

    • Seed Ag+ cells in a culture flask or plate.

    • Treat the cells with a high concentration of the Test ADC and control ADCs (typically 5-10x the IC50 value for the Ag+ cells) for 48-72 hours.

    • Collect the culture supernatant (conditioned medium) and clarify it by centrifugation or filtration to remove cells and debris.

  • Treat Target Cells:

    • Seed Ag- cells in a 96-well plate.

    • After the cells have attached, replace the normal culture medium with the conditioned medium collected in step 1.

  • Incubation and Analysis:

    • Incubate the Ag- cells for 48-72 hours.

    • Assess cell viability using a standard method like an MTT or CellTiter-Glo® assay.

    • Self-Validation: A bystander effect is indicated if the conditioned medium from ADC-treated Ag+ cells causes significantly more cytotoxicity to the Ag- cells than conditioned medium from untreated Ag+ cells or medium containing the same concentration of ADC that has not been exposed to Ag+ cells.

Conclusion and Future Directions

The assessment of the bystander effect is a cornerstone of preclinical ADC characterization. While direct data for diethylcarbamate-linked ADCs is not yet widely available, the principles of carbamate chemistry within self-immolative systems provide a strong theoretical basis for their evaluation. The proposed mechanism suggests that if integrated into a well-designed cleavable system, a diethylcarbamate linker could facilitate the release of an unmodified, cell-permeable payload, leading to a potent bystander effect.

The rigorous, self-validating experimental protocols detailed in this guide—the co-culture and conditioned medium transfer assays—provide a definitive framework for testing this hypothesis. By comparing a novel diethylcarbamate-linked ADC against both positive and negative controls, researchers can unambiguously determine its capacity for bystander killing and make informed decisions for further development. This approach not only validates the specific linker but also contributes to the broader understanding of structure-activity relationships in ADC design, ultimately paving the way for more effective cancer therapeutics.

References

  • Lhospice, F., et al. (2015). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules. Available at: [Link]

  • Bull, F. G., et al. (2017). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Phillips, A. C., et al. (2024). Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models. Molecular Cancer Therapeutics. Available at: [Link]

  • Li, X., et al. (2025). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition. Available at: [Link]

  • Lu, J., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Available at: [Link]

  • SigutLabs. (2025). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. SigutLabs Blog. Available at: [Link]

  • Barreiro, E., et al. (2021). The Chemistry Behind ADCs. Pharmaceuticals. Available at: [Link]

  • Li, X., et al. (2024). α-Ammonium Carbamates Undergo Efficient Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. ChemRxiv. Available at: [Link]

  • Yao, Q., et al. (2021). Unleashing the Power of Bond Cleavage Chemistry in Living Systems. Accounts of Chemical Research. Available at: [Link]

  • Yao, Q., et al. (2021). Unleashing the Power of Bond Cleavage Chemistry in Living Systems. ACS Publications. Available at: [Link]

  • Li, X., et al. (2024). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition. Available at: [Link]

  • Liu, Y., et al. (2025). Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity. Critical Reviews in Oncology/Hematology. Available at: [Link]

  • Singh, P., et al. (2020). Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. The AAPS Journal. Available at: [Link]

  • Jiang, X., et al. (2022). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals. Available at: [Link]

  • NJ Bio, Inc. (2025). Recent Advances in ADCs. NJ Bio Scientific Resources. Available at: [Link]

Sources

A Comparative Guide to Alcohol Protection: Chloromethyl Diethylcarbamate versus the BOC Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. For the protection of alcohols, a diverse array of strategies has been developed, each with its own set of advantages and limitations. This guide provides an in-depth technical comparison of two carbamate-based protecting groups for alcohols: the emerging Chloromethyl Diethylcarbamate (DECMC) and the well-established tert-butyloxycarbonyl (BOC) group.

Introduction: The Critical Role of Alcohol Protection

Alcohols are versatile functional groups that can act as nucleophiles, acids, or be oxidized to carbonyl compounds. This reactivity, while synthetically useful, often necessitates temporary protection to prevent unwanted side reactions during transformations elsewhere in a molecule. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups, and it must be stable to the reaction conditions it is meant to withstand.

Carbamates have emerged as a robust class of protecting groups for alcohols, offering a balance of stability and controlled cleavage. This guide will dissect the chemistries of the diethylcarbamoyl group, installed via DECMC, and the tert-butyloxycarbonyl (BOC) group, highlighting their respective strengths and weaknesses to inform strategic decisions in complex synthetic endeavors.

The Tert-Butyloxycarbonyl (BOC) Group: The Acid-Labile Workhorse

The tert-butyloxycarbonyl (BOC) group is a widely employed protecting group for both amines and, to a lesser extent, alcohols. Its popularity stems from its general stability towards a broad range of nucleophilic and basic conditions, coupled with its facile removal under acidic conditions.[1][2][3]

Protection of Alcohols with BOC Anhydride

The most common method for the introduction of the BOC group onto an alcohol is through the reaction with di-tert-butyl dicarbonate ((Boc)₂O). For less reactive alcohols, the reaction is often catalyzed by a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP).

Mechanism of BOC Protection:

The protection proceeds via a nucleophilic acyl substitution mechanism. The alcohol attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate releases the protected alcohol, tert-butanol, and carbon dioxide.

BOC Protection Mechanism cluster_0 BOC Protection of an Alcohol ROH R-OH Intermediate [Tetrahedral Intermediate] ROH->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate DMAP DMAP (catalyst) DMAP->Boc2O Activates ROBoc R-O-Boc Intermediate->ROBoc Collapse tBuOH t-BuOH Intermediate->tBuOH CO2 CO₂ Intermediate->CO2

Caption: Mechanism of BOC protection of an alcohol.

Deprotection of BOC-Protected Alcohols

The BOC group is characteristically acid-labile.[4] Deprotection is typically achieved by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent.[5]

Mechanism of BOC Deprotection:

The deprotection mechanism is initiated by protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, which then typically eliminates a proton to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to regenerate the free alcohol and release carbon dioxide.[6]

BOC Deprotection Mechanism cluster_1 BOC Deprotection of an Alcohol ROBoc R-O-Boc Protonated [Protonated Intermediate] ROBoc->Protonated Protonation H+ H⁺ H+->Protonated ROH R-OH Protonated->ROH Cleavage & Decarboxylation tBu_cation t-Butyl Cation Protonated->tBu_cation CO2 CO₂ Protonated->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene -H⁺

Caption: Mechanism of acid-catalyzed BOC deprotection.

This compound (DECMC): A Reagent for Diethylcarbamoyl Protection

This compound (DECMC) is a reagent used to introduce the N,N-diethylcarbamoyl group as a protective moiety for nucleophilic functional groups, including alcohols. While not as ubiquitously employed as the BOC group, the diethylcarbamoyl group offers a distinct set of properties that can be advantageous in specific synthetic contexts.

Protection of Alcohols with DECMC

The protection of alcohols with DECMC proceeds via a straightforward nucleophilic substitution (SN2) reaction. The alcohol, typically activated by a non-nucleophilic base to form the corresponding alkoxide, attacks the electrophilic chloromethyl carbon of DECMC, displacing the chloride ion.

Mechanism of DECMC Protection:

DECMC Protection Mechanism cluster_2 DECMC Protection of an Alcohol RO- R-O⁻ TransitionState [Sₙ2 Transition State] RO-->TransitionState Nucleophilic Attack DECMC Cl-CH₂-O-CONEt₂ DECMC->TransitionState RO_DEOC R-O-CH₂-O-CONEt₂ TransitionState->RO_DEOC Bond Formation Cl- Cl⁻ TransitionState->Cl- Chloride Departure

Sources

Navigating the Metabolic Maze: A Comparative Guide to Evaluating the Bioconversion of Diethylcarbamate Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the prodrug approach remains a cornerstone strategy to overcome a multitude of pharmacokinetic and pharmacodynamic hurdles. Among these, diethylcarbamate-based prodrugs have emerged as a versatile tool to enhance the therapeutic potential of parent molecules by improving solubility, permeability, and metabolic stability. However, the successful design and development of these prodrugs are critically dependent on a thorough understanding of their bioconversion—the enzymatic and chemical transformation that releases the active therapeutic agent in vivo.

This guide provides a comprehensive comparison of the methodologies used to evaluate the bioconversion of diethylcarbamate prodrugs. We will delve into the key metabolic pathways, compare and contrast the most relevant in vitro and in vivo models, and detail the analytical techniques essential for robust quantification. This document is intended to serve as a practical resource for researchers, offering both the theoretical underpinnings and actionable protocols to navigate the complexities of diethylcarbamate prodrug metabolism.

The Metabolic Fate of Diethylcarbamate Prodrugs: A Tale of Two Pathways

The bioconversion of diethylcarbamate prodrugs is primarily governed by two major enzymatic systems: carboxylesterases (CES) and cytochrome P450 (CYP450) enzymes . The predominance of one pathway over the other is dictated by the specific chemical structure of the prodrug and the tissue-specific expression of these enzymes.

Carboxylesterase-Mediated Hydrolysis: The Primary Activation Route

Carboxylesterases are a superfamily of serine hydrolases that play a crucial role in the hydrolysis of a wide array of ester-, amide-, and carbamate-containing compounds, including many prodrugs.[1] In humans, two major carboxylesterases, hCE1 and hCE2, are of particular importance in drug metabolism.[1]

  • hCE1: Predominantly found in the liver, hCE1 is a key player in the metabolism of many drugs.[2] It generally prefers substrates with a large acyl group and a small alcohol moiety.[3]

  • hCE2: Highly expressed in the small intestine, with lower levels in the liver and other tissues, hCE2 is crucial for the first-pass metabolism of orally administered prodrugs.[1][2] It typically hydrolyzes substrates with a small acyl group and a large alcohol group.[3]

The hydrolysis of a diethylcarbamate prodrug by CES enzymes results in the formation of the parent drug, diethylcarbamic acid (which is unstable and spontaneously decomposes to diethylamine and carbon dioxide), as illustrated below.

Prodrug Diethylcarbamate Prodrug (R-O-C(O)N(Et)2) Parent_Drug Parent Drug (R-OH) Prodrug->Parent_Drug Intermediates Diethylcarbamic Acid + CO2 + Diethylamine

Caption: Carboxylesterase-mediated hydrolysis of a diethylcarbamate prodrug.

The tissue-specific expression of CES1 and CES2 offers an opportunity for targeted drug delivery. For instance, a prodrug designed to be a substrate for intestinal hCE2 could be selectively activated in the gut, minimizing systemic exposure and potential side effects.[2]

Cytochrome P450-Mediated Oxidation: An Alternative Biotransformation Pathway

While hydrolysis is often the primary route of activation, N,N-disubstituted carbamates can also undergo oxidative metabolism catalyzed by cytochrome P450 enzymes, which are predominantly located in the liver.[4][5] This pathway typically involves the oxidation of one of the ethyl groups attached to the nitrogen atom.

The initial step is a CYP450-catalyzed hydroxylation of the α-carbon of an ethyl group, forming an unstable N-(1-hydroxyethyl) intermediate.[4] This intermediate can then spontaneously decompose to yield the corresponding N-deethylated carbamate and acetaldehyde.[6] Further metabolism of the N-deethylated carbamate can then occur.

Prodrug Diethylcarbamate Prodrug Intermediate N-(1-hydroxyethyl) Intermediate Prodrug->Intermediate CYP450 Oxidation Metabolite N-deethylated Carbamate + Acetaldehyde Intermediate->Metabolite Spontaneous Decomposition

Caption: Cytochrome P450-mediated oxidation of a diethylcarbamate prodrug.

Understanding the contribution of CYP450-mediated metabolism is crucial, as it can lead to the formation of different metabolites compared to the hydrolysis pathway, potentially impacting the overall efficacy and safety profile of the prodrug.

A Comparative Analysis of In Vitro Models for Bioconversion Studies

A variety of in vitro models are available to assess the metabolic stability and bioconversion of diethylcarbamate prodrugs. The choice of model depends on the specific research question, the stage of drug development, and the desired level of complexity.

Model Primary Enzymes Present Advantages Disadvantages Best For
Liver Microsomes CYP450s, some esterases (species-dependent)Cost-effective, high-throughput, good for studying CYP450-mediated metabolism.[7]Lacks cytosolic enzymes and cofactors, may not fully represent CES activity.Initial screening of CYP450-mediated metabolism.
Intestinal Microsomes CYP450s, high levels of CES2Ideal for studying first-pass metabolism in the gut.[8]Lacks cytosolic enzymes.Evaluating intestinal stability and CES2-mediated hydrolysis.
Liver S9 Fraction CYP450s, CES, cytosolic enzymesMore complete metabolic system than microsomes.Requires addition of cofactors (e.g., NADPH, UDPGA).Investigating both Phase I and Phase II metabolism.
Plasma/Serum Cholinesterases, other esterasesSimple matrix, good for assessing stability in circulation.[4][6]Lacks major drug-metabolizing enzymes found in the liver and intestine.Determining stability in blood and the role of plasma esterases.
Primary Hepatocytes Full complement of hepatic enzymes and cofactorsGold standard for in vitro metabolism studies, provides a more holistic view.[7]Higher cost, limited availability, more complex to maintain.Comprehensive metabolic profiling and prediction of in vivo clearance.
Recombinant Enzymes Specific CES or CYP450 isozymesAllows for the precise identification of enzymes responsible for metabolism.[8]Does not account for the interplay between different enzymes.Pinpointing the specific enzyme(s) involved in bioconversion.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Metabolic Stability in Human Liver Microsomes

This protocol outlines a typical procedure to assess the stability of a diethylcarbamate prodrug in the presence of human liver microsomes, primarily focusing on CYP450-mediated metabolism.

Materials:

  • Diethylcarbamate prodrug stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture: In a 96-well plate, combine the phosphate buffer, HLM (final concentration e.g., 0.5 mg/mL), and the diethylcarbamate prodrug (final concentration e.g., 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add the NADPH regenerating system to start the enzymatic reaction. For a negative control, add buffer instead of the NADPH system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of cold ACN with the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the prodrug and the appearance of metabolites using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of remaining prodrug versus time to determine the half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Hydrolytic Stability in Human Intestinal Microsomes

This protocol is designed to evaluate the contribution of intestinal carboxylesterases (primarily CES2) to the hydrolysis of the diethylcarbamate prodrug.

Materials:

  • Diethylcarbamate prodrug stock solution

  • Human Intestinal Microsomes (HIM), pooled

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture: In a 96-well plate, combine the phosphate buffer and HIM (final concentration e.g., 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add the diethylcarbamate prodrug (final concentration e.g., 1 µM) to start the reaction.

  • Time-Point Sampling: At designated time points, quench the reaction with cold ACN containing the IS.

  • Sample Processing and Analysis: Follow steps 5-7 from Protocol 1 to determine the rate of hydrolysis.

Analytical Methodologies: A Comparative Overview

Accurate quantification of the prodrug and its metabolites is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[9][10]

Technique Principle Advantages Disadvantages
LC-MS/MS Separation by liquid chromatography followed by mass analysis of the parent and fragment ions.High sensitivity, high selectivity, can quantify multiple analytes simultaneously.[10]Higher equipment cost, requires expertise in method development.
GC-MS Separation by gas chromatography followed by mass analysis.Excellent for volatile and thermally stable compounds.[11][12]May require derivatization for non-volatile compounds, not suitable for thermally labile molecules.
HPLC-UV Separation by high-performance liquid chromatography with detection by UV absorbance.Lower cost, robust and widely available.Lower sensitivity and selectivity compared to MS, may suffer from matrix interference.

In Vivo Evaluation: Bridging the Gap to Clinical Relevance

While in vitro models provide valuable initial data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a diethylcarbamate prodrug.[13][14] These studies allow for the assessment of absorption, distribution, metabolism, and excretion (ADME) of both the prodrug and the released parent drug in a complex biological system.

Commonly used animal models include mice, rats, and dogs.[13][15][16] Pharmacokinetic parameters such as bioavailability, maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are determined for both the prodrug and the active parent drug.[13] This data is critical for establishing a correlation between the in vitro bioconversion rates and the in vivo performance of the prodrug, ultimately guiding the selection of the most promising candidates for further development.

Conclusion: A Strategic Approach to Prodrug Evaluation

The successful development of diethylcarbamate prodrugs hinges on a systematic and comprehensive evaluation of their bioconversion. By employing a strategic combination of in vitro and in vivo models, researchers can gain a deep understanding of the metabolic pathways involved, identify the key enzymes responsible for activation, and accurately predict the pharmacokinetic behavior of the prodrug. This guide provides a framework for designing and executing these critical studies, ultimately facilitating the rational design of safer and more effective therapeutic agents. The careful selection of experimental models and analytical techniques, grounded in a solid understanding of the underlying biochemical principles, will pave the way for the next generation of innovative prodrug therapies.

References

  • Glycerolipidic prodrug is an interesting concept to enhance lymphatic absorption of polar drugs intended to oral delivery such as didanosine (ddI). In order to improve ddI bioavailability, two didanosine glycerolipidic prodrugs, the phosphorylated (ProddIP) and the non-phosphorylated derivatives (ProddINP) were synthesized to follow triglyceride metabolism... (Source: PubMed, URL: [Link])

  • The in vitro studies of membrane permeability and metabolic stability are routinely examined at the early discovery stage in the development of new drugs. Those in vitro experimental systems using the preparations from human should reasonably predict in vivo in human. The in vitro assay systems with intestinal epithelial cells such as Caco-2 cell and HT29 cell for drug membrane permeability and with human liver microsomes and hepatocytes for drug stability/metabolism have been widely utilized due to their convenience and cost effect. (Source: PMC - NIH, URL: [Link])

  • Ester-based prodrugs are often prematurely hydrolyzed by intestinal carboxylesterases, leading to reduced bioavailability and potential gastrointestinal (GI) toxicity. To overcome this limitation, a series of diester, carbonate-linked ester, and carbamate-linked ester prodrugs were synthesized and evaluated using human liver microsomes (HLM), human intestinal microsomes (HIM), and recombinant carboxylesterases (CES1A1 and CES2A1). (Source: PubMed, URL: [Link])

  • Human CES1 is one of the most highly expressed drug metabolizing enzymes in the liver, while human intestine only expresses CES2. (Source: PubMed, URL: [Link])

  • Generating a phosphate prodrug is one of the common approaches for circumventing poor solubility issues of a parent drug. Alkaline phosphatase (ALP) level was determined in rat intestine mucosa scraps, human colon carcinoma (Caco-2) cells, and Madin-Darby canine kidney (MDCK) cells to characterize in vitro models for ALP-mediated phosphate prodrug conversion. (Source: PubMed, URL: [Link])

  • Prodrug activation can be based on chemical processes (such as oxido-reduction) or can occur through enzyme-mediated hydrolysis. Oxidoreductases, such as cytochrome P450, hydrolytic enzymes, such as carboxylesterases, phosphatases, and esterases, transferases, and lyases can all be used in prodrug activation.
  • Carboxylesterases are a multi-gene family of enzymes widely distributed throughout the body of mammals that catalyze the hydrolysis of esters, amides, thioesters, and carbamates. In humans, two carboxylesterases, hCE1 and hCE2, are important pathways of drug metabolism. (Source: PMC - PubMed Central, URL: [Link])

  • The CES1 enzyme prefers esters with a large, bulky acyl group and a small alcohol group, whereas CES2 has the opposite preference, substrates with a small acyl group and a large alcohol group. (Source: ResearchGate, URL: [Link])

  • To increase the success rate in development of prodrugs, we sought to establish a systematic in vitro method to appropriately select candidate prodrugs. Physicochemical/biopharmaceutical properties of 21 commercially available prodrugs...and their active metabolites were characterized in terms of solubility in artificial intestinal fluids and membrane permeability using Caco-2 cells.
  • Prodrugs are “inactive” compounds that are metabolized – normally via enzymatic action - in the body to produce “active” therapeutic agents. (Source: Pion Inc, URL: [Link])

  • To develop more efficient quantitative analysis of ethylcarbamate in fermented food, the major disturbance was identified as diethyl succinate on GC-MS through matching with mass fragmentation pattern on mass library and comparison of retention time. (Source: ResearchGate, URL: [Link])

  • The ex vivo stability, bioconversion, and in vivo pharmacokinetic profile with detailed metabolite analysis of these prodrugs were determined in mice. (Source: PMC - PubMed Central, URL: [Link])

  • In vitro incubations of an N,N-dimethylsubstituted carbamate ester (10) with liver microsomes from mouse and rat showed an appreciable formation of the parent phenolic compound. This bioconversion is suggested to occur via an initial cytochrome P-450-catalyzed hydroxylation to give an N-hydroxymethyl derivative which spontaneously decomposes to the N-monomethylcarbamate. (Source: PubMed, URL: [Link])

  • To address this, we designed and synthesized carbamate-based prodrugs of INH by masking the −NH2 group to reduce its metabolic activity. Herein, we report our efforts to develop such prodrugs and their impact on in vivo metabolism and the pharmacokinetic profile of free INH. (Source: Impressions@MAHE, URL: [Link])

  • However, in the presence of serum and intestinal homogenate, esterase-catalyzed hydrolysis of the ester bond in these modified carbamates led to a cascade reaction resulting in the rapid regeneration of NFLX. (Source: PubMed, URL: [Link])

  • The method showed reliable analytical parameters compared to conventional gas chromatography mass spectrometry (GC-MS) method commonly used for ethyl carbamate analysis. (Source: SciELO, URL: [Link])

  • In prodrugs they are mainly used to delay first-pass metabolism and enhance the bioavailability and effectiveness of compounds. (Source: PMC - PubMed Central, URL: [Link])

  • Enzymes are essential for the activation of many prodrugs. In this review, the most important enzymes (e.g., paraoxonase, carboxylesterase, acetylcholinesterase, cholinesterase) involved in the bioconversion of ester-based prodrugs will be discussed in terms of their biology and biochemistry. (Source: PubMed, URL: [Link])

  • A gas chromatography-mass spectrometry assay was developed to quantify EC extracted from various distillers grains co-products with a limit of detection at 0.7 ng/g (on an as-fed basis). (Source: PubMed, URL: [Link])

  • A series of carbamates of the phenolic compound 1 were prepared and evaluated in vivo as its prodrug. Each carbamate was orally administered to rats, and plasma concentrations of the parent compound 1 were measured with the passage of time. (Source: PubMed, URL: [Link])

  • A unique heterocyclic carbamate prodrug of seco-CBI-indole(2) that releases no residual byproduct is reported as a new member of a class of hydrolyzable prodrugs of the duocarmycin and CC-1065 family of natural products. (Source: PubMed, URL: [Link])

  • Most oxidations of chemicals are catalyzed by cytochrome P450 (P450, CYP) enzymes, which generally utilize mixed-function oxidase stoichiometry, utilizing pyridine nucleotides as electron donors: NAD(P)H + O2 + R → NAD(P)+ + RO + H2O (where R is a carbon substrate and RO is an oxidized product). (Source: PMC - NIH, URL: [Link])

  • To enhance their pharmacokinetic and pharmacodynamic characteristics, prodrugs are bio reversible derivatives of active medicinal ingredients. (Source: ResearchGate, URL: [Link])

  • The formulation of an ideal prodrug presents a series of intricate challenges, including maintaining chemical and metabolic stability during storage and systemic circulation, achieving site- specific activation, and addressing interindividual variability in enzymatic bioactivation pathways. (Source: Not available, URL: not available)
  • Prodrug activation can be based on chemical processes (e.g., oxido-reduction) or can occur via enzyme-mediated hydrolysis, from oxidoreductases (i.e., cytochrome P450), hydrolytic enzymes (i.e., carboxylesterases, phosphatase, esterase) to transferases and lyases. (Source: NIH, URL: [Link])

  • The quantitative analysis involves with dichloromethane extraction followed by 30-fold preconcentration using C18 SPE prior to measurement by capillary GC-FID. (Source: Oriental Journal of Chemistry, URL: [Link])

  • In a second example highly relevant to anticancer agents we see that carboxyesterases also will work on carbamates. Note what this gives us is loss of the alcohol followed by spontaneous decarboxylation to give the amine. So a carbamate can be a prodrug strategy for amines. (Source: Not available, URL: not available)
  • This process results from a formal hydroxylation at a carbon adjacent to a heteroatom leading to an unstable intermediate that results in cleavage between the carbon and the heteroatom. (Source: Not available, URL: not available)
  • Design and synthesis, in vitro and in vivo evaluation of diversified prodrugs of ertapenem, one of the only once daily dosed carbapenems is described. (Source: PubMed, URL: [Link])

  • A selective liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed for the determination of S-(N, N-diethylcarbamoyl) glutathione (carbamathione) in microdialysis samples from rat brain and plasma. (Source: ResearchGate, URL: [Link])

  • To advantageously modify the physicochemical properties of the compound we have developed prodrugs in which all or part of the hydroxyl groups are linked via an N-monosubstituted carbamate ester bond to promoieties derived from glycerol or galactose, conferring higher water solubility. (Source: Semantic Scholar, URL: [Link])

  • The potential role of the metabolites of DEC in the action of the parent drug once it had been metabolized in the body of infected animals was investigated. (Source: PubMed, URL: [Link])

  • The general mechanism of metabolic oxidation of substrates by cytochromes P450 (P450s) appears to consist of sequential one-electron oxidation steps rather than of a single concerted transfer of activated oxygen species from P450 to substrates. (Source: PubMed, URL: [Link])

  • Cytochrome P450 enzymes primarily catalyze mixed-function oxidation reactions, plus some reductions and rearrangements of oxygenated species, e.g. prostaglandins. (Source: PMC - NIH, URL: [Link])

  • Cytochrome P450 (P450) enzymes dominate steroid metabolism. (Source: Not available, URL: not available)
  • This article describes the basic functional groups that are amenable to prodrug design, and highlights the major applications of the prodrug strategy, including the ability to improve oral absorption and aqueous solubility, increase lipophilicity, enhance active transport, as well as achieve site-selective delivery. (Source: ResearchGate, URL: [Link])

  • Prodrugs are biologically inactive compounds that are activated post-administration to their pharmacologically active forms. (Source: Not available, URL: not available)

Sources

A Comparative Guide to Alkylating Agents for Phenol Protection: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in synthetic organic chemistry and drug development, the judicious selection of a protecting group for the phenolic hydroxyl moiety is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. The inherent nucleophilicity and moderate acidity of phenols necessitate their masking to prevent unwanted side reactions during various transformations. This guide provides an in-depth comparative analysis of common alkylating agents used to form protective ether linkages with phenols, grounded in mechanistic principles and supported by experimental data.

The Strategic Imperative of Phenol Protection

The reactivity of the phenolic hydroxyl group, while a valuable handle for certain transformations, can be a liability in multi-step syntheses. It can act as a nucleophile, a proton donor, and can influence the reactivity of the aromatic ring. Protection of this group as an ether is a common strategy to temporarily block these reactive pathways. An ideal protecting group should be:

  • Easy to install and remove: The protection and deprotection steps should proceed in high yields under mild conditions.

  • Stable: It must be robust enough to withstand the reaction conditions of subsequent synthetic steps.

  • Orthogonal: It should be possible to remove it selectively in the presence of other protecting groups.

This guide will focus on four widely used ether-forming protecting groups: Methyl (Me), Benzyl (Bn), Methoxymethyl (MOM), and 2-(Trimethylsilyl)ethoxymethyl (SEM).

Comparative Analysis of Phenolic Ether Protecting Groups

The choice of an alkylating agent is a balance between the stability of the resulting ether and the ease of its subsequent cleavage. The following sections provide a detailed comparison of the most common choices.

Methyl (Me) Ethers: The Robust Workhorse

Methyl ethers are one of the most stable and sterically unassuming protecting groups for phenols. Their formation is typically straightforward, but their high stability can also be a significant drawback, often requiring harsh conditions for removal.

  • Protection (Methylation): The most common method for the formation of phenolic methyl ethers is the Williamson ether synthesis.[1][2][3] This involves the deprotonation of the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with a methylating agent like methyl iodide or dimethyl sulfate.[2][4][5]

  • Deprotection (Demethylation): The inertness of the methyl ether necessitates potent reagents for its cleavage. Boron tribromide (BBr₃) is a widely used reagent for this purpose, proceeding via a Lewis acid-mediated mechanism.[4][5] Other harsh methods, such as refluxing with strong acids like HBr or HI, are also effective but may not be compatible with sensitive functional groups.[4][5]

Mechanism of Williamson Ether Synthesis for Methylation:

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The phenol is first deprotonated by a base (e.g., NaOH, K₂CO₃, NaH) to form the more nucleophilic phenoxide ion.[1][6] This phenoxide then attacks the electrophilic carbon of the methylating agent, displacing the leaving group (e.g., I⁻, SO₄²⁻).

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + B:⁻ Base B:⁻ Conjugate_Acid B-H Phenoxide_ion Ar-O⁻ Methyl_Ether Ar-O-CH₃ Phenoxide_ion->Methyl_Ether + CH₃-I Methyl_Iodide CH₃-I Iodide I⁻

Caption: Williamson Ether Synthesis Mechanism.

Benzyl (Bn) Ethers: The Versatile and Cleavable Option

Benzyl ethers offer a significant advantage over methyl ethers in that they can be cleaved under much milder, reductive conditions.[7][8] This makes them a more versatile choice in complex syntheses where harsh acidic or Lewis acidic conditions are not tolerated.

  • Protection (Benzylation): Similar to methylation, benzylation is commonly achieved via the Williamson ether synthesis using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base like K₂CO₃ or NaH.[9][10][11]

  • Deprotection (Debenzylation): The hallmark of the benzyl group is its facile removal by catalytic hydrogenolysis (e.g., H₂, Pd/C).[7][8] This method is highly selective and proceeds under neutral conditions, forming the deprotected phenol and toluene as a byproduct.[7] Alternative deprotection methods include dissolving metal reductions (e.g., Na/NH₃) and treatment with strong Lewis acids.[11]

Experimental Workflow for Benzylation and Hydrogenolysis:

Benzylation_Hydrogenolysis cluster_protection Protection (Benzylation) cluster_deprotection Deprotection (Hydrogenolysis) A Phenol in Solvent (e.g., DMF) B Add Base (e.g., NaH) A->B C Add Benzyl Bromide B->C D Reaction at RT to 60 °C C->D E Work-up & Purification D->E F Protected Phenol (Benzyl Ether) E->F G Benzyl Ether in Solvent (e.g., EtOH) H Add Pd/C Catalyst G->H I Introduce H₂ Atmosphere (balloon or Parr shaker) H->I J Reaction at RT I->J K Filter Catalyst & Evaporate Solvent J->K L Deprotected Phenol K->L

Sources

Safety Operating Guide

Chloromethyl Diethylcarbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Disposal Research

I'm currently engaged in comprehensive Google searches to uncover the safest and most compliant disposal methods for chloromethyl diethylcarbamate. My focus is on safety protocols, chemical properties, and adhering to all relevant regulatory guidelines. I am planning to analyze the gathered data next.

Defining Disposal Procedures

I've initiated the data analysis phase. I'm prioritizing the identification of key disposal methods like incineration and chemical neutralization, paying close attention to required reagents and conditions. I'm also looking into the required PPE, spill cleanup, and waste container compatibility. Finally, I'm organizing the information logically, ready to start the guide.

Formulating Guide Structure

I'm now structuring the guide. I'll start with an overview of the risks of this compound, and then provide detailed, step-by-step protocols. To help visualize the process, I will create a workflow diagram using Graphviz. I'll explain the reasoning for each step and cite reliable sources like SDS and EPA guidelines.

Uncovering Initial Data

I've made headway in my research. I've successfully pinpointed the chemical and physical characteristics of this compound, including its molecular makeup, mass, and crucial hazard classifications, specifically its GHS designation. This is a solid start for further investigation!

Analyzing GHS and RCRA

I've advanced my understanding of the material. The GHS classification is clear: this stuff is nasty, causing burns and eye damage. Plus, RCRA is definitely relevant. General hazardous waste rules are coming into focus, but specific disposal procedures for this compound are still elusive. I need more data on neutralization and incineration! Unfortunately, I still have not found specific SDS data yet, though I will continue to seek this information.

Refining Disposal Procedures

I'm now zeroing in on disposal specifics. My search confirmed the GHS classification: severe burns and eye damage (H314). RCRA guidelines are forming a solid framework, but I need a concrete plan. I still lack precise neutralization methods and incineration parameters for this compound, as well as a specific SDS. I will refine my search to focus on those details. Also, I am beginning to consider translating jargon into actionable steps for the user.

Understanding Chemical Hazards

I've been delving into the hazardous nature of this compound, now grasping its severe corrosive properties. My focus has broadened to include the typical lab protocols for managing acutely toxic chemicals in general. The safety data sheets have been consulted, and a plan for best practices has been established.

Confirming Neutralization Protocols

I've learned that this compound causes severe burns and eye damage, fitting it into the "acutely toxic" category I'm examining. I'm exploring neutralization strategies, but I need specific, validated methods for this particular compound. Incineration is another option, so I am gathering complete details. I also still need a proper SDS.

Evaluating Disposal Methods

I am now classifying this compound as a hazardous substance, known to cause severe skin and eye damage. My data now includes general lab procedures for acutely toxic chemicals, with an emphasis on fume hoods and PPE. I've noted that carbamate wastes are regulated under RCRA, and that both incineration and chemical neutralization are common disposal methods. I still lack a specific protocol for neutralization, and I need more data on incineration of chlorinated organic compounds and a full SDS. My next steps will focus on finding the SDS and exploring hydrolysis to see if a basic solution would neutralize the compound.

Synthesizing Chemical Hazard Information

I've made headway, compiling data on this compound. I now understand its severe hazards, including skin burns and eye damage. My next step involves researching appropriate hazardous waste disposal methods for this particular compound.

Analyzing Disposal Methods Further

I'm now diving deeper into disposal methods. Incineration seems viable for chlorinated hydrocarbons and carbamates, but I need specific parameters. Chemical neutralization, potentially with a base, is also promising. I'm missing a detailed SDS though, which would give the definitive guidance on disposal. To move forward, I must determine the appropriate base, concentration, and reaction conditions for neutralization. For incineration, I need to confirm the optimal temperature and other considerations for chlorinated compounds.

Pinpointing Specific Protocol Needs

I've assembled a good baseline. I'm aware of the hazardous nature of this compound and the RCRA regulations for carbamate waste disposal. My searches confirm incineration is suitable, as is chemical neutralization with a base. I still lack a detailed SDS for this particular chemical and detailed protocols. Finding this SDS is now a high priority. I also need to find information on the chemical neutralization of comparable carbamate compounds and detailed incineration parameters.

Confirming Disposal Protocols

I've just gathered a lot of information on the safe disposal of this compound, specifically its hazardous nature and required PPE. I've also verified proper waste stream handling. Now, I'm working to consolidate the best practices, ensuring I adhere to all regulatory standards.

Synthesizing Disposal Strategy

I've determined viable disposal methods: incineration and neutralization. I have incineration temperature data for chlorinated organics and know alkaline hydrolysis suits carbamates. While a complete SDS for this compound remains elusive, I have enough data to construct a safe disposal guide, including RCRA waste codes K156 and K158. I am confident in assembling a comprehensive, user-compliant strategy now.

Essential Safety and Operational Guide for Handling Chloromethyl Diethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Chloromethyl Diethylcarbamate. Synthesizing technical data with field-proven safety protocols, this document is designed to be your preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.

This compound is classified as a corrosive substance that causes severe skin burns and eye damage[1]. Understanding and mitigating the risks associated with this compound is paramount for ensuring personal safety and the integrity of your research. This guide offers a comprehensive framework for its safe handling, from personal protective equipment (PPE) selection to disposal.

Immediate Hazard Assessment and Core Dangers

The primary and most immediate danger of this compound is its corrosive nature. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is designated with the hazard statement H314, meaning it "Causes severe skin burns and eye damage"[1]. This necessitates a stringent approach to personal protection to prevent any direct contact with the substance.

The causality behind this hazard lies in its chemical reactivity. As a carbamate ester containing a chloromethyl group, it can react with biological macromolecules, leading to cellular damage on contact. The severity of this damage underscores the critical importance of the protective measures outlined in this guide.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., aliquoting, dilutions in a fume hood) Chemical splash goggles and a face shieldDouble-gloving with a chemical-resistant outer glove (e.g., Butyl or Neoprene rubber) over a standard nitrile gloveFlame-retardant lab coat and a chemical-resistant apronNot typically required when handled in a certified chemical fume hood
High-Volume Handling or Risk of Aerosolization Chemical splash goggles and a face shieldDouble-gloving with a chemical-resistant outer glove (e.g., Butyl or Neoprene rubber) over a standard nitrile gloveChemical-resistant suit or coverallsA NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be considered based on a formal risk assessment
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty, chemical-resistant gloves (e.g., Butyl or Neoprene rubber)Chemical-resistant suit or coveralls and chemical-resistant bootsA NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required
The Rationale Behind Glove Selection
  • Butyl and Neoprene Rubber Gloves: These materials are recommended for their high resistance to a broad range of corrosive chemicals, including acids and bases[2][3][4]. Butyl rubber, in particular, offers excellent protection against a wide variety of hazardous substances[2].

  • Double-Gloving: This practice provides an additional layer of protection. The outer glove should be the primary chemical barrier, while the inner glove offers protection in case the outer glove is breached.

  • Nitrile Gloves: While offering good general chemical resistance, standard nitrile gloves may not provide sufficient protection against highly corrosive substances for prolonged contact[4][5]. Therefore, they are recommended as the inner layer in a double-gloving system.

Always inspect gloves for any signs of degradation or damage before and during use. If any changes in the glove material are observed, they should be replaced immediately.

Step-by-Step Operational Protocols

Adherence to a strict, procedural workflow is critical for minimizing the risk of exposure. The following diagram illustrates the essential steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS and relevant safety information prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Ensure chemical fume hood is operational prep_ppe->prep_hood handle_aliquot Perform all manipulations within the fume hood prep_hood->handle_aliquot handle_seal Keep containers tightly sealed when not in use handle_aliquot->handle_seal cleanup_decontaminate Decontaminate work surfaces handle_seal->cleanup_decontaminate cleanup_doff Doff PPE in the correct order to avoid cross-contamination cleanup_decontaminate->cleanup_doff cleanup_dispose Dispose of waste in a designated, labeled hazardous waste container cleanup_doff->cleanup_dispose cleanup_wash Wash hands thoroughly cleanup_dispose->cleanup_wash

Caption: A procedural workflow for the safe handling of this compound.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure, immediate and decisive action is critical.

Skin Exposure
  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.

  • Seek immediate medical attention.

Eye Exposure
  • Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation
  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Ingestion
  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Personal Safety

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, lab coats, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused this compound and any solutions containing it should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Decontamination: Work surfaces should be decontaminated with a suitable cleaning agent, and the cleaning materials should also be disposed of as hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols[6][7][8].

The following decision-making diagram can guide the disposal process.

start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_container Place in a labeled solid hazardous waste container is_solid->solid_container Yes is_decon Is it decontamination material? is_liquid->is_decon No liquid_container Place in a labeled liquid hazardous waste container is_liquid->liquid_container Yes decon_container Place in a labeled solid hazardous waste container is_decon->decon_container Yes

Caption: A decision tree for the proper segregation and disposal of this compound waste.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • HANVO Safety. (n.d.). Everything You Need to Know About Chemical Resistant Gloves. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • eSafety Supplies, Inc. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]

  • Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Retrieved from [Link]

  • Sydney Children's Hospitals Network. (2024, August 2). Organophosphate/Carbamate Exposure - Management. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamate poisoning. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Merck Manual Professional Edition. (n.d.). Organophosphate Poisoning and Carbamate Poisoning. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Organophosphate Poisoning and Carbamate Poisoning. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: DIETHYLCARBAMOYL CHLORIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbamate Toxicity. StatPearls. Retrieved from [Link]

  • University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloromethyl Diethylcarbamate
Reactant of Route 2
Reactant of Route 2
Chloromethyl Diethylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.